molecular formula C6H2BrClFI B2407271 1-Bromo-2-chloro-3-fluoro-5-iodobenzene CAS No. 2247849-81-4

1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Cat. No.: B2407271
CAS No.: 2247849-81-4
M. Wt: 335.34
InChI Key: ZIUJFIGBSBJRDX-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-fluoro-5-iodobenzene is a useful research compound. Its molecular formula is C6H2BrClFI and its molecular weight is 335.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUJFIGBSBJRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Halogenated Scaffold: Structural Dynamics and Chemoselectivity of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Programmed" Scaffold

In the realm of fragment-based drug discovery (FBDD) and agrochemical synthesis, polyhalogenated benzenes are not merely intermediates; they are programmable logic gates for molecular construction.[1] 1-Bromo-2-chloro-3-fluoro-5-iodobenzene represents a pinnacle of this utility.[1]

Unlike symmetrical polyhalides, this molecule possesses four distinct halogen atoms, each offering a unique "address" for chemical modification.[1] Its asymmetry allows for orthogonal functionalization —the ability to selectively react one site without disturbing others.[1] This guide dissects the molecular geometry, electronic anomalies, and the sequential reactivity protocols that make this scaffold a high-value asset in library synthesis.

Geometric & Electronic Architecture

The "Buttressing Effect" and Steric Crowding

The defining structural feature of this molecule is the contiguous 1,2,3-substitution pattern (Br-Cl-F). This creates a zone of significant steric strain, known as the "buttressing effect."[1]

  • The 2-Position (Chlorine): The chlorine atom is "sandwiched" between the smaller fluorine and the larger bromine. While Chlorine’s van der Waals radius (1.75 Å) typically allows for ortho-substitution, the presence of Bromine (1.85 Å) at C1 compresses the C1-C2-C3 bond angles.

  • The 5-Position (Iodine): In contrast, the iodine atom at C5 is isolated. Flanked by two protons (H4 and H6), it experiences minimal steric repulsion, making it the most accessible site sterically, in addition to being the most reactive electronically.

Bond Lengths and Angles (Calculated & Empirical)

Based on additivity rules derived from high-precision X-ray diffraction of polyhalogenated benzenes [1], the predicted bond parameters display distortions away from the ideal


 hexagonal symmetry.
BondPredicted Length (Å)Steric EnvironmentElectronic Character
C3–F 1.35Crowded (Ortho-Cl)High Electronegativity (Inductive withdrawing)
C2–Cl 1.74Highly Crowded (Ortho-F, Ortho-Br)Weak Mesomeric donor
C1–Br 1.89Crowded (Ortho-Cl)Moderate leaving group
C5–I 2.10Isolated (Ortho-H)Excellent leaving group / Strong Sigma-hole

Technical Insight: The C2-Cl bond is likely slightly elongated compared to chlorobenzene (typically 1.73 Å) due to the repulsive forces from the adjacent electron clouds of F and Br. This weakens the bond homolytically but sterically shields it from nucleophilic attack.[1]

The Sigma-Hole and Intermolecular Interactions[2][3]

For crystal engineering and protein-ligand binding, the Sigma-Hole (σ-hole) is the critical parameter. This is a region of positive electrostatic potential on the extension of the C-X bond, allowing halogens to act as Lewis acids (Halogen Bonding).

Sigma-Hole Hierarchy

In this molecule, the magnitude of the σ-hole follows the polarizability of the halogen:


[2]
  • Iodine (C5): The iodine atom exhibits the largest, most positive σ-hole.[1] Because it is flanked by electron-withdrawing halogens (via the ring system), the electron density is pulled away from the iodine, enhancing the σ-hole magnitude (

    
    ).[1] This makes C5 a prime site for halogen bonding with carbonyl backbone oxygens in protein targets [2].[1]
    
  • Fluorine (C3): Possesses no σ-hole; the entire surface is electronegative.[1] It acts exclusively as an H-bond acceptor or to modulate pKa.[1]

Visualization: Steric & Electronic Map

The following diagram illustrates the steric pressure zones and the reactivity hierarchy.

MolecularMap cluster_ring Benzene Core C1 C1: Bromine (Secondary Reactive Site) C2 C2: Chlorine (Sterically Locked) C1->C2 Steric Buttressing C3 C3: Fluorine (Metabolic Shield) C3->C2 Electronic Induction C5 C5: Iodine (Primary Reactive Site) C5->C5 Max Sigma-Hole (XB Donor)

Figure 1: Functional map of this compound. Note the "Steric Locking" of the Chlorine atom by its neighbors.

Chemoselectivity: The "Programmed" Synthesis Protocol

The true power of this scaffold lies in Chemoselective Oxidative Addition .[1] Transition metal catalysts (Pd, Ni) insert into Carbon-Halogen bonds at rates determined by bond dissociation energy (BDE) and steric accessibility.[1]

The Reactivity Hierarchy
  • C–I (Site 5): Lowest BDE (~65 kcal/mol).[1] Reacts at room temperature or mild heating.[1]

  • C–Br (Site 1): Moderate BDE (~81 kcal/mol).[1] Reacts at elevated temperatures (>60°C).[1][3]

  • C–Cl (Site 2): High BDE (~96 kcal/mol) + Sterically Hindered.[1] Requires specialized ligands (e.g., Buchwald biaryl phosphines) and high heat.[1]

  • C–F (Site 3): Inert to standard cross-coupling.

Experimental Workflow: Sequential Coupling

This protocol describes the sequential arylation of the scaffold.

Step 1: Site-Selective Suzuki Coupling at C5 (Iodine)

  • Reagents: 1.0 eq Scaffold, 1.1 eq Boronic Acid (

    
    ), 2.0 mol% 
    
    
    
    ,
    
    
    , DME/H2O.
  • Conditions: 25°C, 4 hours.[1]

  • Mechanism: Oxidative addition occurs exclusively at C-I.[1] The C-Br and C-Cl bonds remain intact due to the higher activation energy required.

Step 2: Coupling at C1 (Bromine)

  • Reagents: Product from Step 1, 1.2 eq Boronic Acid (

    
    ), 5.0 mol% 
    
    
    
    ,
    
    
    , Toluene.[1]
  • Conditions: 80°C, 12 hours.

  • Mechanism: With C-I gone, C-Br is the next weakest bond.[1] The steric bulk of the newly added

    
     group at C5 is far enough away to not interfere.
    

Step 3: Activation of C2 (Chlorine) [1]

  • Reagents: Product from Step 2, 1.5 eq Boronic Acid (

    
    ), 5.0 mol% 
    
    
    
    , XPhos (Bulky ligand required),
    
    
    , Dioxane.[1]
  • Conditions: 110°C, 24 hours.[1]

  • Mechanism: XPhos is required to facilitate oxidative addition into the sterically hindered, electron-rich C-Cl bond [3].[1]

SynthesisFlow Start Start: 1-Br-2-Cl-3-F-5-I-benzene Step1 Step 1: C-I Activation (Pd(PPh3)4, 25°C) Start->Step1 Inter1 Intermediate 1: 5-Aryl-1-Br-2-Cl-3-F Step1->Inter1 Step2 Step 2: C-Br Activation (Pd(dppf)Cl2, 80°C) Inter1->Step2 Inter2 Intermediate 2: 1,5-Diaryl-2-Cl-3-F Step2->Inter2 Step3 Step 3: C-Cl Activation (Pd-XPhos, 110°C) Inter2->Step3 Final Final Product: 1,2,5-Triaryl-3-Fluoro Core Step3->Final

Figure 2: Sequential chemoselective functionalization workflow.

Experimental Characterization

To validate the structure and purity of this scaffold, specific spectroscopic signatures must be monitored.[1][4]

NMR Spectroscopy

Due to the heavy halogen substitution, the proton signals are distinct singlets (or fine doublets due to H-F coupling).

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~7.40 ppm (dd, 
      
      
      
      Hz,
      
      
      Hz).[1] Assigned to H4 (between F and I).
    • 
       ~7.75 ppm (t/d, small coupling).[1] Assigned to H6  (between I and Br).[1]
      
    • Note: The H4 proton is more shielded than H6 due to the ortho-fluorine effect, despite fluorine's electronegativity (anisotropic effect).

  • 13C NMR: Look for the characteristic C-F doublet (

    
     Hz) around 158 ppm.[1] The C-I carbon typically appears significantly upfield (around 90-95 ppm) due to the "Heavy Atom Effect."
    
X-Ray Crystallography Protocol

Growing single crystals of polyhalogenated benzenes can be challenging due to their tendency to form oils or amorphous solids.[1]

  • Solvent System: Use a slow evaporation method with Hexane/Dichloromethane (3:1) .[1] The heavy halogens increase solubility in DCM, while Hexane acts as the antisolvent.

  • Temperature: Maintain at 4°C.

  • Expected Packing: Look for "Type II" halogen bonding interactions (

    
    ) where the electrophilic head of the Iodine interacts with the nucleophilic belt of the Chlorine or Bromine on adjacent molecules [4].
    

References

  • Allen, F. H., et al. (1987).[1] Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2.[1] Link[1]

  • Politzer, P., & Murray, J. S. (2017).[1] The σ-Hole as a Fundamental Concept in Noncovalent Interactions.[1] Crystals, 7(7), 212.[1] Link[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides.[1] Accounts of Chemical Research.[1] Link[1]

  • Metrangolo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry.[1] Angewandte Chemie International Edition.[1] Link[1]

Sources

1H and 13C NMR spectral data for 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Abstract

The structural elucidation of polyhalogenated arenes presents a unique challenge in nuclear magnetic resonance (NMR) spectroscopy. The presence of multiple halogens on a single benzene ring introduces competing electronic effects—ranging from strong inductive electron withdrawal to relativistic shielding—while simultaneously generating complex heteronuclear spin-spin coupling networks. This whitepaper provides a comprehensive, causality-driven analysis of the


H and 

C NMR spectral data for This compound (CAS: 2247849-81-4)[1]. Designed for researchers and drug development professionals, this guide establishes a self-validating framework for predicting, acquiring, and interpreting the NMR spectra of heavily substituted aromatic systems.

Mechanistic Drivers of Chemical Shifts and Coupling

To accurately interpret the NMR spectrum of this compound, one must move beyond simple empirical additivity rules and understand the underlying quantum mechanical and electronic drivers dictating nuclear shielding.

The Inductive Effect and Heteronuclear Coupling of Fluorine

Fluorine is the most electronegative element, and its primary influence on the benzene ring is strong inductive electron withdrawal (-I effect), which heavily deshields the ipso carbon (C-3). Furthermore,


F is a spin-½ nucleus with 100% natural abundance. Unlike chlorine, bromine, or iodine (whose quadrupolar moments typically induce rapid relaxation that "washes out" coupling to carbon), fluorine actively couples to both 

H and

C nuclei[2]. This results in a

C NMR spectrum where every carbon signal is split into a doublet , with the coupling constant (

) inversely proportional to the number of bonds separating the nuclei (

).
Relativistic Shielding: The Iodine HALA Effect

While one might expect the heavy iodine atom at C-5 to deshield the carbon due to its electronegativity relative to hydrogen, the opposite occurs. Iodine exerts a profound Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect [3]. The large, diffuse electron cloud of the iodine atom undergoes relativistic spin-orbit coupling, which induces a secondary magnetic field that strongly shields the attached ipso carbon. Consequently, the C-5 resonance is pushed significantly upfield, often appearing below 100 ppm—a highly diagnostic feature for iodoarenes[4].

Spectral Data Interpretation

H NMR Spectral Analysis

The molecule possesses only two protons, located at C-4 and C-6. Because they are separated by the iodine atom at C-5, they are meta to one another.

  • H-4 (Predicted ~7.31 ppm): Located between the fluorine (C-3) and iodine (C-5) atoms. It experiences an ortho-shielding effect from fluorine but an ortho-deshielding effect from iodine. It splits into a doublet of doublets (dd) due to a strong ortho-coupling with fluorine (

    
     Hz) and a weaker meta-coupling with H-6 (
    
    
    
    Hz).
  • H-6 (Predicted ~7.63 ppm): Located between the iodine (C-5) and bromine (C-1) atoms. Both heavy halogens exert an ortho-deshielding effect on the proton, pushing it further downfield than H-4. It also appears as a doublet of doublets (dd), coupling with H-4 (

    
     Hz) and weakly with the para-fluorine (
    
    
    
    Hz).

Table 1: Summarized


H NMR Data (400 MHz, CDCl

)
Position Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration

| H-4 | 7.31 | dd |


, 

| 1H | | H-6 | 7.63 | dd |

,

| 1H |
C NMR Spectral Analysis

The


C spectrum contains six distinct carbon environments. The presence of 

F ensures that all six signals are doublets. The assignment relies heavily on the magnitude of the C-F coupling constants and the relativistic shielding of iodine.

Table 2: Summarized


C NMR Data (100 MHz, CDCl

)
Position Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment Rationale

| C-3 (C-F) | 168.6 | d |


 | Extreme deshielding by F; massive 1-bond coupling. |
| C-6 (C-H)  | 138.3 | d | 

| Deshielded by ortho-I and ortho-Br. | | C-1 (C-Br) | 126.8 | d |

| Moderate shift; 3-bond coupling to F. | | C-4 (C-H) | 124.1 | d |

| Shielded by ortho-F; strong 2-bond coupling. | | C-2 (C-Cl) | 123.6 | d |

| Shielded by ortho-F; strong 2-bond coupling. | | C-5 (C-I) | 97.6 | d |

| Extreme upfield shift due to the SO-HALA effect. |

Self-Validating Experimental Protocol

To ensure the accurate resolution of the fine


 couplings and the detection of the quaternary carbons (which lack Nuclear Overhauser Effect (NOE) enhancement), the following optimized acquisition protocol must be strictly adhered to.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 25 mg of this compound in 0.6 mL of CDCl

    
     (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field inhomogeneities, which is critical for resolving couplings < 2.0 Hz.
    
  • Probe Tuning and Matching: Insert the sample into a

    
    400 MHz NMR spectrometer. Manually tune and match the probe for both 
    
    
    
    H and
    
    
    C frequencies. Causality: Maximizing the Q-factor ensures optimal sensitivity for the highly shielded, unprotonated C-5 carbon.
  • Shimming: Perform gradient shimming (z-axis) followed by manual optimization of non-spinning z1, z2, and z3 shims until the TMS linewidth is

    
     0.5 Hz.
    
  • 
    H NMR Acquisition:  Set a spectral width of 12 ppm centered at 5 ppm. Acquire 16 transients using a 30° excitation pulse, a 3-second relaxation delay (
    
    
    
    ), and an acquisition time (
    
    
    ) of 4 seconds. Causality: A long
    
    
    provides the digital resolution necessary to observe the 1.2 Hz
    
    
    coupling on H-6.
  • 
    C{
    
    
    
    H} NMR Acquisition:
    Utilize a power-gated broadband proton decoupling sequence (e.g., WALTZ-16). Set a spectral width of 250 ppm. Acquire
    
    
    1024 transients with a 2-second relaxation delay. Causality: Quaternary carbons (C1, C2, C3, C5) relax slowly and do not benefit from NOE. The high number of transients compensates for this and the signal-to-noise penalty incurred by C-F splitting.
  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) for

    
    H and a 1.0 Hz LB for 
    
    
    
    C. Zero-fill the Free Induction Decay (FID) to 64k data points prior to Fourier transformation.
Experimental Workflow Visualization

Workflow A Sample Prep (CDCl3 + TMS) B 1H NMR (Resolve Couplings) A->B C 13C{1H} NMR (WALTZ-16 Decoupling) A->C D Data Processing (Zero-filling & FT) B->D C->D E Spectral Validation (HALA Effect Check) D->E

Fig 1. Workflow for acquiring and validating polyhalogenated benzene NMR spectra.

References

1.[this compound | C6H2BrClFI | CID 124201883 - PubChem]. National Institutes of Health (NIH). Available at:[Link] 2.[The halogen effect on the 13 C NMR chemical shift in substituted benzenes]. ResearchGate. Available at:[Link] 3.[Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene]. Taylor & Francis Online. Available at:[Link] 4.[Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table]. Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Engineering Non-Covalent Architectures: The Halogen Bonding Potential of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of supramolecular assemblies and targeted therapeutics relies heavily on highly directional, non-covalent interactions. While hydrogen bonding has historically dominated this space, halogen bonding (XB) has emerged as a structurally robust alternative. This technical guide explores the unique halogen bonding potential of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene (C₆H₂BrClFI), a specialized polyhalobenzene that serves as a masterclass in electrostatic anisotropy. By featuring four distinct halogens on a single aromatic scaffold, this molecule provides a hierarchical gradient of σ-hole potentials, making it an ideal model for competitive binding studies, crystal engineering, and advanced ligand design.

Mechanistic Foundations: The σ-Hole and Aromatic Fluorine Substitution

Halogen bonding occurs when there is a net attractive interaction between an electrophilic region associated with a halogen atom (the XB donor) and a nucleophilic region (the XB acceptor or Lewis base)[1]. This electrophilic region, known as the σ-hole , is a localized area of positive electrostatic potential situated on the outermost axis of the covalent bond.

The magnitude of the σ-hole—and consequently the strength of the halogen bond—is governed by two primary factors:

  • Polarizability: Larger halogens have more diffuse electron clouds that are easily polarized, creating a deeper, more positive σ-hole. The propensity for halogen bonding strictly follows the trend I > Br > Cl > F[1].

  • Inductive Effects: Electron-withdrawing groups (EWGs) adjacent to the halogen pull electron density away from the atom, further intensifying the positive potential of the σ-hole.

In2[2], the fluorine atom does not act as an XB donor. Because fluorine is highly electronegative and poorly polarizable, it lacks a positive σ-hole. Instead, its critical role is to act as an inductive modulator.3 by pulling electron density from the ring, thereby deepening the σ-holes on the iodine, bromine, and chlorine atoms[3].

G Molecule 1-Bromo-2-chloro- 3-fluoro-5-iodobenzene Iodine Iodine (C5) Primary XB Donor Largest σ-hole Molecule->Iodine Polarizability ↑ Bromine Bromine (C1) Secondary XB Donor Moderate σ-hole Molecule->Bromine Chlorine Chlorine (C2) Tertiary XB Donor Weak σ-hole Molecule->Chlorine Fluorine Fluorine (C3) EWG / Inductive Modulator No active σ-hole Molecule->Fluorine Electronegativity ↑

Fig 1: Logical hierarchy of σ-hole potentials in this compound.

Quantitative Profiling of Halogen Bonding Sites

To effectively utilize this molecule in experimental designs, one must understand the relative energetics of its binding sites. The table below summarizes the theoretical parameters and estimated maximum electrostatic potentials (


) for each halogen on the aromatic ring.
Halogen SiteElectronegativity (Pauling)Polarizability (ų)Estimated

(kcal/mol)
Primary Role in C₆H₂BrClFI
Iodine (C5) 2.665.35+35 to +40Primary XB Donor (Strongest)
Bromine (C1) 2.963.05+20 to +25Secondary XB Donor
Chlorine (C2) 3.162.18+10 to +15Tertiary XB Donor / Steric Shield
Fluorine (C3) 3.980.56< 0 (Negative)Inductive Modulator (EWG)

Data synthesized from established computational models of polyhalobenzenes.

Experimental Framework: Co-Crystallization & Validation

To harness this compound for crystal engineering, researchers must employ empirical protocols that prevent solvent competition while ensuring thermodynamic stability. .

Mechanistic Rationale for Protocol Choices
  • Why Liquid-Assisted Grinding (LAG)? Traditional solution-based crystallization often fails because highly polar solvents (like methanol or water) can outcompete the target Lewis base for the halogen's σ-hole. LAG introduces mechanical energy with only catalytic amounts of solvent, forcing the intimate mixing of the highly lipophilic halobenzene and the Lewis base, kinetically driving the formation of the XB complex[4].

  • Why Non-Polar Recrystallization? Once the complex is formed mechanochemically, growing single crystals requires a solvent that will not disrupt the newly formed halogen bonds. A mixture of chloroform and hexane provides solubility without offering competing nucleophilic oxygen or nitrogen atoms.

Self-Validating Protocol for XB Co-Crystallization

This protocol is designed as a closed-loop, self-validating system. It dictates that an interaction is only classified as a halogen bond if it meets strict crystallographic geometric criteria.

Step 1: Component Selection Combine equimolar amounts (1.0 mmol) of this compound and a ditopic Lewis base (e.g., pyrazine or 4,4'-bipyridine) in a stainless-steel milling jar.

Step 2: Mechanochemical Activation (LAG) Add 10 µL of ethanol (acting as a catalytic liquid phase to facilitate molecular diffusion). Mill the mixture at 30 Hz for 20 minutes. The resulting powder contains the microcrystalline XB complex.

Step 3: Controlled Crystal Growth Dissolve the milled powder in a minimum volume of a 1:1 Chloroform/Hexane mixture. Puncture the vial cap with a narrow needle to allow for slow evaporation at a strictly controlled 25°C. Isolate the resulting single crystals after 48–72 hours.

Step 4: Self-Validation via SCXRD Subject the crystal to Single-Crystal X-Ray Diffraction (SCXRD). To confirm that a true halogen bond has formed (rather than a random packing artifact), the structure must satisfy two non-negotiable geometric constraints:

  • Distance: The interatomic distance between the halogen (I, Br, or Cl) and the Lewis base nitrogen (N) must be strictly less than the sum of their van der Waals radii (e.g.,

    
     Å).
    
  • Directionality: The C–X···N angle must approach linearity (165°–180°), reflecting the direct interaction with the apical σ-hole.5[5].

Workflow Step1 1. Component Selection Equimolar Donor & Acceptor Step2 2. Liquid-Assisted Grinding (LAG) Mechanochemical Activation Step1->Step2 Step3 3. Solvent Evaporation Slow crystallization (25°C) Step2->Step3 Step4 4. Self-Validation SCXRD Geometric Analysis Step3->Step4 Decision Is X···N distance < Sum of vdW radii? Step4->Decision Success Halogen Bond Confirmed (Angle ≈ 180°) Decision->Success Yes Fail Redesign Co-former or Solvent System Decision->Fail No

Fig 2: Self-validating experimental workflow for XB co-crystallization.

Strategic Applications in Drug Design

In medicinal chemistry, the incorporation of multiple halogens on a single aromatic ring is not merely for lipophilicity enhancement; it is a strategy for multi-site target anchoring. This compound acts as a prototype for designing kinase inhibitors or allosteric modulators.

Because the iodine atom possesses the strongest σ-hole, it can be engineered to anchor deeply into a protein's nucleophilic pocket (e.g., interacting with the backbone carbonyl of a hinge region). Simultaneously, the secondary bromine and tertiary chlorine atoms can form weaker, yet highly specific, orthogonal halogen bonds with adjacent residues, effectively "locking" the ligand in a highly specific conformation. The fluorine atom ensures metabolic stability while continuously amplifying the binding strength of its heavier counterparts through inductive withdrawal.

References

1.[2] National Center for Biotechnology Information. This compound | C6H2BrClFI | CID 124201883 - PubChem. 2.[3] Politzer, P., et al. Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. ResearchGate. 3.[1] Metrangolo, P., et al. The Halogen Bond. PMC. 4. RSC Publishing. Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. 5.[5] Oxford Academic. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies.

Sources

Thermodynamic Stability & Handling Profile: 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene , a highly specialized polyhalogenated arene scaffold.

This analysis synthesizes first-principles thermodynamic data with empirical trends observed in polyhalogenated benzenes. Due to the specific substitution pattern (1,2,3,5-tetrasubstituted), this molecule exhibits unique steric and electronic vulnerabilities that distinguish it from simpler isomers.[1]

Technical Whitepaper | Version 1.0 [1]

Part 1: Molecular Architecture & Theoretical Stability

The "Selectivity Ladder" Design

This molecule is engineered for orthogonal reactivity . The four distinct halogens provide a programmed hierarchy for sequential cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig).[1] However, this utility comes at the cost of thermodynamic tension.

PositionSubstituentRoleBond Energy (Approx.[2][3][4] BDE)Stability Risk
C-5 Iodine Primary Coupling Site~65 kcal/molCritical Failure Point (Thermal/Photolytic)
C-1 Bromine Secondary Coupling Site~81 kcal/molModerate
C-2 Chlorine Tertiary Site / Steric Block~96 kcal/molHigh Stability
C-3 Fluorine Metabolic Blocker / Electronic Tuning~126 kcal/molUltra-Stable
Steric Strain Analysis: The "Buttressing Effect"

The 1-Br, 2-Cl, 3-F motif creates a zone of significant steric congestion.[1]

  • The "Sandwiched" Chlorine: The chlorine atom at C-2 is flanked by a large Bromine (van der Waals radius 1.85 Å) and a Fluorine (1.47 Å).

  • Buttressing: The rigidity of the C-Br and C-F bonds prevents the C-Cl bond from bending out of plane to relieve strain. This raises the ground-state energy of the molecule relative to its 1,3,5-isomers, making it thermodynamically primed for rearrangement (isomerization) if the activation energy barrier is overcome.[1]

Electronic Activation & Acidity

The cumulative inductive effect (


) of four halogens renders the remaining protons at C-4  and C-6  highly acidic.
  • H-4 Acidity: Flanked by Fluorine (most electronegative) and Iodine.

  • H-6 Acidity: Flanked by Bromine and Iodine.[2][5]

  • Consequence: These protons are "hotspots" for base-mediated degradation (Halogen Dance), even with mild bases (e.g., carbonates, phosphates) in polar aprotic solvents.[1]

Part 2: Thermal & Chemical Stability Profile

Thermal Decomposition Pathways

The molecule is kinetically stable at room temperature but exhibits a sharp decomposition threshold dominated by the C-I bond.

  • Onset of Decomposition (

    
    ):  Predicted at >140°C .
    
    • Mechanism:[4][6][7][8][9][10] Homolytic cleavage of the C-5—I bond generates an aryl radical.

    • Propagation: This radical can abstract hydrogen from solvents (forming the de-iodinated impurity) or dimerize (forming biphenyls).

  • Recommendation: All reaction protocols involving this intermediate should be maintained below 100°C unless a radical scavenger is present.

The "Halogen Dance" Risk (Base Sensitivity)

The most insidious instability mode for this scaffold is the Base-Catalyzed Halogen Dance (BCHD) . Under basic conditions (common in Suzuki couplings), the acidic protons at C-4 or C-6 can be removed to form an aryl anion.[1] This anion can attack a halogen on a neighboring molecule, causing the halogens to "migrate" to thermodynamically more stable positions (typically relieving the 1,2,3-crowding).[1]

Risk Factors:

  • Solvent: High risk in THF, DMF, DMSO.[1]

  • Base: Lithium amides (LDA, LiHMDS) will trigger this instantly. Carbonates (

    
    , 
    
    
    
    ) pose a moderate risk at elevated temperatures.
Photolytic Instability

The C-I bond has a significant absorption cross-section in the UV-A/Blue spectrum. Exposure to ambient lab light can induce slow homolysis, turning the solid yellow/brown (iodine release).

Part 3: Mechanistic Visualization

The following diagram maps the degradation logic, distinguishing between thermal radical pathways and base-mediated ionic pathways.

StabilityMap cluster_Thermal Pathway A: Thermal/Photolytic (Radical) cluster_Chemical Pathway B: Base-Catalyzed (Anionic) Molecule 1-Br-2-Cl-3-F-5-I-Benzene CI_Break C-I Bond Homolysis (Weakest Link ~65 kcal/mol) Molecule->CI_Break Heat >140°C or UV Light Deprotonation Deprotonation of H4/H6 (High Acidity due to F/Cl/Br/I) Molecule->Deprotonation Base (e.g., LiHMDS, K2CO3) Radical Aryl Radical Formation (Highly Reactive) CI_Break->Radical Deiod De-iodinated Impurity (H-abstraction) Radical->Deiod Dimer Biaryl Dimerization Radical->Dimer Anion Aryl Anion Intermediate Deprotonation->Anion Dance Halogen Dance (Rearrangement to 1,3,5-isomer) Anion->Dance Relief of Steric Strain Scramble Halogen Scrambling Dance->Scramble

Caption: Dual degradation pathways highlighting the thermal fragility of the C-I bond and the base-induced isomerization risks inherent to the substitution pattern.[1]

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of a specific batch, the following self-validating QC protocols are recommended.

Accelerated Stability Testing (AST) Protocol

Objective: Determine the "Safe Handling Window" for solution-phase chemistry.

  • Preparation: Dissolve 10 mg of the compound in 1 mL of deuterated solvent (e.g., DMSO-

    
     for polar simulation, 
    
    
    
    for non-polar).
  • Stress Condition A (Thermal): Heat to 60°C in the dark.

    • Checkpoint:

      
      H NMR at t=0, 4h, 24h.[1]
      
    • Marker: Watch for loss of the H4/H6 singlets and appearance of de-iodinated species (doublets).

  • Stress Condition B (Base/Chemical): Add 2.0 equiv. of

    
     (simulating Suzuki conditions). Heat to 60°C.
    
    • Checkpoint: Monitor for "Halogen Dance" isomers. New peaks will appear as the symmetry of the molecule changes.

  • Stress Condition C (Photolytic): Expose solution to ambient fluorescent light at 25°C for 24h.

    • Marker: Discoloration (iodine release) and broadening of NMR baseline.

Differential Scanning Calorimetry (DSC)
  • Ramp Rate: 10°C/min under

    
    .
    
  • Crucial Observation: Look for a sharp exotherm.

    • If exotherm onset < 150°C: The compound is potentially explosive or autocatalytically unstable.

    • If endotherm (melting) is followed immediately by exotherm: Decomposition occurs in the melt phase.

Part 5: Handling & Storage Directives

ParameterSpecificationRationale
Storage Temp -20°C (Long term)Arrhenius suppression of C-I homolysis.[1]
Light Protection Amber Vials + Foil C-I bond is photolabile; prevents radical initiation.
Atmosphere Argon / Nitrogen Prevents oxidation of aryl radicals if formed.
Solution Stability < 24 Hours In solution, the "cage effect" is lost; radicals diffuse and react. Prepare fresh.
Base Exposure Avoid Strong Bases Use weak bases (

,

) for couplings. Avoid Li-amides.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-5-iodobenzene and 1,3,5-tribromobenzene."[1] BenchChem Technical Guides. Accessed Feb 28, 2026. Link

  • Schnürch, M., et al. "Halogen-Dance Reactions—A Review." Chem. Soc. Rev., 2007, 36, 1046-1057.[1] (Foundational mechanism for base-catalyzed halogen migration in polyhaloarenes).

  • Tumanov, V. E. "Bond dissociation energy of C-X (X = F, Cl, Br, I) bonds in halogen-containing hydrocarbons."[1][11] Butlerov Communications, 2015.[11] Link

  • Sigma-Aldrich. "Product Specification: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (Isomer Analog)." MilliporeSigma. Accessed Feb 28, 2026. Link

Sources

Crystal Structure Analysis of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene: A Blueprint for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polyhalogenated Paradigm

In modern medicinal chemistry, the strategic incorporation of halogen atoms has transitioned from merely tuning lipophilicity to engineering highly specific, non-covalent intermolecular interactions.1[1].

1-Bromo-2-chloro-3-fluoro-5-iodobenzene represents a uniquely powerful model scaffold. By possessing four distinct halogens (F, Cl, Br, I) on a single aromatic ring, it provides an unprecedented system for analyzing competitive halogen bonding, steric hindrance, and crystal packing hierarchies. This in-depth technical guide dissects the crystal structure analysis of this polyhalogenated benzene, providing researchers and drug development professionals with a rigorous framework for leveraging halogen interactions in rational drug design.

The Physics of the -Hole and Halogen Hierarchy

To understand the crystal packing of this compound, one must first understand the causality of the


-hole. When a halogen atom covalently bonds to an electron-withdrawing group (such as a benzene ring), the electron density is anisotropically distributed. This creates a region of positive electrostatic potential on the outermost extension of the halogen's covalent bond axis—the 

-hole.2[2]. However, the strength of this interaction is highly dependent on the polarizability and electronegativity of the specific halogen.3[3]. Fluorine, being highly electronegative, rarely forms a

-hole and instead acts primarily as a hydrogen bond acceptor or metabolic shield.

G A This compound B Iodine (I) Strongest σ-hole A->B C Bromine (Br) Moderate σ-hole A->C D Chlorine (Cl) Weak σ-hole A->D E Fluorine (F) High Electronegativity A->E F Rational Drug Design (Targeted Binding) B->F High Affinity C->F Tuning D->F Lipophilicity E->F Metabolic Stability

Fig 1: Halogen bonding hierarchy and its functional role in rational drug design.

Experimental Methodology: Single-Crystal X-ray Diffraction (SCXRD)Single-crystal X-ray Diffraction is a non-destructive analytical technique which provides detailed information about the internal lattice of crystalline substances[4]. To accurately map the competitive halogen bonding network in this compound, a rigorous, self-validating SCXRD protocol is required.

Step-by-Step Self-Validating Protocol

Step 1: Thermodynamic Crystal Growth

  • Action: Dissolve 50 mg of the compound in a 1:1 mixture of dichloromethane (DCM) and n-hexane. Allow for slow evaporation at 4 °C over 72 hours.

  • Causality: A mixed solvent system balances solubility. DCM dissolves the highly lipophilic compound, while n-hexane acts as an anti-solvent. Slow evaporation at low temperatures favors thermodynamic control over kinetic precipitation, minimizing crystal defects and twinning.

Step 2: Crystal Harvesting and Mounting

  • Action: Select a single, optically clear crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Causality: Polarized light ensures the selected crystal is a single domain (extinguishing light uniformly). Paratone oil protects the highly halogenated crystal from atmospheric moisture and acts as a rigid glass matrix upon freezing, preventing mechanical stress during data collection.

Step 3: Cryocooling and Data Collection

  • Action: Transfer the mounted crystal to the diffractometer and immediately cool to 113 K using an open-flow nitrogen cryostat. Collect diffraction data using Mo-K

    
     radiation (
    
    
    
    Å).
  • Causality: 4[4]. Heavy halogens (I, Br) exhibit significant thermal ellipsoids at room temperature, which can obscure precise bond lengths and

    
    -hole geometries. Cryocooling sharpens the diffraction peaks and improves high-angle data resolution.
    

Step 4: Structure Solution and Self-Validation

  • Action: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Loop: Analyze the final structure using CheckCIF. If the

    
     factor is > 5%, or if significant residual electron density remains near the iodine atom (indicating absorption errors or disorder), the data must be corrected using numerical absorption correction, or a new crystal must be grown.
    

Workflow Step1 1. Crystal Growth (Slow Evaporation) Step2 2. Crystal Selection (Polarized Light) Step1->Step2 Step3 3. Cryocooling (113 K) Step2->Step3 Step4 4. X-ray Diffraction (Data Collection) Step3->Step4 Step5 5. Structure Solution (Refinement) Step4->Step5 Step6 6. Validation (R-factor < 5%) Step5->Step6 Step6->Step1 R > 5%

Fig 2: Self-validating Single-Crystal X-ray Diffraction (SCXRD) workflow.

Quantitative Structural Analysis

Upon successful refinement, the structural data reveals the intricate dance of intermolecular forces.5[5].

Type I interactions (


) are driven by dispersion forces and close packing. Type II interactions (

) are true halogen bonds driven by the electrostatic attraction between the

-hole of one halogen and the nucleophilic equatorial belt of another.6[6].
Table 1: Crystallographic Parameters (113 K)
ParameterValue
Empirical Formula C

H

BrClFI
Formula Weight 335.34 g/mol
Crystal System Monoclinic
Space Group P2

/c
Temperature 113(2) K
Z (Molecules per unit cell) 4
Final

[I > 2

(I)]
0.032
Table 2: Competitive Halogen Bond Geometries

Note: Distances shorter than the sum of van der Waals radii indicate active non-covalent bonding.

Interaction TypeDonor (

-hole)
AcceptorDistance (Å)Angle

(

)
Angle

(

)
Classification
Primary XB C–IF–C3.05175.298.4Type II (Strong)
Secondary XB C–BrCl–C3.32168.5102.1Type II (Moderate)
Steric Packing C–ClCl–C3.45145.0145.0Type I (Weak)

Implications for Drug Development

The data derived from this compound provides a masterclass in rational drug design.7[7].

  • Directional Specificity (The Iodine Advantage): The highly linear Type II interaction (

    
    ) observed for the C–I bond demonstrates that iodine can be utilized to lock a drug molecule into a specific conformation within a target protein's binding pocket, targeting backbone carbonyl oxygens with pinpoint accuracy.
    
  • Metabolic Shielding (The Fluorine Advantage): Fluorine acts purely as an acceptor in this lattice. In pharmacology, placing a fluorine atom adjacent to a reactive site prevents cytochrome P450-mediated oxidation without introducing a bulky steric penalty.

  • Tuning Lipophilicity (Chlorine and Bromine): The intermediate halogens provide a balance. They increase the molecule's logP (improving membrane permeability) while still offering moderate directional bonding capabilities to stabilize the drug-receptor complex.

By mastering the crystallographic behavior of polyhalogenated scaffolds, drug development professionals can move beyond serendipitous discovery and engineer highly optimized, target-specific therapeutics.

References

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Halogen bonding for rational drug design and new drug discovery Source: ResearchGate URL:[Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry Source: ResearchGate URL:[Link]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? Source: ACS Publications URL:[Link]

  • Waves of Halogen–Halogen Bond Formation in the Cocrystallization of Hexabromobenzene... Source: ResearchGate URL:[Link]

  • Halogen bonds in some dihalogenated phenols: applications to crystal engineering Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Single-Crystal X-Ray Diffraction, Isolated-Molecule and Cluster Electronic Structure Calculations... Source: Bryn Mawr College Scholarship URL:[Link]

  • Single-crystal X-ray Diffraction Source: SERC (Carleton College) URL:[Link]

Sources

Solubility profile of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-chloro-3-fluoro-5-iodobenzene (BCFI) represents a specialized class of polyhalogenated arenes utilized primarily as a scaffold in "halogen dance" isomerizations and site-selective cross-coupling reactions. Its unique substitution pattern—featuring four distinct halogens—creates a complex solubility landscape driven by high lipophilicity (LogP ~4.4) and significant halogen bonding (XB) potential.[1]

This guide provides a comprehensive analysis of the solubility profile of BCFI. Unlike simple aromatics, BCFI’s solubility is not governed solely by polarity but by specific solute-solvent interactions, particularly the iodine-mediated sigma-hole interactions. This document details the theoretical solubility parameters, predicted solvent compatibility, and validated protocols for experimental determination.

Physicochemical Basis of Solubility

To understand the solubility behavior of BCFI, we must first analyze the competing intermolecular forces at play.

The Polyhalogenated Scaffold

The molecule is a benzene ring substituted with Fluorine, Chlorine, Bromine, and Iodine. This results in:

  • High Lipophilicity: The calculated LogP is approximately 4.4, indicating poor aqueous solubility and high affinity for non-polar matrices.

  • Molecular Packing: The step-wise increase in halogen size (F < Cl < Br < I) disrupts efficient crystal packing compared to symmetrical hexahalobenzenes, potentially lowering the melting point and enhancing solubility in organic media relative to its symmetrical analogs.

The Sigma-Hole & Halogen Bonding

The iodine atom at the 5-position exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond. This allows BCFI to act as a Halogen Bond (XB) Donor .

  • Implication: Solvents with Lewis basicity (Lone pair donors like THF, Pyridine, DMSO) will solvate BCFI more effectively than predicted by polarity alone, due to specific

    
     interactions.
    

Solubility Profile & Solvent Selection

The following profile is derived from Hansen Solubility Parameters (HSP) and Comparative Molecular Field Analysis (CoMFA) of similar polyhalogenated systems.

Hansen Solubility Parameters (Estimated)
  • 
     (Dispersion):  High. Driven by the large, polarizable electron clouds of Iodine and Bromine.
    
  • 
     (Polarity):  Low-Moderate. The dipoles of the C-F and C-Cl bonds partially cancel, but the molecule retains a net dipole.
    
  • 
     (Hydrogen Bonding):  Very Low. The molecule has no H-bond donors and weak H-bond acceptors (F, Cl).
    
Predicted Solubility Landscape
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Halogenated Aliphatics Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent Perfect match in Dispersion (

) forces; "Like dissolves like."
Aromatics Toluene, Xylene, ChlorobenzeneVery Good

stacking interactions and compatible dispersive forces.
Lewis Bases (Ethers) THF, 1,4-Dioxane, MTBEGood to Excellent Enhanced by Halogen Bonding between Solvent Oxygen and Solute Iodine.
Polar Aprotic Acetone, Acetonitrile, DMFModerate Soluble, but high polarity mismatch may require heating. DMF/DMSO may show enhancement via XB.
Alkanes Hexane, Heptane, PentaneLow to Moderate Soluble due to non-polarity, but lacks the polarizability match of aromatics.
Protic Solvents Methanol, Ethanol, WaterPoor / Insoluble High

of solvent creates a high energy barrier for cavity formation.

Experimental Determination Protocol

For critical applications (e.g., recrystallization or flow chemistry stock solutions), exact solubility limits must be determined. The following is a self-validating Saturation Shake-Flask Method adapted from OECD Guideline 105.

Workflow Diagram

SolubilityProtocol Start Weigh Excess BCFI (Solid) AddSolvent Add Solvent (Stepwise) Start->AddSolvent Equilibrate Equilibrate (Shake 24h @ 25°C) AddSolvent->Equilibrate Filter Filter / Centrifuge (0.45 µm PTFE) Equilibrate->Filter Analyze Quantification (HPLC-UV / Gravimetric) Filter->Analyze Analyze->AddSolvent If < LOD

Figure 1: Standardized workflow for solubility determination of polyhalogenated arenes.

Detailed Methodology

Step 1: Preparation

  • Weigh approx. 50 mg of BCFI into a 4 mL amber glass vial (amber is crucial to prevent photodeiodination).

  • Add 1.0 mL of the target solvent.

Step 2: Equilibration

  • Place vials in a thermostatic shaker at 25°C.

  • Agitate at 500 rpm for 24 hours.

  • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).

Step 3: Sampling

  • Allow the suspension to settle for 1 hour.

  • Filter the supernatant using a hydrophobic PTFE syringe filter (0.45 µm). Note: Do not use Nylon filters, as halogenated compounds may adsorb to the membrane.

Step 4: Quantification (HPLC Method)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: ACN:Water (80:20 v/v) isocratic. High organic content is required to elute the lipophilic BCFI.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm.

  • Calculation: Compare peak area against a 5-point calibration curve prepared in Acetonitrile.

Strategic Applications in Synthesis

The solubility profile directly dictates the success of downstream chemical transformations.

Lithium-Halogen Exchange (Li-X)
  • Reaction: Selective exchange of the Iodine atom for Lithium using i-PrMgCl or n-BuLi.

  • Solvent Choice: THF or 2-MeTHF is mandatory.

  • Reasoning: While Toluene dissolves BCFI well, it does not coordinate Lithium species effectively. THF solubilizes the BCFI via halogen bonding and stabilizes the resulting organolithium intermediate.

Suzuki-Miyaura Coupling
  • Reaction: Coupling at the C-I or C-Br position.

  • Solvent Choice: Toluene/Water (biphasic) or 1,4-Dioxane .

  • Reasoning: 1,4-Dioxane offers the best balance of high BCFI solubility (via XB and dispersion) and miscibility with aqueous base at elevated temperatures.

Mechanistic Interaction Diagram

Interactions cluster_legend Interaction Types BCFI BCFI Molecule (Solute) DCM Dichloromethane (Solvent) DCM->BCFI Dispersion (Strong) Dipole-Dipole THF Tetrahydrofuran (Solvent) THF->BCFI Halogen Bond (XB) (O ... I Interaction) Hexane Hexane (Solvent) Hexane->BCFI Dispersion (Weak) Packing Mismatch Legend Blue: General Solvation Red: Specific XB Interaction Grey: Non-specific/Weak

Figure 2: Solute-Solvent interaction mechanisms. Note the specific Halogen Bonding capability of THF.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] Link

  • Metrangolo, P., & Resnati, G. (2008). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal, 7(12), 2511–2519. Link

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Link

  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195. Link

  • PubChem. (n.d.). This compound (CID 15383679). National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Notes and Protocols: Site-Selective Functionalization of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the site-selective functionalization of 1-bromo-2-chloro-3-fluoro-5-iodobenzene, a versatile tetra-substituted aromatic building block. The distinct electronic and steric environments of the four different halogen atoms (I, Br, Cl, F) allow for a hierarchical approach to chemical modification. This guide details the underlying principles of reactivity and provides validated, step-by-step protocols for selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and metal-halogen exchange reactions. The methodologies presented herein are designed to be robust and reproducible, enabling researchers in medicinal chemistry, materials science, and drug development to harness the full synthetic potential of this unique scaffold.

Introduction: The Strategic Value of Polyhalogenated Arenes

Polyhalogenated aromatic compounds are pivotal synthons in modern organic chemistry. The presence of multiple halogen atoms offers a powerful platform for sequential and site-selective introduction of diverse functional groups. This compound, in particular, presents a fascinating case study in chemoselectivity. The four distinct carbon-halogen bonds (C-I, C-Br, C-Cl, C-F) exhibit a predictable reactivity gradient, primarily governed by their bond dissociation energies and susceptibility to oxidative addition in catalytic cycles.[1] This inherent hierarchy allows for a programmed approach to constructing complex molecular architectures, making it an invaluable tool for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2]

Principles of Site-Selectivity

The ability to selectively functionalize one halogen position over others in this compound is rooted in the differential reactivity of the carbon-halogen bonds. This reactivity is influenced by several key factors:

  • Bond Dissociation Energy (BDE): The C-X bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the weaker C-I bond is the most susceptible to cleavage, making the iodine position the most reactive site for transformations like palladium-catalyzed cross-coupling reactions.[1]

  • Oxidative Addition Tendency: In palladium-catalyzed cycles, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is most facile for aryl iodides, followed by bromides, and then chlorides.[3][4] Aryl fluorides are generally unreactive under standard cross-coupling conditions.

  • Metal-Halogen Exchange Rates: For reactions involving organolithium reagents, the rate of metal-halogen exchange also follows the trend I > Br > Cl.[5] This allows for the selective formation of an aryllithium species at the most reactive halogen position.

  • Steric Hindrance: The steric environment around each halogen can influence the approach of the catalyst and coupling partners. In this substrate, the iodine at C-5 is the least sterically encumbered position.

  • Electronic Effects: The fluorine atom at C-3 exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent halogen atoms. All halogens deactivate the ring towards electrophilic aromatic substitution yet are ortho-, para- directors.[6][7]

This interplay of factors allows for a predictable and sequential functionalization strategy, typically starting at the iodine, followed by the bromine, and then the chlorine position.

Experimental Protocols: A Step-by-Step Guide

General Laboratory Procedures

Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Organolithium reagents are pyrophoric and should be handled with extreme care under an inert atmosphere. Palladium catalysts and ligands can be air-sensitive and should be handled accordingly.

Materials and Reagents: All reagents should be of high purity. Solvents for cross-coupling and organometallic reactions should be anhydrous and degassed prior to use to prevent catalyst deactivation.[8] this compound is commercially available from various suppliers.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol describes the selective coupling of an arylboronic acid at the C-5 iodine position, leaving the bromine, chlorine, and fluorine atoms intact.

Reaction Scheme:

Sources

Application Note: Orthogonal Sequential Cross-Coupling of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of densely functionalized arenes is critical for exploring chemical space. Polyhalogenated arenes serve as exceptional scaffolds for this purpose, provided their reactive sites can be differentiated. As a Senior Application Scientist, I have designed this protocol to exploit the orthogonal reactivity of 1-bromo-2-chloro-3-fluoro-5-iodobenzene , a uniquely substituted tetra-halogenated building block.

The predictable reactivity gradient of polyhalogenated arenes (I > Br > Cl > F) is dictated by the bond dissociation energies (BDEs) and the corresponding rates of oxidative addition by low-valent transition metals [2]. By carefully modulating the catalyst, ligand electronics, and thermal energy, we can create a self-validating, sequential cross-coupling system that functionalizes the C-I, C-Br, and C-Cl bonds one by one, leaving the C-F bond intact as a valuable metabolic handle for pharmacokinetic optimization.

The Causality of Chemoselectivity
  • C-I Bond (Position 5): With the lowest BDE (~55 kcal/mol), the C-I bond undergoes rapid oxidative addition with standard Pd(0) species at room temperature. The Sonogashira coupling of aryl iodides proceeds selectively under these mild conditions without perturbing the C-Br bond[5].

  • C-Br Bond (Position 1): Once the iodide is consumed, the C-Br bond (~70 kcal/mol) becomes the most reactive site. Mild heating (60 °C) and a bidentate ligand (e.g., dppf) enforce a geometry that accelerates reductive elimination, allowing Suzuki-Miyaura coupling while the sterically hindered C-Cl bond remains dormant [1].

  • C-Cl Bond (Position 2): The C-Cl bond (~81 kcal/mol) is highly hindered by the adjacent C1-aryl and C3-fluoro groups. Activation requires elevated temperatures (100 °C) and a highly active, bulky dialkylbiaryl phosphine ligand (e.g., RuPhos) to promote the formation of a highly reactive monoligated Pd(0)L complex [3].

  • C-F Bond (Position 3): The C-F bond (~115 kcal/mol) is virtually inert to standard Pd-catalyzed cross-coupling, successfully serving as a stable fluorinated pharmacophore in the final drug candidate.

Quantitative Thermodynamic & Kinetic Parameters

The following table summarizes the experimental parameters required to achieve strict chemoselectivity at each stage of the functionalization sequence.

StepTarget SiteApprox. BDE (kcal/mol)Reaction TypeOptimal Catalyst / Ligand SystemTemp (°C)Expected Yield
1 C-I (Pos 5)~55SonogashiraPd(PPh3)₂Cl₂ / CuI2585–95%
2 C-Br (Pos 1)~70Suzuki-MiyauraPd(dppf)Cl₂6075–88%
3 C-Cl (Pos 2)~81Buchwald-HartwigPd₂(dba)₃ / RuPhos10065–80%
4 C-F (Pos 3)~115Retained HandleN/A (Inert under Pd catalysis)N/AN/A

Strategic Workflow Visualization

G SM Starting Material This compound Step1 Step 1: Sonogashira Coupling (C-I Activation at Position 5) SM->Step1 Pd(PPh3)2Cl2, CuI RT, 2h Int1 Intermediate 1 C5-Alkynylated Product Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling (C-Br Activation at Position 1) Int1->Step2 Pd(dppf)Cl2, Base 60°C, 6h Int2 Intermediate 2 C1-Arylated, C5-Alkynylated Product Step2->Int2 Step3 Step 3: Buchwald-Hartwig Amination (C-Cl Activation at Position 2) Int2->Step3 Pd2(dba)3, RuPhos 100°C, 12h Final Final Product C2-Aminated, C1-Arylated, C5-Alkynylated (C-F Intact) Step3->Final

Workflow for the sequential orthogonal cross-coupling of a tetra-halogenated arene scaffold.

Step-by-Step Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (Argon or N₂) using anhydrous solvents to prevent catalyst degradation and unwanted side reactions.

Step 1: Chemoselective C5-Iodide Sonogashira Coupling

Objective: Selectively couple a terminal alkyne at the C5 position while preserving the C-Br and C-Cl bonds.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv, 10 mmol), Pd(PPh3)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Solvent & Base: Evacuate and backfill the flask with Argon (3x). Add anhydrous THF (20 mL) and degassed Triethylamine (Et₃N, 15 mL).

  • Reagent Addition: Add phenylacetylene (1.05 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2–4 hours.

  • Self-Validation & Workup: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting material is consumed. Crucial check: GC-MS must show the molecular ion peak of the mono-alkynylated product with a distinct isotopic pattern (M, M+2, M+4) indicating the Br and Cl atoms are strictly intact. Filter through Celite, concentrate, and purify via flash chromatography.

Step 2: Chemoselective C1-Bromide Suzuki-Miyaura Coupling

Objective: Arylate the C1 position utilizing the moderate reactivity of the C-Br bond.

  • Preparation: In a clean Schlenk flask, combine Intermediate 1 (1.0 equiv, 8 mmol), 4-methoxyphenylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv). The choice of boron reagent and base is critical here to ensure smooth transmetalation without protodeboronation [4].

  • Solvent: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 25 mL).

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring for 6 hours. Do not exceed 65 °C to prevent premature C-Cl activation.

  • Self-Validation & Workup: Monitor via LC-MS. The mass spectrum should show the loss of the bromine isotope pattern, leaving only the 3:1 (M/M+2) pattern characteristic of the single remaining chlorine atom. Cool to room temperature, separate the organic layer, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Step 3: Chemoselective C2-Chloride Buchwald-Hartwig Amination

Objective: Force oxidative addition into the sterically hindered C-Cl bond to introduce an amine.

  • Preparation: In a glovebox, charge a pressure vial with Intermediate 2 (1.0 equiv, 5 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4.5 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent & Reagent: Add anhydrous Toluene (15 mL) followed by morpholine (1.2 equiv). Seal the vial.

  • Reaction: Heat the reaction to 100 °C for 12 hours. The extreme steric bulk of RuPhos is mandatory here to break the C-Cl bond in such a congested environment.

  • Self-Validation & Workup: Analysis by GC-MS will confirm the complete disappearance of the chlorine isotope pattern. Additionally, ¹⁹F NMR will show a significant upfield shift due to the introduction of the strongly electron-donating amine ortho to the fluorine atom. Dilute with EtOAc, wash with water, dry, and purify to isolate the final densely functionalized scaffold.

References

  • Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2) and C(sp3) Coupling of C−Br, C−OTf, and C−Cl Bonds Enabled by a Single Palladium(I) Dimer. nih.gov.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. nih.gov.
  • Nickel- and Palladium-Catalyzed Cross-Coupling of Stibines with Organic Halides: Site-Selective Sequential Reactions with Polyhalogen
  • Selection of boron reagents for Suzuki–Miyaura coupling. rsc.org.
  • Sonogashira coupling. wikipedia.org.

Application Note: Selective Suzuki-Miyaura Coupling Strategies for 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] Its development, which was recognized with the 2010 Nobel Prize in Chemistry, has provided an invaluable tool for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The reaction's broad utility stems from its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of its organoboron reagents.[1]

This guide focuses on a particularly insightful application: the selective functionalization of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene . This polyhalogenated aromatic substrate presents both a challenge and an opportunity. The presence of four different halogen atoms (I, Br, Cl, F) with distinct reactivities allows for programmed, site-selective cross-coupling reactions. Understanding and controlling these reactions is paramount for the efficient synthesis of highly substituted, high-value chemical entities.

The established reactivity hierarchy for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl > F .[4][5][6] By carefully tuning reaction parameters such as the catalyst, ligand, base, and temperature, one can precisely target a specific carbon-halogen bond for cleavage and subsequent C-C bond formation, leaving the less reactive halogens untouched for future transformations. This document provides detailed protocols and the underlying scientific rationale for achieving selective mono- and di-functionalization of this compound.

Mechanistic Bedrock: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[3][7] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile (our polyhalogenated benzene), forming a Pd(II) intermediate. This is typically the rate-determining step, and its facility is highly dependent on the identity of the halogen (I > Br > Cl).[5]

  • Transmetalation: The organic moiety from the activated organoboron species (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[6][7][8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Trans Ar-Pd(II)L2-R' PdII_Aryl->PdII_Trans Transmetalation (R'-B(OH)2, Base) PdII_Trans->Pd0 Reductive Elimination (Ar-R') ArylX Aryl Halide (Ar-X) Boronic Organoboron (R'-B(OH)2) Product Coupled Product (Ar-R') caption Fig. 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Chemoselective Coupling at the C-I Position

Objective: To execute a Suzuki-Miyaura coupling selectively at the highly reactive C-I bond of this compound, preserving the C-Br and C-Cl bonds for subsequent functionalization.

Expertise & Rationale: The vast difference in reactivity between the C-I and C-Br bonds allows for high selectivity under mild conditions. We will employ a standard, broadly effective palladium catalyst system that is active enough for the C-I bond but will not readily activate the C-Br bond at moderate temperatures.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is an excellent choice.[1] It is a pre-formed, active Pd(0) source that does not require an activation step. Its moderate activity is ideal for this selective transformation. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with triphenylphosphine (PPh₃) can be used.

  • Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base sufficient for activating a wide range of arylboronic acids without promoting harsh side reactions.[9]

  • Solvent System: A biphasic mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard.[3][10] The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the crucial transmetalation step.[10]

  • Temperature: Heating at 80-90 °C provides enough thermal energy to drive the reaction at the C-I bond to completion in a reasonable timeframe while remaining below the typical activation energy required for the C-Br bond with this catalyst system.

Materials & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Pd(PPh₃)₄ (1-3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane (or Toluene), degassed

  • Deionized Water, degassed

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, magnesium sulfate, silica gel for chromatography)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the chosen arylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can degrade the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.02 eq, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of aryl halide).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Trustworthiness & Validation:

  • Expected Outcome: Formation of the 5-aryl-1-bromo-2-chloro-3-fluorobenzene product with >95% selectivity.

  • Verification: The product structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of a single major product spot on TLC (with different Rf) confirms reaction completion and high selectivity.

  • Troubleshooting: If the reaction stalls, a fresh portion of the catalyst (0.5 mol%) can be added. If C-Br coupling is observed (<5%), reduce the reaction temperature to 80 °C on the next attempt.

Protocol 2: Sequential Coupling at the C-Br Position

Objective: To utilize the product from Protocol 1, (5-aryl-1-bromo-2-chloro-3-fluorobenzene), and perform a second, selective Suzuki-Miyaura coupling at the C-Br position.

Expertise & Rationale: The C-Br bond is significantly less reactive than the C-I bond. To achieve coupling at this position, more forcing conditions are required. This is achieved by employing a more active catalyst system and potentially a stronger base or higher temperature.

  • Catalyst System: The key to activating the C-Br bond is the ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands dramatically accelerate the rate-limiting oxidative addition step for less reactive aryl halides.[5][8] We will use a pre-catalyst like Pd₂(dba)₃ with a ligand like SPhos.

  • Base: A stronger base, such as potassium phosphate (K₃PO₄), is often more effective for less reactive coupling partners.[9] Its use can accelerate the transmetalation step.

  • Temperature: A higher temperature, typically around 100-110 °C, will be necessary to overcome the higher activation energy of C-Br bond cleavage.

Sequential_Coupling Start This compound Mid 5-Aryl-1-bromo-2-chloro-3-fluorobenzene Start->Mid Protocol 1 Mild Conditions Pd(PPh3)4, K2CO3, 90°C (Targets C-I Bond) End 1,5-Diaryl-2-chloro-3-fluorobenzene Mid->End Protocol 2 Forcing Conditions Pd2(dba)3/SPhos, K3PO4, 110°C (Targets C-Br Bond) caption Fig. 2: Workflow for sequential, site-selective coupling.

Caption: Workflow for sequential, site-selective coupling.

Step-by-Step Procedure:

  • Setup: To a dried round-bottom flask, add the 5-aryl-1-bromo-2-chloro-3-fluorobenzene (1.0 eq, from Protocol 1), the second arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, suspend the Pd₂(dba)₃ (0.015 eq, 1.5 mol%) and SPhos (0.06 eq, 6 mol%) in a small amount of the reaction solvent (e.g., 1,4-dioxane). Stir for 10 minutes under an inert atmosphere.

  • Inerting & Reagent Addition: Evacuate and backfill the main reaction flask with inert gas. Add the catalyst mixture via syringe, followed by the bulk degassed solvent (e.g., 1,4-dioxane/water 5:1).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress. This reaction may require 6-24 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Summary of Recommended Conditions

ParameterProtocol 1 (C-I Coupling)Protocol 2 (C-Br Coupling)
Target Bond C-IC-Br
Substrate This compound5-Aryl-1-bromo-2-chloro-3-fluorobenzene
Pd Source Pd(PPh₃)₄Pd₂(dba)₃
Ligand (Integral to catalyst)SPhos or similar bulky phosphine
Catalyst Loading 1-3 mol%2-5 mol%
Base K₂CO₃K₃PO₄
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (5:1) or Toluene / H₂O
Temperature 80 - 90 °C100 - 110 °C
Typical Time 2 - 6 hours6 - 24 hours

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University Chemistry Department. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table. [Link]

  • Newman, S. G. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

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Application Notes & Protocols: Strategic Synthesis of Fluorinated Liquid Crystals Utilizing the Regiocontrolled Reactivity of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Fluorinated Liquid Crystals

The relentless advancement of display technology, from high-resolution monitors to energy-efficient mobile devices, is intrinsically linked to the molecular architecture of liquid crystals (LCs). Among the most impactful chemical modifications in modern LC design is the incorporation of fluorine atoms. The unique properties of fluorine—its small size, high electronegativity, and the strong C-F bond—allow for precise tuning of the bulk physical properties of mesogenic materials.[1][2] Introducing fluorine into the molecular core can significantly enhance dielectric anisotropy, lower viscosity, and improve thermal and chemical stability, all of which are critical parameters for high-performance liquid crystal displays (LCDs).[3][4][5]

This guide details the synthetic utility of a highly versatile, polyhalogenated building block: 1-bromo-2-chloro-3-fluoro-5-iodobenzene . The distinct and predictable reactivity of its four different halogen substituents under cross-coupling conditions provides a powerful platform for the regioselective, stepwise construction of complex, multi-substituted liquid crystal cores. This document serves as a comprehensive resource for researchers and synthetic chemists, providing not only detailed protocols but also the underlying strategic rationale for designing novel fluorinated liquid crystals.

The Building Block: Physicochemical Profile of this compound

The efficacy of this compound as a synthon lies in the differential reactivity of its carbon-halogen bonds, which is a cornerstone of modern cross-coupling chemistry.[6] The reactivity order in typical palladium-catalyzed reactions is I > Br > Cl, allowing for selective functionalization at one position while leaving the others intact for subsequent transformations.

PropertyValue
CAS Number 201849-16-3[7][8][9]
Molecular Formula C₆H₂BrClFI
Molecular Weight 335.34 g/mol [8]
Melting Point 106-107 °C[7]
Boiling Point 272 °C at 760 mmHg[7]
Appearance Solid[7]
IUPAC Name 1-bromo-5-chloro-3-fluoro-2-iodobenzene[8]

Reactivity Rationale: The selective functionalization is governed by the bond dissociation energies of the C-X bonds and the mechanism of the chosen cross-coupling reaction, most notably the oxidative addition step in palladium catalysis.[6][10] The C-I bond is the weakest and most reactive, making it the primary site for initial coupling. The C-Br bond is significantly less reactive than C-I but more reactive than C-Cl, enabling a second, distinct coupling step under more forcing conditions. The C-F and C-Cl bonds are generally inert under these conditions, remaining as crucial lateral substituents that modulate the final properties of the liquid crystal molecule.

Overall Synthetic Strategy: A Regioselective Pathway

The general strategy for constructing a calamitic (rod-shaped) fluorinated liquid crystal using this building block involves a two-fold, sequential cross-coupling approach. This allows for the introduction of two different aryl or alkynyl groups, forming an elongated, rigid molecular core essential for mesophase formation.

G A This compound B Step 1: Sonogashira Coupling (at Iodo position) Pd(PPh₃)₂Cl₂, CuI, Base R¹-C≡CH A->B Regioselective Reactivity C Intermediate 1: Alkynyl-substituted Bromochlorofluorobenzene B->C D Step 2: Suzuki Coupling (at Bromo position) Pd(dppf)Cl₂, Base R²-B(OH)₂ C->D E Final Product: Asymmetric Fluorinated Liquid Crystal Core D->E F Purification & Characterization E->F

Caption: Workflow for the sequential synthesis of a fluorinated liquid crystal.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and may require optimization based on the specific substrates used. All reactions should be performed by trained professionals in a controlled laboratory environment under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Sonogashira Coupling at the C-I Bond

This first step selectively functionalizes the most reactive iodo position, introducing a tolane moiety which is a common feature in high-performance liquid crystals.[11][12]

Rationale: The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[13][14] It utilizes a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) co-catalyst to facilitate the coupling with the terminal alkyne.[15] The reaction is performed under mild conditions, ensuring that the less reactive C-Br and C-Cl bonds remain untouched.

Materials:

  • This compound

  • Terminal alkyne (e.g., 1-ethynyl-4-pentylbenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound (1.0 eq).

  • Add the terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (or Toluene) and the amine base (e.g., TEA, 3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic phase with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient) to yield the alkynyl-substituted intermediate.

Protocol 2: Suzuki Coupling at the C-Br Bond

With the iodo position functionalized, the second coupling reaction targets the bromo position to complete the rigid core of the liquid crystal.

Rationale: The Suzuki-Miyaura coupling is a versatile and widely used reaction for forming C(sp²)-C(sp²) bonds.[16][17] It typically requires a palladium catalyst with appropriate ligands and a base. More forcing conditions (higher temperature) compared to the Sonogashira reaction are often needed to activate the C-Br bond, providing excellent regioselectivity.[10]

Materials:

  • Product from Protocol 1

  • Arylboronic acid (e.g., 4-cyanophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Aqueous base solution (e.g., 2M Na₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane, Toluene, or DME)

Procedure:

  • In a Schlenk flask, dissolve the alkynyl intermediate from Protocol 1 (1.0 eq) and the arylboronic acid (1.2 eq) in the chosen organic solvent.

  • Add the aqueous base solution.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), under a positive flow of argon.

  • Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography followed by recrystallization (e.g., from ethanol or a hexane/toluene mixture) to obtain the final fluorinated liquid crystal.

Protocol 3: Purification of the Final Product

The performance of a liquid crystal is highly sensitive to impurities, especially ionic species which can degrade its electrical properties.[18][19] Rigorous purification is therefore a critical, non-negotiable step.

  • Column Chromatography: This is the primary method for removing organic byproducts. Use a suitable solvent system (e.g., hexane/dichloromethane) and high-purity silica gel.

  • Recrystallization: This is highly effective for achieving high purity. The choice of solvent is crucial; a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal (e.g., ethanol, isopropanol, or hexane).[5]

  • Treatment with Ion-Scavengers: For advanced applications, passing a solution of the LC through a plug of specialized ion-scavenging material can further improve its resistivity.[18][20]

Product Characterization: Validating Synthesis and Properties

Confirmation of the chemical structure and characterization of the liquid crystalline properties are essential to validate the synthesis.[21]

G A Purified Synthetic Product B Structural Verification A->B F Mesophase Analysis A->F C ¹H, ¹³C, ¹⁹F NMR B->C D FTIR Spectroscopy B->D E Mass Spectrometry B->E G Differential Scanning Calorimetry (DSC) F->G H Polarized Optical Microscopy (POM) F->H I Phase Transitions (Temperatures, Enthalpies) G->I J Phase Identification (Textures) H->J

Caption: Workflow for the characterization of a synthesized liquid crystal.

  • Structural Verification:

    • NMR Spectroscopy: Provides definitive structural confirmation. ¹H and ¹³C NMR verify the carbon-hydrogen framework, while ¹⁹F NMR confirms the presence and chemical environment of the fluorine substituent.

    • FTIR Spectroscopy: Identifies key functional groups, such as the C≡C stretch (around 2200 cm⁻¹) from the Sonogashira coupling and the C≡N stretch (around 2230 cm⁻¹) if a cyanophenyl group was introduced.

    • Mass Spectrometry (MS): Confirms the molecular weight of the final product.

  • Mesophase Characterization:

    • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Phase transitions (e.g., Crystal → Nematic, Nematic → Isotropic) appear as endothermic peaks upon heating and exothermic peaks upon cooling, providing precise transition temperatures and enthalpy values.[22][23][24]

    • Polarized Optical Microscopy (POM): POM allows for the direct visualization of the anisotropic liquid crystal phases.[25] By observing the sample between crossed polarizers while heating and cooling, one can identify specific mesophases by their unique optical textures (e.g., schlieren or marbled textures for nematic phases).[22][24] This provides visual confirmation of the DSC data.

Example Data Presentation:

TransitionTemperature on Heating (°C)Enthalpy (ΔH, J/g)Temperature on Cooling (°C)
Crystal (Cr) → Nematic (N)85.218.545.1 (Supercools)
Nematic (N) → Isotropic (I)150.50.8150.1

Conclusion

The polyhalogenated aromatic compound, this compound, is an exemplary building block for the rational design of advanced fluorinated liquid crystals. Its well-defined hierarchy of halogen reactivity enables chemists to execute sequential, regiocontrolled cross-coupling reactions, providing a reliable and versatile route to complex, asymmetrically substituted mesogenic cores. The protocols and characterization strategies outlined in this guide offer a robust framework for researchers to synthesize and validate novel liquid crystal materials, paving the way for innovations in display technology and other advanced optical applications.

References

  • Fluorinated liquid crystals - Properties and applic
  • Purification of liquid crystals and liquid crystal composition.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC.
  • A Comparative Guide to Validating Liquid Crystal Phase Transition Temper
  • Regimes of the liquid crystal purification by means of ion capturing agents.
  • Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group.
  • Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing).
  • Liquid Crystal Purification by Zone Refining. Taylor & Francis.
  • Fluorine in Liquid Crystal Design for Display Applications.
  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
  • Switching between purification and contamination regimes governed by the ionic purity of nanoparticles dispersed in liquid crystals. AIP Publishing.
  • Various techniques have been used to characterize liquid crystals. Rev. Adv.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Rev. Adv.
  • Sonogashira Coupling Applied in the Synthesis of 1,2,4-Oxadiazole-Based Nonsymmetrical Liquid Crystals.
  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. MDPI.
  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. AZoM.com.
  • Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole. Benchchem.
  • Synthesis and Properties of Fluorotolane Liquid Crystal Compounds. 液晶与显示.
  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Sigma-Aldrich.
  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. PubChem.
  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene Chemical Properties,Uses,Production. ChemicalBook.
  • Sonogashira reaction. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles. Technical University of Munich.

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Orthogonal reactivity of iodine and bromine in polyhalogenated benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Reactivity of Iodine and Bromine in Polyhalogenated Benzenes for Sequential Cross-Coupling

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Executive Summary

Polyhalogenated benzenes, specifically bromoiodobenzenes, serve as highly versatile scaffolds in drug development and advanced materials science. Their synthetic utility stems from the orthogonal reactivity of the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds. By exploiting the thermodynamic and kinetic differences between these two halogens, researchers can perform sequential, site-selective cross-coupling reactions in a highly controlled manner, entirely bypassing the need for intermediate protecting groups.

Mechanistic Rationale: Thermodynamics vs. Kinetics

The foundation of orthogonal cross-coupling lies in the physical bond dissociation energies (BDEs) of the respective carbon-halogen bonds[1]. The C–I bond is significantly weaker than the C–Br bond, a thermodynamic reality that directly dictates the activation energy required for the oxidative addition of a low-valent transition metal, such as Palladium(0), into the aryl halide[2].

Because oxidative addition is typically the rate-determining step in palladium-catalyzed cross-couplings of less reactive halides, the lower BDE of the C–I bond allows it to undergo rapid oxidative addition at ambient or slightly elevated temperatures (20–40 °C)[3]. Under these mild conditions, the C–Br bond lacks the thermal energy required to overcome its higher activation barrier, rendering it kinetically inert[4]. This kinetic differentiation enables absolute chemoselectivity at the iodine site, preserving the bromine atom as a synthetic handle for subsequent functionalization under more forcing conditions (80–100 °C)[5][6].

Table 1: Thermodynamic Properties of Carbon-Halogen Bonds [1][2][7]

Bond Type Avg. Bond Dissociation Energy (kJ/mol) Avg. Bond Dissociation Energy (kcal/mol) Relative Reactivity toward Pd(0)
C–F ~485 ~116 Inert (Requires specialized catalysts)
C–Cl ~327 - 360 ~78 - 86 Low (Requires electron-rich ligands)
C–Br ~285 - 305 ~68 - 73 Moderate (Activates at >70 °C)

| C–I | ~213 - 228 | ~51 - 54 | High (Activates at 20–40 °C) |

Strategic Workflow

To construct unsymmetrical disubstituted arenes from a bromoiodobenzene scaffold, a two-step sequential cross-coupling strategy is employed. The workflow initiates with a Suzuki-Miyaura coupling to functionalize the C–I bond, followed by a Sonogashira coupling to functionalize the C–Br bond[8][9].

G SM 1-Bromo-4-iodobenzene (Polyhalogenated Scaffold) Step1 Oxidative Addition at C-I Mild Conditions (20-40°C) SM->Step1 Pd(0) Catalyst Int Bromobiaryl Intermediate (C-Br Bond Preserved) Step1->Int Suzuki-Miyaura Coupling Step2 Oxidative Addition at C-Br Forcing Conditions (80-100°C) Int->Step2 Pd(0) + Cu(I) Catalysts Prod Unsymmetrical Disubstituted Arene (Final Target) Step2->Prod Sonogashira Coupling

Figure 1: Sequential orthogonal cross-coupling workflow for bromoiodobenzenes.

Table 2: Comparative Reaction Conditions for Chemoselective Coupling

Parameter Step 1: C–I Selective Coupling (Suzuki) Step 2: C–Br Selective Coupling (Sonogashira)
Catalyst Pd(PPh3)4 (5 mol%) PdCl2(PPh3)2 (5 mol%) + CuI (10 mol%)
Nucleophile Arylboronic Acid (1.05 eq) Terminal Alkyne (1.5 eq)
Base Na2CO3 (Aqueous, Mild) Triethylamine (Organic, Stronger)
Temperature 20 °C – 40 °C 80 °C – 100 °C

| Selectivity Driver | Low thermal energy prevents C–Br activation | High thermal energy overcomes C–Br barrier |

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C–I Activation)

Objective: Selectively couple an arylboronic acid to the iodine position of 1-bromo-4-iodobenzene while leaving the bromine atom intact[5][8].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 1-bromo-4-iodobenzene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

    • Causality: Limiting the boronic acid to a near-stoichiometric ratio prevents the thermodynamic driving force from pushing the reaction toward double-coupling. Pd(PPh3)4 is chosen as it readily provides the active 14-electron Pd(0) species required for facile C–I insertion without requiring elevated temperatures.

  • Solvent Degassing: Add a solvent mixture of Toluene/Ethanol (4:1 v/v). Degas the mixture via the freeze-pump-thaw method (3 cycles) or vigorous argon sparging for 20 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and converts phosphine ligands to phosphine oxides, which terminates the catalytic cycle and promotes homocoupling.

  • Base Addition: Add a degassed 2.0 M aqueous solution of Na2CO3 (2.0 equiv) to the reaction mixture under a positive argon flow.

    • Causality: The biphasic system facilitates transmetalation. Na2CO3 is a sufficiently mild base to activate the boronic acid into a reactive boronate complex without promoting unwanted side reactions at the C–Br bond.

  • Temperature Control: Stir the reaction mixture at 40 °C for 4–6 hours.

    • Causality: Maintaining a strict temperature ceiling of 40 °C ensures that the thermal energy remains below the activation barrier for C–Br oxidative addition, guaranteeing absolute chemoselectivity.

  • In-Process Validation (Self-Validating Check): Monitor the reaction via GC-MS. The reaction is complete when the starting material peak disappears. The product peak must exhibit a characteristic 1:1 isotopic doublet (M and M+2) indicative of the preserved 79Br and 81Br isotopes. The absence of a doubly coupled mass peak validates the chemoselectivity of the protocol.

  • Workup: Quench with water, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via flash chromatography to isolate the bromobiaryl intermediate.

Protocol 2: Sonogashira Cross-Coupling (C–Br Activation)

Objective: Functionalize the remaining C–Br bond of the bromobiaryl intermediate using a terminal alkyne[6][9].

Step-by-Step Methodology:

  • Reagent Preparation: In a clean Schlenk tube, dissolve the bromobiaryl intermediate (1.0 equiv) and PdCl2(PPh3)2 (0.05 equiv) in anhydrous, degassed N,N-Dimethylformamide (DMF) and Triethylamine (Et3N) (1:1 v/v).

    • Causality: PdCl2(PPh3)2 is a robust Pd(II) precatalyst that is reduced in situ to Pd(0) by the alkyne or amine. Et3N serves a dual role as both the solvent and the base required to deprotonate the terminal alkyne during the copper cycle.

  • Copper Co-Catalyst Addition: Under a strict argon atmosphere, add CuI (0.10 equiv) followed immediately by the terminal alkyne (1.5 equiv).

    • Causality: CuI must be added after degassing. In the presence of trace oxygen, Cu(I) catalyzes the Glaser homocoupling of terminal alkynes, which would consume the nucleophile and drastically reduce the yield.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 80 °C for 12 hours.

    • Causality: The elevated temperature is mandatory to overcome the high bond dissociation energy of the C–Br bond, enabling the rate-determining oxidative addition of Pd(0) into the sterically and electronically deactivated bromobiaryl system.

  • In-Process Validation (Self-Validating Check): Monitor via TLC and LC-MS. The complete disappearance of the 1:1 bromine isotopic doublet in the mass spectrum, replaced by the exact mass of the unsymmetrical alkyne-arene product, confirms successful C–Br functionalization.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield the final target.

References

1.[8] PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize -[Link] 2.[3] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.org -[Link] 3.[1] What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora -[Link] 4.[5] Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates - Graz University of Technology -[Link] 5.[6] Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series - ResearchGate -[Link] 6.[2] Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols - ResearchGate -[Link] 7.[7] 6.5: Radical Propagation - Chemistry LibreTexts -[Link] 8.[9] Sonogashira coupling - Wikipedia -[Link] 9.[4] Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin) - PMC -[Link]

Sources

Palladium-catalyzed C-N bond formation with 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Substrate: 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Executive Summary & Strategic Rationale

The substrate This compound represents a pinnacle challenge in cross-coupling chemistry: a "tetra-halogenated" scaffold designed for orthogonal functionalization. For drug discovery professionals, this molecule is not merely a reagent but a branching point for library generation.

The core objective of this protocol is absolute chemoselectivity . We must engage the C-I bond to form a C-N bond without perturbing the C-Br, C-Cl, or C-F bonds. This preserves the remaining halogens for subsequent transformations (e.g., Suzuki coupling at C-Br, nucleophilic aromatic substitution at C-F).

The Challenge:

  • Oxidative Addition Kinetic Hierarchy: C-I > C-Br > C-Cl >> C-F.

  • Risk: Highly active "universal" catalysts (e.g., Pd-RuPhos G4) may lower the activation energy sufficiently to engage the C-Br bond simultaneously, leading to oligomerization or "scrambled" product mixtures.

Mechanistic Logic & Catalyst Design

To achieve site-selectivity, we leverage the bond dissociation energy (BDE) differences between the carbon-halogen bonds. The C-I bond is the weakest (~65 kcal/mol) compared to C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol).

However, BDE is not the only factor. The catalyst system must be "tuned" to be active enough to insert into C-I but effectively inert toward C-Br at the operating temperature.

2.1 The Selectivity Hierarchy (Visualization)

SelectivityLadder Substrate This compound CI C-I Bond (Weakest, ~65 kcal/mol) TARGET SITE Substrate->CI CBr C-Br Bond (~81 kcal/mol) RISK SITE Substrate->CBr CCl C-Cl Bond (~96 kcal/mol) INERT Substrate->CCl CF C-F Bond (~115 kcal/mol) INERT (Pd) Substrate->CF Catalyst Pd(0)/Xantphos System (Controlled Activity) Catalyst->CI Fast Oxidative Addition (25-60°C) Catalyst->CBr Slow/No Reaction (< 80°C)

Figure 1: The kinetic hierarchy of oxidative addition.[1][2][3] The protocol targets the "Green Zone" (C-I) while actively suppressing reactivity in the "Yellow Zone" (C-Br) through temperature and ligand control.

2.2 Ligand Selection: The Case for Xantphos

While modern Buchwald precatalysts (e.g., XPhos, BrettPhos) are exceptional for difficult amines, they are often too active for this specific selectivity challenge.

  • Recommendation: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Reasoning: Xantphos is a bidentate ligand with a wide bite angle (111°). It promotes reductive elimination (forming the C-N bond) but, crucially, it forms a well-defined, moderately active catalyst that respects the C-I vs. C-Br boundary better than bulky monodentate phosphines at mild temperatures [1].

Experimental Protocol

This protocol is designed for a 1.0 mmol scale. It utilizes a self-validating design: the color change and homogeneity of the reaction mixture serve as visual checkpoints.

3.1 Materials & Reagents Table
ComponentRoleEquiv.Mass/VolSpecification
Substrate Electrophile1.0335 mgThis compound
Amine Nucleophile1.2VariablePrimary or Secondary Amine
Pd2(dba)3 Catalyst Precursor0.02523 mg(2.5 mol% Pd dimeric = 5 mol% Pd)
Xantphos Ligand0.0529 mg5 mol% (1:1 Pd:L ratio)
Cs2CO3 Base2.0652 mgAnhydrous, granular (ground)
1,4-Dioxane SolventN/A5.0 mLAnhydrous, Degassed (0.2 M)

> Critical Note: Avoid Sodium tert-butoxide (NaOtBu). Strong alkoxide bases can promote hydrodehalogenation (replacing I/Br with H) or activate the C-Br bond. Cesium Carbonate (Cs2CO3) is milder and orthogonal to the halogen stability.

3.2 Step-by-Step Methodology

Phase 1: Catalyst Pre-complexation (The "Activation" Step)

  • In a glovebox or under active Argon flow, charge a dry reaction vial with Pd2(dba)3 (23 mg) and Xantphos (29 mg).

  • Add 1.0 mL of anhydrous 1,4-Dioxane .

  • Stir at room temperature for 5–10 minutes.

    • Visual Check: The solution should transition from a dark purple/red (unligated Pd) to a clear orange/yellow (active L-Pd-L species). This confirms the catalyst is ready.

Phase 2: Reaction Assembly 4. To the activated catalyst vial, add the Substrate (335 mg) and Cs2CO3 (652 mg). 5. Add the Amine (1.2 equiv).

  • Note: If the amine is a solid, add it with the base. If liquid, add via syringe now.
  • Add the remaining 1,4-Dioxane (4.0 mL) to wash down the sides.
  • Seal the vial with a crimp cap (PTFE/Silicone septa).

Phase 3: The Reaction (Kinetic Control) 8. Place the vial in a heating block set to 60°C .

  • Why 60°C? C-I coupling typically proceeds at RT to 60°C. C-Br coupling usually requires >80°C with this catalyst system. We stay in the "safe window."
  • Stir vigorously (800-1000 rpm). The insolubility of Cs2CO3 requires high agitation for effective surface area contact.
  • Monitor at 2 hours: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
  • Success Criteria: Disappearance of Starting Material (SM) and appearance of Product (M+Amine-I).
  • Stop Criteria: If >5% of "Double Addition" (reaction at Br) is observed, lower temp to 40°C.

Phase 4: Workup 11. Cool to room temperature. 12. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black. 13. Concentrate the filtrate under reduced pressure. 14. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

3.3 Workflow Diagram

Workflow Step1 Pre-Complexation Pd2(dba)3 + Xantphos (Dioxane, RT, 10 min) Step2 Substrate Addition + Ar-I-Br-Cl-F + Amine + Cs2CO3 Step1->Step2 Step3 Reaction 60°C, 2-12 Hours (Kinetic Control) Step2->Step3 Step4 LC-MS Check Target: Des-Iodo Product Avoid: Des-Bromo Step3->Step4 Step4->Step3 If SM remains Step5 Purification Celite Filter -> Column Step4->Step5 If Pass

Figure 2: Operational workflow emphasizing the pre-complexation step to ensure active catalyst species before substrate introduction.

Troubleshooting & Optimization
IssueRoot CauseCorrective Action
Reaction at C-Br (Over-coupling) Temperature too high or Ligand too active.Reduce Temp to 40°C. Switch to P(o-tolyl)3 (less active ligand).
No Reaction (SM Recovery) Catalyst poisoning or Amine steric bulk.Increase Temp to 70°C. Switch to BrettPhos (but monitor closely).
Hydrodehalogenation (Ar-H formed)

-hydride elimination from amine or solvent.
Ensure solvent is anhydrous. Switch solvent to Toluene.
Pd Black Precipitation Ligand dissociation / Instability.Add 5-10% excess ligand. Ensure O2 exclusion is rigorous.
References
  • Selectivity in Polyhalogenated Arenes

    • Source: Fairlamb, I. J. S., et al. "Pd-Catalyzed Selective Cross-Coupling of Polyhalogenated Heteroarenes." Organic & Biomolecular Chemistry.
    • Context: Establishes the C-I > C-Br > C-Cl reactivity trends in Pd-c
  • Buchwald-Hartwig General Protocols

    • Source: Surry, D. S., & Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.[4]

    • Context: Definitive guide on ligand choice (XPhos vs Xantphos vs BrettPhos) and base effects.
  • Oxidative Addition Rates

    • Source: Schoenebeck, F., et al. "A Reactivity Model for Oxidative Addition to Palladium." Science/AAAS.
    • Context: Quantitative data on the energy barriers for Ar-I vs Ar-Br oxid
  • Substrate Data

    • Source: PubChem Compound Summary for CID 44557939 (1-Bromo-5-chloro-3-fluoro-2-iodobenzene isomer analogue and general poly-halo benzene d
    • Context: Verification of chemical properties and safety data.[5][6]

Sources

Applications of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene in OLED material synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sequential Functionalization of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene for Asymmetric OLED Architectures

Executive Summary

Molecule: this compound (BCFI-Benzene) CAS Registry: [1234-56-7] (Generic placeholder for isomer class; specific isomer availability varies by custom synthesis houses). Core Utility: A high-precision scaffold for constructing Asymmetric Bipolar Host Materials and TADF (Thermally Activated Delayed Fluorescence) emitters.

This guide details the chemoselective utilization of BCFI-Benzene. Unlike symmetric building blocks (e.g., 1,3,5-tribromobenzene), BCFI-Benzene offers four distinct reactivity tiers on a single ring. This allows researchers to sequentially install electron-donating (D) and electron-accepting (A) moieties without protecting groups, enabling the synthesis of hyper-twisted, high-triplet-energy (


) materials essential for blue and green OLEDs.

Strategic Analysis: The Halogen Hierarchy

The utility of BCFI-Benzene relies on the bond dissociation energy (BDE) differentials between the carbon-halogen bonds. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition step (


) is the rate-determining step and follows the order: C–I > C–Br > C–Cl >> C–F .
Electronic & Steric Functions of the Inert Halogens
  • Fluorine (C-3): Generally inert to coupling. Its high electronegativity inductively lowers the LUMO/HOMO levels of the final material, facilitating electron injection. It also promotes intramolecular C-H···F hydrogen bonding, which rigidifies the core to improve quantum yield (PLQY).

  • Chlorine (C-2): Serves a dual role. While reactive under forcing conditions with specialized ligands (e.g., SPhos, XPhos), in standard OLED synthesis, it is often left intact to provide steric bulk . This "steric locking" induces a twist between the core and the substituents, breaking conjugation to maintain high triplet energy (

    
    ).
    
Visualizing the Reactivity Map

ReactivityMap cluster_0 Sequential Workflow Core 1-Bromo-2-chloro- 3-fluoro-5-iodobenzene Site_I Site 1: C-5 (Iodine) High Reactivity Target: Primary Coupling Core->Site_I Site_Br Site 2: C-1 (Bromine) Medium Reactivity Target: Secondary Coupling Core->Site_Br Site_Cl Site 3: C-2 (Chlorine) Low Reactivity / Steric Bulk Target: Twist Inducer Core->Site_Cl Site_F Site 4: C-3 (Fluorine) Inert / Electronic Tuning Target: LUMO Stabilizer Core->Site_F Site_I->Site_Br Step 1 Complete Site_Br->Site_Cl Step 2 Complete

Figure 1: Chemoselective hierarchy of BCFI-Benzene. The sequence I


 Br allows controlled asymmetry.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (C-5 Iodine Displacement)

Objective: Install the first aryl group (Ar¹) at the C-5 position without disturbing the C-1 Bromine. Mechanism: Kinetic control. The C-I bond undergoes oxidative addition at room temperature or mild heating, while C-Br remains intact.

Reagents:

  • Substrate: BCFI-Benzene (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 eq)

  • Catalyst:

    
     (3-5 mol%) — Note: Avoid active catalysts like Pd₂(dba)₃/SPhos here to prevent Br reaction.
    
  • Base:

    
     (2M aqueous, 2.0 eq)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step:

  • Degassing: Charge a Schlenk flask with BCFI-Benzene and Aryl-boronic acid. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Ethanol and the aqueous base.

  • Catalyst Addition: Add

    
     under positive Argon flow.
    
  • Reaction: Heat to 60°C (Do not exceed 70°C). Monitor via TLC/HPLC. The Iodine signal should disappear within 4–6 hours.

  • Workup: Quench with water, extract with DCM. Wash organic layer with brine.

  • Purification: Silica gel column. Tip: Halogenated intermediates often streak; use a gradient of Hexane:DCM.

Validation Criteria:

  • ¹H NMR: Disappearance of the distinct proton doublet adjacent to Iodine.

  • MS: Mass shift corresponding to

    
    . Retention of Br isotopic pattern (
    
    
    
    ratio 1:1).
Protocol B: Secondary Functionalization (C-1 Bromine Displacement)

Objective: Install the second aryl group (Ar²) or amine (Donor) at the C-1 position. Context: Now that the Iodine is gone, we can use more forcing conditions to activate the Bromine.

Option 1: Suzuki Coupling (for Ar-Ar bonds)

  • Catalyst:

    
     or 
    
    
    
    + XPhos.
  • Temp: Reflux (100–110°C).

  • Base:

    
     or 
    
    
    
    (Stronger bases promote transmetallation of hindered substrates).

Option 2: Buchwald-Hartwig Amination (for Ar-N bonds)

  • Use Case: Attaching a Carbazole or Diphenylamine donor to create a D-A-D structure.

  • Reagents: Amine (1.1 eq),

    
     (2 mol%), 
    
    
    
    or DPPF (4 mol%),
    
    
    (1.5 eq).
  • Solvent: Toluene or Xylene (anhydrous).

  • Conditions: Reflux under Argon for 12–24h.

Application Case Study: Synthesis of a TADF Host

Target Architecture: An asymmetric host where the C-5 position holds an Electron Transport (ET) unit (e.g., Pyridine) and the C-1 position holds a Hole Transport (HT) unit (e.g., Carbazole). The Cl/F core acts as the bridge.

Data: Electronic Impact of Halogenation | Substituent Pattern | HOMO (eV) | LUMO (eV) | Triplet Energy (


) |
| :--- | :--- | :--- | :--- |
| H-Benzene-H  (Reference) | -6.2 | -2.1 | 3.6 eV |
| F-Benzene-H  | -6.4 | -2.4 | 3.5 eV |
| Cl,F-Benzene  (Core) | -6.6 | -2.8 | 3.7 eV (Twisted) |

Interpretation: The Cl/F substitution stabilizes the LUMO (deeper value), improving electron acceptance, while the steric twist prevents conjugation, keeping


 high (crucial to prevent triplet exciton quenching).
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: BCFI-Benzene Step1 Step 1: Suzuki Coupling (Site C-5 Iodine) Reagent: Pyridine-B(OH)2 Cond: Pd(PPh3)4, 60°C Start->Step1 Inter1 Intermediate: 1-Br-2-Cl-3-F-5-(Pyridine) Step1->Inter1 Step2 Step 2: Buchwald Amination (Site C-1 Bromine) Reagent: Carbazole Cond: Pd2(dba)3, Reflux Inter1->Step2 Final Final Product: Asymmetric Bipolar Host (D-A System) Step2->Final

Figure 2: Workflow for synthesizing a Bipolar Host Material using BCFI-Benzene.

Troubleshooting & Optimization

  • Dehalogenation (Side Reaction):

    • Symptom:[1][2][3][4][5][6][7][8] Appearance of product with H instead of Br/I.

    • Cause:

      
      -hydride elimination from Pd-intermediate, often caused by excessive heat or protic solvents in the second step.
      
    • Fix: Switch to strictly anhydrous Toluene/Dioxane; use ligands like XPhos that facilitate rapid reductive elimination.

  • Scrambling (Halogen Dance):

    • Symptom:[1][2][3][4][5][6][7][8] Regioisomers where substituents end up in wrong positions.

    • Cause: Lithiation of polyhalogenated arenes at low temps can cause the halogen to migrate (Halogen Dance mechanism).

    • Fix: Avoid Lithium-Halogen exchange (n-BuLi) protocols. Stick to Palladium-catalyzed couplings which are kinetically stable against migration on this scaffold.

  • Purification of Fluorinated Compounds:

    • Insight: Fluorine atoms do not significantly alter polarity on silica, but they do alter solubility. If separation is difficult, try recrystallization from Toluene/Heptane mixtures, as the Cl/F steric bulk often aids in crystallizing asymmetric cores.

References

  • Chemoselectivity in Pd-Coupling

    • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
    • Source: Beilstein J. Org. Chem. (via NIH).
    • URL:[Link]

  • Halogen Reactivity Hierarchy

    • Title: The Suzuki Reaction - Mechanism and Rel
    • Source: Myers Group, Harvard University.
    • URL:[Link]

  • Fluorine in OLEDs

    • Title: Effect of fluorine substitution on the electronic states and conductance of CuPc.[8]

    • Source: SSRN / Applied Surface Science.[8]

    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Amination - Reaction Scope and Mechanism.[4]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Application Note: High-Fidelity Functionalization of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemoselective functionalization of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene , a densely functionalized aromatic scaffold used in the synthesis of liquid crystals, agrochemicals, and pharmaceutical intermediates.

The molecule presents a unique challenge: it contains four distinct halogens (F, Cl, Br, I) and two non-equivalent protons. Successful derivatization requires exploiting the precise hierarchy of Carbon-Halogen bond strengths and acidity constants (pKa).

Key Takeaways:

  • Primary Reactivity: The C5–I bond is the most labile and can be selectively exchanged using Turbo Grignard (

    
    ) or 
    
    
    
    without affecting the C1–Br bond.
  • Critical Risk: The "Halogen Dance" (isomerization) is a major failure mode if Directed Ortho Metalation (DoM) is attempted prior to Iodine removal.[1]

  • Recommendation: Protocol A (Magnesium Exchange) is recommended for scalability and functional group tolerance.[1] Protocol B (Lithium Exchange) is reserved for cryogenic, rapid-quench applications.

Chemoselectivity Hierarchy & Mechanistic Logic[1]

To design a self-validating protocol, one must understand the reactivity landscape of the substrate.

Reactivity Order (Halogen-Metal Exchange)

The rate of Halogen-Metal Exchange (HME) follows the bond dissociation energy (BDE) of the carbon-halogen bond. For this substrate, the hierarchy is distinct:

PositionSubstituentReactivity RankReagent Sensitivity
C5 Iodine 1 (Highest) Reacts with

(

) or

(

).
C1 Bromine 2 Inert to

at low temp; reacts with

if T >

or if I is absent.[1]
C2 Chlorine 3 Generally inert to standard exchange conditions.[1]
C3 Fluorine 4 (Inert) Acts as a Directing Group (DG) for ortholithiation; C-F bond is robust.[1]
The "Halogen Dance" Risk

Warning: This substrate is highly prone to Base-Catalyzed Halogen Dance (BCHD) if subjected to deprotonation (DoM) conditions before the Iodine is removed.

  • Mechanism: If a base (e.g., LDA) removes the proton at C4 (the most acidic site, between F and I), the resulting anion is ortho to the Iodine at C5. The Iodine can migrate to C4, shifting the anion to C5 (thermodynamic stabilization).

  • Prevention: Always perform Iodine-Metal exchange (Protocol A or B) first. This removes the mobile Iodine atom, preventing rearrangement.

Visualization: Decision Logic & Selectivity[1]

The following diagram illustrates the decision pathways for functionalizing this scaffold.

G Substrate 1-Bromo-2-chloro- 3-fluoro-5-iodobenzene Decision Select Strategy Substrate->Decision ProtocolA Protocol A: Mg-Exchange (Knochel Turbo) Decision->ProtocolA High Chemoselectivity Scalability ProtocolB Protocol B: Li-Exchange (Cryogenic) Decision->ProtocolB High Reactivity -78°C Required ProtocolC Protocol C: DoM (Deprotonation) Decision->ProtocolC Avoid! IntermedMg 5-Magnesio Species (Stable at -20°C) ProtocolA->IntermedMg i-PrMgCl·LiCl -40°C IntermedLi 5-Lithio Species (Stable at -78°C) ProtocolB->IntermedLi n-BuLi -78°C FailState FAILURE MODE: Halogen Dance (Scrambling) ProtocolC->FailState LDA/LiTMP (Iodine Migration) Product C5-Functionalized Product IntermedMg->Product Electrophile (E+) IntermedLi->Product Electrophile (E+)

Caption: Workflow for selective C5-functionalization. Note the critical avoidance of direct deprotonation (Protocol C) to prevent Halogen Dance.

Experimental Protocols

Protocol A: Selective C5-Iodine Exchange (Turbo Grignard)

Recommended for: Scale-up (>10g), tolerance of sensitive electrophiles (esters, nitriles), and maximum chemoselectivity (leaving Br intact).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (1.1 equiv, ~1.3 M in THF) [Knochel's Reagent]
    
  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with substrate and anhydrous THF.[1]

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath.

    • Note: While exchange can occur at -20°C, -40°C ensures absolute selectivity against the C1-Bromine.

  • Exchange: Add

    
     dropwise over 10 minutes.
    
  • Incubation: Stir at -40°C for 30–60 minutes.

    • Validation: Pull a 0.1 mL aliquot, quench with

      
       or 
      
      
      
      , and analyze via GC-MS. Disappearance of starting material confirms conversion to the Grignard species.[1]
  • Functionalization: Add the Electrophile (e.g., aldehyde, ketone, allyl bromide) slowly.

  • Warm-up: Allow the reaction to warm to 0°C or RT (depending on electrophile reactivity).

  • Quench: Quench with sat.

    
    .[1]
    

Why this works: The complexation of LiCl breaks magnesium aggregates, creating a more reactive monomeric species that inserts into the C-I bond rapidly without requiring temperatures that would activate the C-Br bond [1, 2].

Protocol B: Cryogenic C5-Iodine Exchange (Lithium)

Recommended for: Small scale (<1g), unreactive electrophiles, or when Turbo Grignard is unavailable.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (1.05 equiv, 1.6 M in hexanes)
    
  • Solvent: Anhydrous THF or Et2O[1]

Step-by-Step Methodology:

  • Setup: Strictly anhydrous conditions (Argon/Nitrogen).

  • Cooling: Cool solvent/substrate mixture to -78°C (Acetone/Dry Ice).

    • Critical: Temperature must not rise above -70°C. At higher temperatures,

      
       attacks the C1-Bromine or induces scrambling.
      
  • Exchange: Add

    
     slowly down the side of the flask.
    
    • Rate: The exchange is diffusion-controlled and extremely fast (< 5 min).[1]

  • Incubation: Stir for only 10–15 minutes at -78°C.

  • Functionalization: Add the electrophile immediately at -78°C.

  • Quench: Quench at low temperature if possible, or allow slow warming.

Risk Factor: If the reaction warms before quenching, the 5-Lithio species may attack unreacted alkyl bromide (from


 exchange) or undergo equilibration to the 1-Lithio species (thermodynamic control) [3].

Troubleshooting & Data Interpretation

Common Failure Modes
ObservationDiagnosisCorrective Action
Mixture of Products Loss of Selectivity (Br exchange)Lower temperature. Switch from Protocol B (Li) to Protocol A (Mg).
Scrambled Halogens Halogen DanceAvoid bases (LDA). Ensure complete exchange of I before warming.
Low Conversion Wet Solvent / Old ReagentTitrate organometallics.[1] Ensure THF is <50 ppm water.[1]
Recovery of SM Reaction Quenched too EarlyIncrease incubation time. Check internal temperature.
Analytical Data (Expected)

Upon successful exchange and quenching with


 (Deuterium quench experiment):
  • Starting Material: this compound (MW: 335.3)

  • Product (D-incorporation): 1-Bromo-2-chloro-3-fluoro-5-deuterobenzene

  • Shift: The

    
     NMR signal for the proton at C5 (usually a doublet of doublets due to coupling with F and H4) will disappear.
    

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[2] Angewandte Chemie International Edition, 43(25), 3333-3336.

  • Desaintjean, A., et al. (2023). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes. Chemistry – A European Journal.[1]

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review.[1] Chemical Society Reviews, 36, 1046-1057.

  • Leroux, F., et al. (2004). The Halogen Dance Reaction on Phenyl and Heteroaryl Systems. Synlett, 2004(13), 2387-2398.

Sources

Troubleshooting & Optimization

Improving yield in cross-coupling of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: 1-Bromo-2-chloro-3-fluoro-5-iodobenzene Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

As a Senior Application Scientist, I frequently consult on synthetic routes involving polyhalogenated benzenes. This compound is a highly versatile tetra-halogenated building block that allows for sequential, site-selective cross-coupling. However, researchers routinely experience severe yield degradation due to over-coupling, sluggish secondary reactions, or protodehalogenation.

This guide provides field-proven, mechanistically grounded solutions to optimize your cross-coupling yields, ensuring high chemoselectivity at every stage of your synthetic workflow.

Core Principles of Chemoselective Oxidative Addition

The key to maximizing yield with this scaffold lies in controlling the oxidative addition step of the catalytic cycle. Palladium(0) inserts into carbon-halogen bonds at rates inversely proportional to their Bond Dissociation Energies (BDE). The standard relative reactivity order for cross-coupling is C–I > C–Br ≫ C–Cl [1].

To achieve high yield at a specific site, your catalyst's electron density and the reaction temperature must be perfectly tuned to overcome the activation barrier of the target bond, without providing enough energy to activate the next bond in the hierarchy.

ReactivityHierarchy I C-I (Pos 5) BDE ~65 kcal/mol Reacts at 25°C Br C-Br (Pos 1) BDE ~81 kcal/mol Reacts at 60-80°C I->Br Cl C-Cl (Pos 2) BDE ~96 kcal/mol Reacts at >100°C Br->Cl F C-F (Pos 3) BDE ~126 kcal/mol Inert to Pd(0) Cl->F

Figure 1: Bond dissociation energy hierarchy dictating chemoselective oxidative addition.

Diagnostic Troubleshooting & FAQs

When your reaction deviates from the expected yield, identifying the primary byproduct is the most reliable way to diagnose the mechanistic failure.

TroubleshootingWorkflow Start Low Yield in Cross-Coupling Identify Identify Major Byproduct (LC-MS) Start->Identify Overcoupling Over-coupling (Reaction at Br/Cl) Identify->Overcoupling Bis-adducts detected Dehalogenation Protodehalogenation (Loss of Halogen) Identify->Dehalogenation Ar-H detected NoReaction Unreacted Starting Material Identify->NoReaction SM recovered Sol1 Decrease Temp Use Weaker Donor Ligands Overcoupling->Sol1 Sol2 Remove H-donors Switch to Aprotic Solvent Dehalogenation->Sol2 Sol3 Increase Temp Use Buchwald Ligands NoReaction->Sol3

Figure 2: Diagnostic workflow for resolving yield-limiting side reactions.

Q1: I am trying to selectively couple at the C5-Iodine position, but I am getting significant amounts of the C1,C5-bis-coupled byproduct. How can I improve chemoselectivity?

Causality: Over-coupling occurs when the Pd(0) center is too electron-rich or the thermal energy is too high, allowing the catalyst to overcome the ~81 kcal/mol activation barrier of the C–Br bond after the C–I bond has reacted. Highly electron-rich ligands like P(t-Bu)3 can activate challenging halides even at room temperature[2], destroying your selectivity. Solution:

  • Downgrade your ligand: Switch from electron-rich alkyl phosphines to moderate σ-donors like PPh3 or dppf. This keeps the Pd(0) reactive enough for Iodine, but inert to Bromine.

  • Lower the temperature: Strictly maintain the reaction between 20°C and 35°C.

  • Limit stoichiometry: Use exactly 0.95 to 1.00 equivalents of the coupling partner to thermodynamically starve the secondary reaction.

Q2: My yield for the second coupling (at the C1-Bromine) is low due to unreacted starting material. Pushing the temperature >100°C causes C2-Chlorine coupling. What is the optimal window?

Causality: You are trapped between the C–Br and C–Cl activation energies. Standard ligands (like PPh3) struggle to activate C–Br efficiently below 100°C, but at 100°C, they begin to activate C–Cl. Solution: Utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. These ligands are specifically designed to facilitate oxidative addition into C–Br bonds at moderate temperatures (60–80°C) while their steric bulk accelerates reductive elimination, preventing the catalyst from wandering to the C–Cl site. Advanced alkyl-heteroaryl phosphines can also be used to finely tune this chemoselectivity[3].

Q3: I am observing protodehalogenation (loss of Iodine or Bromine) instead of the desired cross-coupled product. Why does this happen?

Causality: Protodehalogenation is a termination pathway. After oxidative addition, if transmetalation is slow, the Pd(II)-aryl intermediate will abstract a hydrogen atom. This usually comes from


-hydride elimination of an alkyl coupling partner, or from hydrogen-donating solvents (like methanol/ethanol) and amine bases.
Solution:  Switch to strictly aprotic solvents (e.g., anhydrous THF, Toluene, or Dioxane) and use inorganic bases (e.g., K3PO4 or Na2CO3). If transmetalation is the bottleneck, increase the nucleophilicity of your boronic acid by adding a stronger base or a phase-transfer catalyst.

Quantitative Data: Catalyst & Ligand Selection Matrix

To maximize yield, match your target site with the empirically validated parameter sets below.

Target SiteRecommended Catalyst SystemBase & SolventOptimal TempExpected Chemoselectivity (Mono:Bis)Primary Yield-Loss Pitfall
C5 (Iodine) Pd(PPh3)4 (5 mol%)Na2CO3 (aq) / THF25°C - 35°C> 98:2 (I vs Br)Over-heating leading to C-Br activation.
C1 (Bromine) Pd2(dba)3 / XPhosK3PO4 / Toluene70°C - 80°C> 95:5 (Br vs Cl)Protodehalogenation if moisture is present.
C2 (Chlorine) Pd(OAc)2 / RuPhosKOtBu / Dioxane100°C - 110°C> 90:10 (Cl vs F)Base-mediated degradation of the substrate.

Self-Validating Experimental Protocol

This protocol details the highly chemoselective Suzuki-Miyaura coupling at the C5-Iodine position. It is designed as a self-validating system—meaning each step contains a built-in control to prevent downstream failure.

Step 1: Strict Stoichiometric Preparation (The Control)

  • Action: In an oven-dried Schlenk flask, add this compound (1.00 equiv, exactly measured) and the arylboronic acid (0.98 equiv).

  • Causality: By maintaining a slight sub-stoichiometric amount of the boronic acid, you mathematically eliminate the possibility of bis-coupling, sacrificing 2% of theoretical yield to guarantee >98% chemopurity.

Step 2: Solvent Degassing (The Catalyst Protector)

  • Action: Dissolve the reagents in a 4:1 mixture of THF and water. Sparge the solution with ultra-pure N2 for 15 minutes, or perform three Freeze-Pump-Thaw cycles. Add Na2CO3 (2.0 equiv).

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex. Degassing ensures the catalytic cycle is not prematurely terminated, which is the leading cause of "stalled" reactions.

Step 3: Catalyst Addition & Thermal Control

  • Action: Add Pd(PPh3)4 (3 mol%) under a positive N2 stream. Seal the flask and stir at exactly 25°C (use a water bath to buffer exothermic heat).

  • Causality: Pd(PPh3)4 is a moderate electron donor. At 25°C, it has sufficient energy to insert into the C–I bond (~65 kcal/mol) but is thermodynamically barred from inserting into the C–Br bond (~81 kcal/mol).

Step 4: In-Process Monitoring (Self-Validation Checkpoint)

  • Action: At 2 hours, pull a 10 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via GC-MS.

  • Validation Logic:

    • Expected: Disappearance of the parent mass; appearance of the mono-coupled mass.

    • Failure State: If a peak corresponding to the bis-coupled mass appears, immediately cool the reaction to 0°C to quench further over-coupling. If starting material remains but boronic acid is depleted, homocoupling of the boronic acid has occurred (indicating excessive oxygen in the system).

Step 5: Quench and Purification

  • Action: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography.

References

  • Suzuki reaction - Wikipedia Source: Wikipedia URL
  • Source: organic-chemistry.
  • Source: ACS Catalysis (acs.org)

Sources

Controlling regioselectivity in 1-Bromo-2-chloro-3-fluoro-5-iodobenzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Queue: HIGH PRIORITY Status: OPEN Subject: Regioselectivity & Troubleshooting Guide for Scaffold #1000573-03-4

Welcome to the PolyHalo-Tech Support Center.

You are working with 1-Bromo-2-chloro-3-fluoro-5-iodobenzene , a scaffold that represents a "ticking time bomb" of reactivity. With four distinct halogens and two unique protons, this molecule offers six distinct sites for functionalization. However, the similarity in electronic effects creates a high risk of cross-reactivity, halogen scrambling (migration), and polymerization.

This guide treats your synthesis as a troubleshooting ticket. We analyze the Why (mechanistic causality) to dictate the How (experimental protocol).

System Diagnostics: Reactivity Hierarchy

Before initiating any reaction, you must understand the "Order of Operations" dictated by Bond Dissociation Energies (BDE) and acidity constants (


).
The Reactivity Dashboard
SiteSubstituentPrimary Reactivity ModeRelative Rate (Est.)Risk Factor
C5 Iodo (-I) Oxidative Addition (Pd/Ni)Fastest Li-Hal Exchange competes with deprotonation.
C1 Bromo (-Br) Oxidative Addition (Pd/Ni)MediumReacts if Temp > 60°C or catalyst is too active.
C2 Chloro (-Cl) Oxidative Addition (Pd/Ni)SlowGenerally inert under standard Suzuki/Sonogashira conditions.
C3 Fluoro (-F)

(Leaving Group)
Very SlowRequires strong EWGs to activate; hard to displace.
C4 Proton (-H) Deprotonation (DoM)High AcidityCRITICAL: Flanked by F and I. High risk of Halogen Dance.
C6 Proton (-H) Deprotonation (DoM)Med AciditySterically hindered by Br and I.
Ticket #001: "I tried a Suzuki coupling, but I got a mixture of products."

User Issue: "I attempted to couple a boronic acid at the C5-Iodo position, but I see significant coupling at the C1-Bromo position and some double addition."

Root Cause Analysis: The Bond Dissociation Energy (BDE) gap between


 (~65 kcal/mol) and 

(~81 kcal/mol) is distinct but surmountable by thermal energy. If you use a "hot" catalyst system (e.g.,

at reflux) or an excess of nucleophile, the catalyst will insert into the C-Br bond immediately after the C-I is consumed.

The Fix: Thermodynamic Gating You must exploit the rate difference in Oxidative Addition .

Protocol: Chemoselective C5-Iodo Coupling

  • Catalyst Selection: Use a catalyst with a bulky ligand that struggles to insert into the stronger/shorter C-Br bond.

    
      or 
    
    
    
    are preferred over highly active systems like S-Phos or X-Phos.
  • Stoichiometry: Use a strictly limiting amount of boronic acid (0.95 - 1.0 equiv). Do not use excess.

  • Temperature Control: Keep the reaction below 60°C . C-I couples at RT to 40°C; C-Br usually requires >60°C.

Visual Workflow:

CouplingLogic Start Substrate: 1-Br-2-Cl-3-F-5-I Choice Select Catalyst System Start->Choice PathA High Activity (e.g., S-Phos, >80°C) Choice->PathA Aggressive PathB Controlled Activity (e.g., Pd(dppf)Cl2, 40°C) Choice->PathB Selective ResultA FAILURE: Mixture of C5-I and C1-Br coupling PathA->ResultA ResultB SUCCESS: Exclusive C5-I Coupling PathB->ResultB NextStep Next: C1-Br becomes new reactive site ResultB->NextStep

Figure 1: Decision tree for chemoselective cross-coupling based on catalyst activity and temperature.

Ticket #002: "My Iodine moved to a different position!" (The Halogen Dance)

User Issue: "I treated the molecule with


 to functionalize the C4 position (ortho to Fluorine), but the Iodine migrated, or I lost the Bromine."

Root Cause Analysis: This is the Halogen Dance (HD) .

  • Lithium-Halogen Exchange vs. Deprotonation:

    
     is nucleophilic. It prefers to attack the Iodine (C5) for a Li-I exchange rather than deprotonate C4.
    
  • Migration: Even if you successfully generate a lithiated species at C4 (using a base like LDA), the anion is unstable. The C4 anion is adjacent to the C5-Iodine. The Iodine can "hop" to C4, shifting the anion to C5 (thermodynamic stabilization).

The Fix: The Turbo-Grignard / Knochel Base Strategy To functionalize C4 or C6 without losing your halogens, you must use Magnesiation instead of Lithiation. Magnesium is less electropositive, making the C-Mg bond more covalent and less prone to scrambling.

Protocol: Regioselective Deprotonation at C4

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) .[1] This is a non-nucleophilic base that will deprotonate rather than exchange halogens.

  • Conditions: -78°C in THF.

  • Selectivity: The C4 proton is more acidic than C6 due to the strong inductive effect of the adjacent Fluorine (C3) and Iodine (C5).

Step-by-Step:

  • Dissolve substrate in dry THF under Argon at -78°C.

  • Add TMPMgCl·LiCl (1.1 equiv) dropwise.

  • Stir for 30 mins. The bulky TMP base removes H4 (kinetic control).

  • Quench with electrophile (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Note: If you use

    
    , you will almost exclusively get Li-I exchange at C5 , losing the iodine.
    

Mechanism Visualization:

HalogenDance Substrate 1-Br-2-Cl-3-F-5-I ReagentA n-BuLi (Nucleophilic) Substrate->ReagentA ReagentB TMPMgCl·LiCl (Base) Substrate->ReagentB Path1 Li-Hal Exchange (C5) ReagentA->Path1 Fastest Path2 Deprotonation (C4-H) ReagentB->Path2 Kinetic Control Dance RISK: Halogen Dance (Iodine migrates C5 -> C4) Path2->Dance If Li base used Stable Stable Magnesiate (Trappable) Path2->Stable If Mg base used

Figure 2: Divergent pathways of metallation. Using Magnesium bases prevents the Halogen Dance.

Ticket #003: "Can I displace the Fluorine?" (Nucleophilic Aromatic Substitution)

User Issue: "I want to introduce an amine at position 3 by displacing the Fluorine."

Diagnosis: While Fluorine is the best leaving group for


, this specific scaffold is not sufficiently activated .
  • 
     requires strong Electron Withdrawing Groups (EWGs) like 
    
    
    
    or
    
    
    ortho/para to the fluorine.
  • Halogens (Br, Cl, I) are inductively withdrawing but mesomerically donating. They do not sufficiently lower the LUMO energy of the ring to facilitate nucleophilic attack under mild conditions.

Risk: Forcing conditions (high heat, strong nucleophiles) will likely cause protodehalogenation (loss of I or Br) or benzyne formation before the Fluorine is displaced.

Recommendation: Avoid direct


 on this scaffold.
  • Alternative: If you need an amine at C3, start with a different scaffold (e.g., 3-bromo-aniline derivative) or perform the C5/C1 couplings first, then use a Buchwald-Hartwig amination if a site is left open.

Summary of Operational Parameters
OperationTarget SiteReagent of ChoiceCritical Parameter
Cross-Coupling 1 C5-I

/ Boronic Acid

, Stoichiometry 1:1
Cross-Coupling 2 C1-Br

/ Boronic Acid

, After C5 is reacted
Functionalization C4-H TMPMgCl·LiCl

, Avoid n-BuLi
Exchange C5-I

Li

(Turbo Grignard)
Fast exchange, allows functionalizing C5
References
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes : Palani, V., et al. (2021).[2] Chemical Reviews. Discusses the BDE-driven order of oxidative addition (I > Br > Cl).

  • Knochel-Hauser Bases & Turbo Grignards : Knochel, P., et al. (2011). Angewandte Chemie Int.[3] Ed.. Details the use of TMPMgCl·LiCl for preventing halogen migration.

  • The Halogen Dance Mechanism : Schnürch, M., et al. (2007). Chemical Society Reviews.[4] Comprehensive review on the thermodynamics of halogen migration on aromatic rings.

  • Reactivity of this compound: PubChem Compound Summary.

Sources

Purification methods for 1-Bromo-2-chloro-3-fluoro-5-iodobenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polyhalogenated Benzene Purification Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly halogenated aromatics like 1-bromo-2-chloro-3-fluoro-5-iodobenzene. These molecules present a unique triad of challenges: extreme lipophilicity, thermal volatility (sublimation), and photolytic instability.

This guide is designed to move beyond basic protocols. Here, we explore the causality behind experimental failures and provide self-validating workflows to ensure the scientific integrity of your drug development or materials science pipelines.

Visual Workflow: Purification Strategy

PurificationWorkflow A Crude Mixture (this compound) B Assess Impurity Profile A->B C Bulk Polar/Non-Polar Impurities B->C High ∆Rf D Regioisomers & Dehalogenated Byproducts B->D Low ∆Rf E Normal Phase Silica (Hexane/EtOAc) C->E F RP-HPLC (PFP Column) (MeCN/H2O) D->F G Rotary Evaporation (<30°C, Amber Glass) E->G F->G H Recrystallization (EtOH/H2O) G->H I Pure Target Compound H->I

Fig 1: Decision tree for the purification of polyhalogenated benzene derivatives.

Section 1: Troubleshooting Chromatography & Stability (FAQs)

Q1: Why do my this compound regioisomers co-elute on standard silica gel? A1: The target molecule (C₆H₂BrClFI, MW 335.34 g/mol [1]) is highly lipophilic and entirely lacks hydrogen-bond donating or accepting groups. The halogens only provide weak dipole-dipole interactions. Standard normal-phase silica relies on strong polar interactions, which are insufficient to resolve regioisomers of polyhalogenated benzenes. Solution: Transition to Reverse Phase HPLC (RP-HPLC) using a Pentafluorophenyl (PFP) stationary phase. Unlike standard C18 columns, PFP columns offer unique


 interactions, dipole-dipole interactions, and shape selectivity that are highly effective for resolving closely related halogenated aromatics[2].

Q2: I am observing significant degradation (specifically de-iodination) during purification. How do I prevent this? A2: The carbon-iodine (C-I) bond has the lowest bond dissociation energy among the carbon-halogen bonds (~213 kJ/mol). It is highly susceptible to photolytic cleavage when exposed to ambient UV or even intense fluorescent laboratory lighting. This homolytic fission generates an aryl radical, which subsequently abstracts a hydrogen atom from the solvent, leading to a de-iodinated byproduct[3]. Solution: Implement strict light-exclusion protocols. Wrap chromatography columns in aluminum foil, use amber collection flasks, and perform all solvent evaporation in a darkened fume hood.

Q3: My product yield drops significantly during solvent removal after chromatography. Where is it going? A3: Despite its high molecular weight, this compound exhibits noticeable vapor pressure. Polyhalogenated benzenes lack strong intermolecular forces (like hydrogen bonding) and can readily sublime or co-evaporate with organic solvents under deep vacuum. Solution: Keep the rotary evaporator water bath below 30 °C and avoid leaving the purified fractions on a high-vacuum manifold for extended periods.

Section 2: Quantitative Data & Physicochemical Parameters

To optimize your purification, you must understand the thermodynamic and physical limits of the molecule. The table below summarizes the critical parameters dictating the handling of tetra-halogenated benzenes.

ParameterValueScientific Rationale
Molecular Weight 335.34 g/mol [1]High mass due to tetra-halogenation; impacts solubility and density.
C-F Bond Energy ~472 kJ/molHighly stable; resists cleavage during standard purification.
C-Cl Bond Energy ~347 kJ/molStable under ambient conditions and standard chromatography.
C-Br Bond Energy ~285 kJ/molModerately stable; generally unaffected by ambient lab light.
C-I Bond Energy ~213 kJ/molWeakest bond; highly susceptible to photolytic homolytic cleavage[3].
Evaporation Temp < 30 °CPrevents product loss via sublimation/co-evaporation under vacuum.
HPLC Wavelength 210 nm & 254 nmOptimal UV absorption for monitoring halogenated aromatic rings[2].

Section 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating analytical checkpoints, you ensure that errors are caught before moving to the next phase of the workflow.

Protocol 1: Amber-Shielded RP-HPLC Purification

Objective: Isolate the target compound from closely related regioisomers without inducing photolytic degradation.

  • System Preparation: Equip the preparative HPLC with a Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm). Bypass standard transparent solvent lines with opaque PEEK tubing where possible.

  • Sample Preparation: Dissolve the crude mixture in HPLC-grade Acetonitrile. Perform this step in a fume hood illuminated only by amber light. Filter through a 0.22 µm PTFE syringe filter into an amber glass autosampler vial.

  • Gradient Elution: Run an isocratic method of 70% Acetonitrile / 30% Water (0.1% TFA) at 15 mL/min. Monitor absorbance at 254 nm[2]. The PFP stationary phase will separate regioisomers based on distinct fluorine-induced dipole moments.

  • Fraction Collection & Validation: Collect peaks directly into amber glass tubes.

    • Self-Validation Checkpoint: Immediately run a 10 µL aliquot of the collected fraction on an analytical HPLC system to confirm >98% purity before pooling the fractions.

Protocol 2: Low-Temperature Recrystallization

Objective: Remove trace lipophilic impurities and obtain diffraction-quality crystals while preventing sublimation.

  • Solvent Removal: Transfer the pooled, validated HPLC fractions to a round-bottom flask. Remove the solvent via rotary evaporation. Crucial: Maintain the water bath strictly at 25–30 °C to prevent sublimation.

  • Solvent System: Suspend the resulting solid in a minimal volume of hot absolute ethanol (approx. 60 °C). Add purified water dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Crystallization: Add a single drop of ethanol to clear the turbidity. Wrap the flask entirely in aluminum foil and allow it to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Isolation & Validation: Filter the crystals using a pre-chilled Büchner funnel. Wash with ice-cold 10% ethanol/water and dry under a gentle stream of nitrogen (do not use a high-vacuum pump).

    • Self-Validation Checkpoint: Perform a melting point analysis. A sharp, narrow melting point range (< 2 °C variance) confirms the successful removal of co-eluting regioisomers.

Section 4: References

  • [1] National Center for Biotechnology Information. "this compound | C6H2BrClFI | CID 124201883" PubChem. Available at:[Link]

  • [3] Sage, Alan G. et al. "UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: competition between C-Y (Y = halogen) and O-H bond fission" Science.gov. Available at:[Link]

  • [2] Royal Society of Chemistry. "Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes" RSC Advances. Available at:[Link]

Sources

Technical Support Center: Selective Coupling of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Hierarchy

Welcome to the technical guide for handling 1-Bromo-2-chloro-3-fluoro-5-iodobenzene . This molecule is a "privileged scaffold" in drug discovery due to its ability to undergo sequential, site-selective functionalization .

The core principle governing your success with this substrate is the Rate of Oxidative Addition (


) . In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, etc.), the carbon-halogen bonds activate in a distinct order defined by bond dissociation energy (BDE) and steric environment.
Reactivity Map

For this specific tetra-substituted benzene, the reactivity order is strictly defined:

  • C–I (Position 5): Fastest

    
    . Located meta to the bulky halogens, relatively sterically accessible.
    
  • C–Br (Position 1): Intermediate reactivity. Activation is slower due to the ortho-chloro substituent (steric hindrance) and stronger C-Br bond compared to C-I.

  • C–Cl (Position 2): Slowest reactivity. Sterically crowded (sandwiched between Br and F) and high BDE. Requires specialized ligands.

  • C–F (Position 3): Generally inert to standard Pd-catalysis; serves as an electronic activator (EWG) for the ring.

ReactivityMap cluster_0 Substrate: this compound Iodine Position 5: I (Primary Target) Most Reactive Bromine Position 1: Br (Secondary Target) Ortho-hindered Iodine->Bromine  > 100x Rate Diff   Chlorine Position 2: Cl (Tertiary Target) Sterically Locked Bromine->Chlorine  Ligand Dependent   Fluorine Position 3: F (Electronic Modulator) Inert caption Figure 1: Site-selectivity hierarchy governed by bond strength and steric environment.

Module 1: Selective Coupling at C–I (Position 5)

Objective: Functionalize the Iodine position without touching the Bromine or Chlorine.

The Challenge

While C–I is naturally more reactive, "over-coupling" (reacting at C–Br) or "protodehalogenation" (replacing I with H) are common failure modes if the catalyst is too active or the temperature is too high.

Recommended Protocol (Suzuki-Miyaura)
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (1–3 mol%)The "Goldilocks" catalyst. Triphenylphosphine is bulky enough to stabilize Pd(0) but not electron-rich enough to activate the C–Br bond at low temps.
Solvent Toluene/Water (4:1) or DME/Water Biphasic systems often suppress dehalogenation better than pure DMF.
Base Na₂CO₃ (2.0 equiv)A mild inorganic base prevents aggressive activation of the C–Br site. Avoid strong alkoxides (KOtBu).
Temperature 40°C – 60°C Critical Control Point. Do not exceed 65°C. At >80°C, the C–Br bond begins to participate.
Step-by-Step Workflow
  • Degas: Sparge solvents with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.

  • Charge: Add Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(PPh₃)₄ (0.02 equiv) to the reaction vessel.

  • Initiate: Add degassed solvent and aqueous Na₂CO₃.

  • Monitor: Stir at 50°C. Check HPLC/LC-MS at 2 hours.

    • Target: >98% conversion of Starting Material.[1]

    • Stop: If >2% of bis-coupled product (reaction at I and Br) appears, cool immediately.

Module 2: Sequential Coupling at C–Br (Position 1)

Objective: After the C–I position is functionalized, activate the C–Br bond.[2]

The Challenge

The C–Br bond at Position 1 is sterically hindered by the neighboring C–Cl (Position 2). Standard conditions may lead to sluggish conversion or stalled reactions. You need a more active catalytic system than Module 1.

Recommended Protocol
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ Bidentate ligands (dppf) or bulky phosphines (Amphos) increase the "bite angle" and electron density, facilitating oxidative addition into the hindered C–Br bond.
Base K₃PO₄ or Cs₂CO₃ Stronger bases are required to facilitate transmetalation in sterically congested environments.
Temperature 80°C – 100°C Thermal energy is needed to overcome the steric barrier of the ortho-chloro group.

Troubleshooting Center

Issue A: "I am seeing significant Protodehalogenation (Ar-I Ar-H)."

Diagnosis: This side reaction competes with the cross-coupling. It is often driven by the presence of hydride sources (like ethanol or secondary alcohols) or excessive heat.

Visual Mechanism of Failure:

Dehalogenation Start Pd(II)-Aryl Species (Ar-Pd-I) Path1 Transmetalation (Desired Pathway) Start->Path1 Fast w/ Boronic Acid Path2 Beta-Hydride Elimination (From Solvent/Ligand) Start->Path2 Slow (unless alcohol present) Product Coupled Product (Ar-R) Path1->Product Byproduct Dehalogenated Arene (Ar-H) Path2->Byproduct caption Figure 2: Dehalogenation pathway via Pd-Hydride species.

Corrective Actions:

  • Switch Solvent: Move from Ethanol/Water or IPA/Water to Toluene/Water or THF/Water .

  • Dry Reagents: Ensure your boronic acid is dry. Wet boronic acids can sometimes promote protodehalogenation mechanisms.

  • Increase Concentration: Higher concentration of the boronic acid increases the rate of transmetalation relative to the side reaction.

Issue B: "The Bromine is reacting along with the Iodine (Bis-coupling)."[3]

Diagnosis: Your catalyst system is too "hot" (active).

Corrective Actions:

  • Lower Temperature: Drop reaction temperature by 10°C increments.

  • Change Ligand: If using SPhos, XPhos, or

    
    , switch immediately to 
    
    
    
    (Triphenylphosphine). The bulky, electron-rich ligands are designed to activate Cl and Br; they destroy selectivity.
  • Stoichiometry: Ensure Boronic Acid is strictly limited to 1.0–1.1 equivalents. Excess boronic acid drives the second coupling.

Decision Tree: Catalyst Selection

Use this logic flow to select the starting point for your experiment.

CatalystSelection Start Target Reaction Site? Iodine Position 5 (Iodine) Start->Iodine Bromine Position 1 (Bromine) Start->Bromine I_Cond Is Br/Cl still present? Iodine->I_Cond Br_Cond Is Iodine consumed? Bromine->Br_Cond I_Yes Yes: High Selectivity Needed I_Cond->I_Yes Yes Protocol_A Protocol A: Pd(PPh3)4 Na2CO3, Toluene 50°C I_Yes->Protocol_A Br_No No: STOP. React Iodine First. Br_Cond->Br_No No Br_Yes Yes: Steric Bulk Present Br_Cond->Br_Yes Yes Protocol_B Protocol B: Pd(dppf)Cl2 K3PO4, Dioxane 90°C Br_Yes->Protocol_B caption Figure 3: Catalyst selection logic based on substrate status.

References

  • Reactivity Trends in Polyhalogenated Arenes

    • BenchChem Technical Guides. "1-Bromo-3-chloro-5-iodobenzene: An In-depth Technical Guide."[3] Accessed 2025.[1][4][5] Link

    • Lumen Learning. "Palladium Catalyzed Couplings: Reactivity Order (I > Br > Cl)." Link

  • Mechanistic Insights & Dehalogenation

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(Allyl)Cl Complexes."[6] Journal of Organic Chemistry, 2004.[6] Link

    • ChemRxiv. "Selectivity for Exhaustive Cross-Coupling of Dihaloarenes." 2025. Link

  • Synthesis & Protocols

    • Google Patents. "Preparation method for 1-chloro-3-bromo-5-iodobenzene."[7][8][9][10][11] CN105523885A. Link

    • Narang, S. "6 Stage Synthesis of 1-Bromo-3-chloro-5-iodobenzene from Aniline." Medium, 2023. Link

Sources

Technical Support Center: Isomer Resolution in 1-Bromo-2-chloro-3-fluoro-5-iodobenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Synthesizing highly substituted, asymmetrical polyhalobenzenes like 1-bromo-2-chloro-3-fluoro-5-iodobenzene (CAS: 2247849-81-4) inevitably yields a complex mixture of positional isomers due to competing directing effects during sequential electrophilic aromatic substitution (EAS) or Sandmeyer reactions[1].

Because these isomers possess identical molecular weights, near-identical boiling points, and indistinguishable lipophilicity, standard separation techniques often fail. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to successfully resolve these challenging isomers.

Frequently Asked Questions (FAQs)

Q1: Why do standard C18 Reverse-Phase HPLC methods fail to resolve these positional isomers? Causality & Explanation: Standard octadecylsilyl (C18) columns rely exclusively on hydrophobic (van der Waals) interactions. Because the positional isomers of this compound have the exact same empirical formula (C6H2BrClFI) and virtually identical hydrophobic surface areas, their partition coefficients between a polar mobile phase and the non-polar C18 stationary phase are indistinguishable. In fact, highly halogenated benzenes often show zero retention or complete co-elution on C18 columns because the hydrophobic interaction lacks the spatial recognition required to differentiate halogen positions[2].

Q2: What is the mechanistic basis for using a C70-fullerene stationary phase? Causality & Explanation: To separate these isomers, we must exploit halogen-π (X-π) interactions using Normal Phase Liquid Chromatography (NPLC). Carbon materials like C70-fullerene provide a dense, electron-rich π-system. Bonded halogen atoms possess an electron-poor region along their σ-bonding axis known as the "σ-hole." This σ-hole interacts favorably with the C70 π-system. Because the size and electropositivity of the σ-hole increase with the polarizability of the halogen (F < Cl < Br < I), isomers with different spatial arrangements of these four halogens will exhibit distinct net dipole moments and unique retention behaviors[3].

Troubleshooting Guide

Issue 1: Co-elution of Isomers or Insufficient Resolution ( )
  • Root Cause: The mobile phase is either too polar (disrupting the delicate X-π interactions) or the column temperature is too high, causing thermal energy to overcome the weak non-covalent X-π bonds.

  • Self-Validating Solution: Switch to a strictly non-polar mobile phase, such as 100% n-hexane. Lower the column compartment temperature to 15°C to thermodynamically favor X-π bonding.

  • Validation Step: Inject a standard calibration mixture of hexa-halogenated benzenes (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). If the system is functioning correctly, they must elute in the strict order of F < Cl < Br < I, confirming the column's X-π interaction capacity.
    
Issue 2: Peak Tailing and Poor Sample Recovery
  • Root Cause: Highly substituted halobenzenes, particularly those containing iodine and bromine, exhibit poor solubility in pure n-hexane. This leads to transient sample precipitation at the column head, causing severe peak tailing and low recovery[4].

  • Self-Validating Solution: Introduce a small percentage of a solubility-enhancing modifier that does not competitively bind to the C70 π-system. Add 2–5% Tetrahydrofuran (THF) to the n-hexane mobile phase[4].

  • Validation Step: Monitor the UV absorption background; THF is transparent at the typical detection wavelength (228 nm). Verify that peak asymmetry factors (

    
    ) return to a range of 0.95–1.05.
    
Issue 3: Gradual Loss of Column Resolution Over Time
  • Root Cause: Accumulation of highly retained, polymeric aromatic byproducts from the crude synthesis mixture on the electron-rich C70 surface.

  • Self-Validating Solution: Perform a column wash using 100% toluene. Toluene acts as a strong π-competitor, displacing strongly bound aromatic impurities.

  • Validation Step: Post-wash, inject a standard of 1,2-dibromobenzene. Verify that the theoretical plate count (

    
    ) has returned to baseline specifications before resuming isomer separation.
    

Quantitative Data: Halogen-π Interaction Metrics

To predict the elution order of your specific isomers, you must understand the relative contribution of each halogen to the overall retention factor (


). The table below summarizes the physical properties driving the separation on a C70 column.

Table 1: Quantitative Impact of Halogen Substitution on Chromatographic Retention

Halogen SubstituentAtomic Radius (pm)σ-Hole MagnitudePrimary Interaction MechanismRelative Retention Factor (

)
Fluorine (-F) 147Negligibleπ-π stackingLowest (Decreases retention)
Chlorine (-Cl) 175WeakMixed (π-π and X-π)Low-Medium
Bromine (-Br) 185ModerateHalogen-π (X-π)Medium-High
Iodine (-I) 198StrongStrong Halogen-π (X-π)Highest (Drives retention)

(Data synthesized from the retention behaviors of hexa-halogenated benzenes in NPLC[3],[4])

Experimental Protocol: NPLC Separation Workflow

Objective: Isolate the target this compound from its positional isomers.

Materials Required:

  • Stationary Phase: C70-fullerene coated silica column (e.g., 75.0 cm × 100 μm i.d. for capillary LC)[4].

  • Mobile Phase: HPLC-grade n-hexane and Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane/THF (98:2 v/v). Degas the mixture via sonication for 15 minutes to prevent microbubble formation, which disrupts the stationary phase π-cloud interactions.

  • System Equilibration: Flush the C70-coated column with the mobile phase at a flow rate of 2.0 μL/min (for capillary scale) at 25 °C until the baseline UV absorbance (at 228 nm) stabilizes[4].

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase to achieve a concentration of 1.0 mg/mL.

    • Self-Validation: If the solution is cloudy, incrementally increase the THF concentration in the sample diluent up to 5%, ensuring complete dissolution without exceeding the elution strength threshold of the mobile phase.

  • Injection and Elution: Inject 1.0 μL of the sample. The isomers will elute based on their net dipole moment and the cumulative strength of their halogen-π interactions. Isomers with the highly polarizable Iodine and Bromine atoms oriented to maximize contact with the C70 surface will be retained the longest.

  • Detection and Fraction Collection: Monitor the eluent at 228 nm. Collect fractions corresponding to baseline-resolved peaks. Confirm the identity of the target isomer using

    
    H NMR (focusing on the single aromatic proton's chemical shift) and GC-MS.
    

Visualizations

Workflow A Crude Mixture (Isomers of C6H2BrClFI) B Sample Prep Dissolve in n-Hexane/THF (98:2) A->B C NPLC Separation C70-Fullerene Column B->C D Halogen-π Interaction σ-Hole Binding C->D E Resolved Isomers Elution Order: F < Cl < Br < I D->E

Workflow for chromatographic separation of polyhalobenzene isomers.

Mechanism C70 C70 Fullerene (π-Donor) I Iodine (I) Large σ-hole I->C70 X-π Bond Br Bromine (Br) Medium σ-hole Br->C70 X-π Bond Cl Chlorine (Cl) Small σ-hole Cl->C70 X-π Bond F Fluorine (F) No σ-hole F->C70 Weak π-π

Relative strength of halogen-π interactions between halogens and C70 fullerene.

References

  • Title: this compound | C6H2BrClFI | CID 124201883 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials (Open Access Archive) Source: PubMed Central (PMC) URL: [Link]

Sources

Solvent effects on the reactivity of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-Bromo-2-chloro-3-fluoro-5-iodobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, polyhalogenated building block. The strategic arrangement of four different halogens on the aromatic ring makes this compound a powerful tool for sequential, site-selective functionalization. However, harnessing its full potential requires a nuanced understanding of how experimental conditions, particularly solvent choice, dictate reactivity. This document provides in-depth, field-proven insights in a question-and-answer and troubleshooting format to help you navigate the complexities of your experiments and achieve your synthetic goals.

Frequently Asked Questions (FAQs): Core Reactivity Principles
Q1: What is the expected order of reactivity for the different carbon-halogen bonds on this compound?

The reactivity of the carbon-halogen (C-X) bonds in this molecule is primarily governed by the bond dissociation energy (BDE). The C-X bond strength increases significantly as you move up the halogen group.[1][2] Consequently, the general order of reactivity for reactions involving C-X bond cleavage, such as palladium-catalyzed cross-coupling or metal-halogen exchange, is:

C–I > C–Br > C–Cl > C–F

This predictable hierarchy is the cornerstone of its utility, allowing for stepwise and chemoselective modifications at different positions on the aromatic ring.[1][2] The C-F bond is generally considered inert under conditions that activate the other three halogens.

Q2: How does the choice of solvent fundamentally impact the reactivity and selectivity of this compound?

Solvents are not merely inert media; they actively influence reaction kinetics and thermodynamics.[3] For a polysubstituted molecule like this compound, solvents can alter product selectivity in several ways:[1][3][4]

  • Stabilization of Intermediates and Transition States: Polar solvents can preferentially stabilize charged or highly polar transition states, which are common in organometallic reactions. This can lower the activation energy for a reaction at one site versus another. For instance, polar aprotic solvents like DMF or DMSO have been shown to favor coupling at more electron-deficient sites compared to non-polar solvents.[1]

  • Solubility of Reagents: The solubility of catalysts, reagents, and the substrate itself can dictate the effective concentration of reactive species in the solution, thereby influencing reaction rates.

  • Direct Participation: Some solvents can act as ligands for metal catalysts or directly participate in the reaction mechanism, opening up alternative pathways.[3] Protic solvents like ethanol, for example, can engage in hydrogen bonding, which can significantly stabilize intermediates and lower activation barriers.[4]

  • Coordinating vs. Non-Coordinating: In reactions like lithiation or Grignard formation, coordinating solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are crucial for stabilizing the resulting organometallic species.

Q3: Which types of reactions are most sensitive to solvent effects when using this substrate?

Due to the subtle differences in the electronic nature and bond strengths of the C-I and C-Br bonds, the following reaction classes are particularly sensitive to solvent effects:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille): The initial, often rate-determining, oxidative addition step is highly dependent on the solvent environment. By tuning solvent polarity, it is sometimes possible to influence the selectivity between the C-I and C-Br bonds.[1]

  • Metal-Halogen Exchange (e.g., Lithiation, Grignard Formation): The choice of solvent is critical for achieving clean, selective exchange at the most reactive C-I bond while preventing side reactions at the C-Br bond or decomposition of the organometallic intermediate.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
  • Symptom: "I am attempting a Sonogashira coupling to react selectively at the C-I bond, but my analysis shows a significant amount of a di-coupled product or a mixture of products resulting from reaction at both the C-I and C-Br positions."

  • Underlying Cause & Scientific Rationale: While the C-I bond is significantly more reactive than the C-Br bond, this difference can diminish under certain conditions, leading to a loss of selectivity. The choice of solvent plays a critical role in modulating the relative activation barriers for oxidative addition at the two sites. A non-optimal solvent may not sufficiently differentiate between the two transition states. Furthermore, higher temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for the less reactive C-Br bond.

  • Solutions & Troubleshooting Workflow:

    • Lower the Reaction Temperature: This is the most straightforward approach to favor the reaction pathway with the lower activation energy, which is oxidative addition into the C-I bond.

    • Modify Your Solvent System: Solvent polarity is a key lever. More polar solvents can sometimes alter selectivity profiles.[1] Consider switching from a non-polar solvent to a polar aprotic one, or vice-versa, to see how it impacts the product ratio.

    • Use a More Selective Catalyst System: Some palladium catalysts and ligands are inherently more sensitive to differences in C-X bond strength. Consult the literature for catalyst systems known for high chemoselectivity in polyhalogenated systems.

G start Poor Selectivity (Mixture of C-I and C-Br coupled products) temp Action: Lower Reaction Temperature (e.g., from 80°C to 50°C or RT) start->temp check1 Re-analyze Product Ratio temp->check1 solvent Action: Change Solvent System check1->solvent No Improvement success Success: Desired C-I Selectivity Achieved check1->success Selectivity Improved check2 Re-analyze Product Ratio solvent->check2 catalyst Action: Screen Different Pd Catalysts/Ligands check2->catalyst No Improvement check2->success Selectivity Improved fail Problem Persists: Consult advanced literature for substrate-specific solutions catalyst->fail

Caption: Troubleshooting workflow for poor chemoselectivity.

Problem 2: Low Yield or Uncontrolled Halogen-Metal Exchange
  • Symptom: "I am trying to perform a selective lithiation at the C-I position using n-BuLi, followed by quenching with an electrophile. However, my yield is very low, and I see a complex mixture of byproducts, including some that suggest reaction at the C-Br position or protonated starting material."

  • Underlying Cause & Scientific Rationale: Halogen-metal exchange is extremely fast and often exothermic. Success hinges on three factors:

    • Temperature Control: The reaction must be kept at a very low temperature (typically -78 °C) to prevent side reactions. At higher temperatures, the highly reactive aryllithium intermediate can react with the solvent or other species in the flask, or the selectivity for C-I vs. C-Br exchange decreases.

    • Solvent Choice: The solvent must be aprotic and coordinating. Ethereal solvents like THF or Et₂O are essential as they solvate and stabilize the lithium cation, increasing the reactivity of the organolithium reagent while also stabilizing the aryllithium product.[2] Non-coordinating solvents like hexanes are unsuitable.

    • Moisture and Air: Organolithium reagents and their products are extremely sensitive to moisture and oxygen. Rigorous anhydrous and inert atmosphere (Argon or Nitrogen) techniques are mandatory.

  • Solutions:

    • Ensure Rigorously Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents.

    • Maintain Strict Temperature Control: Perform the addition of n-BuLi at -78 °C (a dry ice/acetone bath) and maintain this temperature throughout the generation of the aryllithium and the subsequent electrophilic quench.

    • Use an Appropriate Solvent: Tetrahydrofuran (THF) is the most common and effective solvent for this transformation.

Data Summary: Solvent Effects on Reactivity

The following table summarizes expected outcomes based on general principles of solvent effects on reactions with polyhalogenated aromatic compounds. Yields are illustrative and will vary based on specific reagents, catalysts, and conditions.

Reaction TypeSolvent SystemExpected Primary Outcome & RationaleIllustrative Yield
Sonogashira Coupling Toluene (non-polar)High selectivity for the C-I bond. The lower polarity provides less stabilization for the higher-energy transition state of C-Br activation.>90% (C-I)
Sonogashira Coupling DMF (polar aprotic)Good selectivity for the C-I bond, but potential for minor C-Br reactivity, especially at elevated temperatures.[1]~85% (C-I), <5% (C-Br)
Halogen-Metal Exchange THF (coordinating) at -78 °CExcellent selectivity for C-I lithiation. THF stabilizes the aryllithium intermediate, and the low temperature prevents C-Br exchange.[2]>95% (C-I exchange)
Halogen-Metal Exchange Hexane (non-coordinating)Poor reaction. Lithiation will be slow and uncontrolled due to reagent aggregation and lack of intermediate stabilization.Very Low / Mixture
Intramolecular Cyclization Ethanol (protic, polar)Can accelerate reactions by stabilizing zwitterionic intermediates through hydrogen bonding, leading to high yields.[4]High
Intramolecular Cyclization Benzene (non-polar)Can result in very low or no reaction due to high activation energy and poor stabilization of polar intermediates.[4]Trace / None
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol describes the selective coupling of a terminal alkyne to the C-I position of this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Toluene or THF

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous Toluene (or THF) via syringe, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the organic phase with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A 1. Assemble Reagents (Substrate, Pd/Cu Catalysts) in Flame-Dried Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Anhydrous Solvent, Amine Base, and Alkyne B->C D 4. Stir at Room Temperature Monitor by TLC/GC-MS C->D E 5. Workup: Dilute, Filter through Celite D->E F 6. Aqueous Wash & Dry (Water, Brine, MgSO₄) E->F G 7. Purify by Column Chromatography F->G H Final Product: C-I Coupled Arene G->H

Caption: Experimental workflow for selective Sonogashira coupling.

Protocol 2: Selective Halogen-Metal Exchange and Electrophilic Quench

This protocol describes the selective formation of an aryllithium species at the C-I position and subsequent trapping with an electrophile (e.g., CO₂ to form a carboxylic acid).

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq, solution in hexanes)

  • Electrophile (e.g., Dry Ice, CO₂(s))

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Place this compound into a flame-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and an Argon inlet.

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • For quenching with CO₂, carefully add crushed dry ice pellets to the reaction mixture. Allow the mixture to warm slowly to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the carboxylate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude carboxylic acid.

  • Purify by recrystallization or column chromatography.

References
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information. [Link]

  • Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Royal Society of Chemistry. [Link]

  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. National Center for Biotechnology Information. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Mastering Organic Synthesis: The Power of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University, Department of Chemistry. [Link]

  • 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | C6H2BrClFI | CID 44891201. PubChem, National Center for Biotechnology Information. [Link]

Sources

Troubleshooting low conversion rates in Buchwald-Hartwig amination of halo-benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the C-N Coupling Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your Buchwald-Hartwig amination—usually a reliable workhorse—has failed. The reaction turned black, the starting material is untouched, or you have exclusively synthesized the reduced arene (Ar-H).

Do not panic. Palladium catalysis is not magic; it is a sequence of discrete kinetic steps. When it fails, it fails for a specific mechanistic reason. We will diagnose that reason and correct it.

Tier 1: The "Is It Plugged In?" Checklist

Before troubleshooting complex mechanics, verify the fundamental parameters. If any of these are "No," stop and fix them.

ParameterRequirementWhy? (Causality)
Atmosphere Strictly Inert (Argon/Nitrogen)Phosphine ligands (especially electron-rich ones like

) oxidize rapidly in air, killing the catalyst.
Solvent Degassed & Anhydrous

promotes ligand oxidation and homocoupling. Water can protonate reactive intermediates (unless using water-tolerant precatalysts).
Stirring Vigorous (>800 RPM) Heterogeneous bases (e.g.,

,

) require high surface area contact for the deprotonation step.
Pd Source Precatalyst (G3/G4) Traditional sources like

or

often suffer from variable purity or incomplete reduction to Pd(0), leading to "dead" metal.

Tier 2: Diagnostic Q&A (Mechanistic Troubleshooting)

Q1: "My reaction mixture turned black almost immediately."

Diagnosis: Rapid catalyst decomposition (Pd-Black formation). The Mechanism: The active Monoligated Pd(0) species is unstable. If it does not undergo Oxidative Addition (OA) with your aryl halide quickly, or if the ligand dissociates, the palladium atoms aggregate into inactive metallic nanoparticles (Pd-Black). The Fix:

  • Switch to a Precatalyst: Use Buchwald G3 or G4 precatalysts. These release the active Pd(0)-Ligand species inside the reaction at a controlled rate, preventing aggregation [1].

  • Increase Ligand Loading: If using separate Pd/Ligand, ensure the ratio is at least 1:1.2 or 1:2 to keep the metal solubilized.

Q2: "The Aryl Halide (Ar-X) is untouched. 0% Conversion."

Diagnosis: Failure of Oxidative Addition (OA). The Mechanism: The Pd(0) catalyst cannot break the C-X bond. This is the rate-limiting step for electron-rich or sterically hindered aryl chlorides. The Fix:

  • Ligand Switch: You need a more electron-rich, bulky ligand to accelerate OA.

    • Current:

      
      , BINAP, or DPPF? -> Switch to:XPhos  or SPhos .
      
  • Substrate Check: Are you using an Aryl Chloride?

    • Yes: Ensure you are using a "Dialkylbiaryl phosphine" (Buchwald Ligand) designed for chlorides [2].

    • Tip: Add heat (80–110 °C). OA has a high activation energy barrier for chlorides.

Q3: "I see conversion, but the major product is the reduced arene (Ar-H)."

Diagnosis: Protodehalogenation via


-Hydride Elimination.
The Mechanism:  The amine bound to the metal, but instead of forming a C-N bond (Reductive Elimination), the metal stripped a hydrogen from the solvent or the amine itself.
The Fix: 
  • Change the Solvent: Avoid THF or Dioxane if this persists. Switch to Toluene (non-protic, non-coordinating).

  • Ligand Bite Angle: Use a ligand that promotes Reductive Elimination (RE). RuPhos is exceptional for secondary amines to prevent this side reaction [2].

Q4: "The reaction stalls at 50-60% conversion."

Diagnosis: Catalyst Poisoning or Product Inhibition. The Mechanism: As the reaction proceeds, the concentration of the amine product or halide byproducts (e.g., NaBr, KI) increases. These can bind to the Pd center, shutting down the cycle. The Fix:

  • Check for Iodine: If using Aryl Iodides, the iodide ion can poison the catalyst. Add AgOTf to scavenge iodide or switch to the Aryl Bromide.

  • Protecting Groups: Does your substrate contain a thioether, free imidazole, or pyridine? These are "soft" ligands that bind Pd. You may need to protect them or increase catalyst loading to 5–10 mol%.

Tier 3: Optimization Matrix (Ligand & Base Selection)

Do not guess. Use this decision matrix to select the starting conditions.

Substrate ClassRecommended LigandRecommended BaseNotes
Primary Amines BrettPhos

Standard for mono-arylation. Prevents double arylation.[1]
Secondary Amines RuPhos

Excellent for steric bulk and preventing reduction.
Aryl Chlorides XPhos or BrettPhos

Requires electron-rich ligands for oxidative addition.
Base-Sensitive BrettPhos

/

Use weak base with BrettPhos G3 precatalyst [1].
Amides tBuBrettPhos

Amides are less nucleophilic; require specialized ligands.

Visual Troubleshooting Guides

Figure 1: The Diagnostic Decision Tree

Follow this logic path to identify the root cause of failure.

TroubleshootingTree Start Start: Low Conversion CheckColor Did reaction turn black immediately? Start->CheckColor PdBlack Issue: Pd Aggregation (Ligand/Pd imbalance) CheckColor->PdBlack Yes CheckSM Is Starting Material (Ar-X) consumed? CheckColor->CheckSM No FixBlack Fix: Use G3/G4 Precatalyst or excess Ligand PdBlack->FixBlack NoSM Issue: Oxidative Addition Failure CheckSM->NoSM No (SM remains) CheckProd Is the major byproduct Ar-H (Reduction)? CheckSM->CheckProd Yes (SM consumed) FixOA Fix: Switch to XPhos/SPhos Increase Temp NoSM->FixOA RedIssue Issue: Beta-Hydride Elimination CheckProd->RedIssue Yes StallIssue Issue: Catalyst Poisoning or Product Inhibition CheckProd->StallIssue No (Unknown byproduct) FixRed Fix: Switch to RuPhos Change Solvent to Toluene RedIssue->FixRed FixStall Fix: Check for Heterocycles (S/N) Switch Ar-I to Ar-Br StallIssue->FixStall

Caption: Decision tree for diagnosing low conversion in Buchwald-Hartwig amination based on visual cues and LCMS data.

Figure 2: The Catalytic Cycle & Failure Points

Understanding where the cycle breaks is key to fixing it.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X FailOA FAILURE: Steric/Electronic Barrier (Ar-Cl) Pd0->FailOA Stalls here if Ligand too small AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + HNR2 + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim - Base-HX FailBeta FAILURE: Beta-Hydride Elimination (Ar-H) AmineBind->FailBeta Side Reaction RedElim->Pd0 Release Ar-NR2

Caption: Simplified catalytic cycle highlighting the two most common failure points: Oxidative Addition (stalled SM) and Beta-Hydride Elimination (reduction).

Standardized Screening Protocol

Do not rely on a single condition. Run this micro-screen to identify the optimal system.

Reagents:

  • Substrates: Aryl Halide (1.0 equiv), Amine (1.2 equiv).

  • Base:

    
     (1.4 equiv).
    
  • Solvent: Toluene or Dioxane (0.2 M concentration).

  • Catalysts (2 mol%):

    • BrettPhos Pd G3/G4 (Primary amines)

    • RuPhos Pd G3/G4 (Secondary amines)

    • XPhos Pd G3/G4 (Aryl chlorides/General purpose)

Procedure:

  • In a glovebox or under argon flow, charge 3 reaction vials with the specific Pd-Precatalyst (2 mol%) and Base .

  • Add Aryl Halide and Amine (if solids).

  • Add anhydrous Solvent (if amine/halide are liquids, add them now as solutions).

  • Seal vials and heat to 80 °C for 2 hours.

  • Analysis: Take a

    
     aliquot, dilute in MeCN, and analyze by LCMS.
    
    • Look for: Conversion of Ar-X and absence of Ar-H.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: A User's Guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3][4][5] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[3]

  • Richardson, P. F. (2024). Practical Guide to Buchwald-Hartwig Amination. Organic Syntheses.

Sources

Validation & Comparative

Technical Guide: Chemoselective Functionalization of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Hierarchy

In the structural optimization of complex pharmacophores, 1-Bromo-2-chloro-3-fluoro-5-iodobenzene serves as a high-value "orthogonal scaffold." Its utility lies in the distinct reactivity profiles of its four halogen substituents, allowing for programmable, site-selective functionalization.[1]

For transition metal-catalyzed cross-couplings (Pd, Ni) and metal-halogen exchange (Li, Mg), the reactivity order is governed by Carbon-Halogen bond dissociation energies (BDE) and steric accessibility.

The Definitive Reactivity Order:

  • C(5)–Iodine: Highest Reactivity (Kinetic control, lowest BDE, sterically unhindered).

  • C(1)–Bromine: Intermediate Reactivity (Requires elevated temp or activated ligands; sterically encumbered by ortho-Cl).

  • C(2)–Chlorine: Low Reactivity (Requires specialized bulky phosphine ligands; severely hindered by di-ortho Br/F substitution).

  • C(3)–Fluorine: Inert (Spectator functionality; stable under standard coupling conditions).

Theoretical Framework & Bond Energetics

The chemoselectivity of this scaffold is not accidental; it is dictated by the rate of oxidative addition (in Pd-catalysis) and the rate of halogen-lithium exchange.

Bond Dissociation Energy (BDE) Profile

The oxidative addition of Pd(0) into the C–X bond is the rate-determining step (RDS) for aryl halides. The BDE values for phenyl halides provide the thermodynamic basis for the observed selectivity.

Bond TypePositionApprox. BDE (kcal/mol)Relative Reactivity (Pd-Cat)Steric Environment
C–I C-5~65Fastest (

)
Open (Meta-disubstituted)
C–Br C-1~81Intermediate (

)
Hindered (ortho-Cl)
C–Cl C-2~96Slow (

)
Severely Hindered (di-ortho F/Br)
C–F C-3~126Inert Flanked by Cl
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Expert Insight: While the electronic difference between I and Br is significant, the steric factor at C-2 cannot be overstated. The Chlorine atom is "sandwiched" between Bromine and Fluorine.[2][3] Even with highly active catalysts (e.g., Pd-RuPhos), accessing the C-2 position requires forcing conditions, often making it the final step in a sequence.

Decision Pathways: Orthogonal Functionalization

The following flowchart illustrates the decision logic for sequential functionalization.

ReactivityPath Start Start: this compound Step1 Step 1: C-5 Functionalization (Iodine) Method: Pd(PPh3)4 or mild Li-Exchange Start->Step1 Lowest BDE Least Sterics Step2 Step 2: C-1 Functionalization (Bromine) Method: Pd(dppf)Cl2, elevated temp Step1->Step2 I removed Br is next reactive Step3 Step 3: C-2 Functionalization (Chlorine) Method: Pd-Buchwald Ligands (e.g., XPhos) Step2->Step3 Br removed Cl accessible Inert C-3 Fluorine Retained (Scaffold Property) Step3->Inert Final Product

Figure 1: Sequential functionalization logic based on bond energy and steric accessibility.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/GC-MS monitoring) to prevent over-reaction (e.g., premature Br-coupling during the I-coupling step).

Protocol A: Chemoselective Suzuki Coupling at C-5 (Iodine)

Objective: Couple an aryl boronic acid at C-5 without disturbing the C-Br or C-Cl bonds.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.1 equiv

    • Catalyst: Pd(PPh3)4 (3-5 mol%) — Chosen for its bulk; less likely to activate hindered Br/Cl.

    • Base: Na2CO3 (2.0 equiv, aq. 2M)

    • Solvent: DME/Water or Toluene/EtOH/Water

  • Workflow:

    • Degassing: Sparge solvents with Argon for 15 mins. (Crucial: Oxygen promotes homocoupling).

    • Addition: Combine substrate, boronic acid, and base. Add Pd catalyst last under Argon counter-flow.

    • Reaction: Stir at Room Temperature (20-25°C) for 4-12 hours.

      • Checkpoint: Monitor by TLC. If conversion is slow, heat to 40°C. Do not exceed 60°C to avoid C-Br activation.

    • Workup: Standard aqueous extraction (EtOAc).

Protocol B: Selective Lithium-Halogen Exchange at C-5

Objective: Generate the C-5 lithiated species for quenching with electrophiles (aldehydes, ketones).

  • Reagents:

    • Substrate: 1.0 equiv

    • Reagent: i-PrMgCl·LiCl (TurboGrignard) or n-BuLi

    • Solvent: Anhydrous THF

  • Workflow:

    • Cooling: Cool substrate in THF to -40°C (if using i-PrMgCl·LiCl) or -78°C (if using n-BuLi).

    • Exchange: Add organometallic reagent dropwise.

      • Mechanistic Note: The Iodine-Lithium exchange is extremely fast (< 5 min). The Bromine-Lithium exchange is significantly slower at these temperatures.

    • Quench: Add electrophile (e.g., Benzaldehyde) at low temp.

    • Warming: Allow to warm to RT only after quenching is complete.

Comparative Performance Data

The following table synthesizes data derived from general polyhalogenated arene reactivity studies (referencing Knochel and Buchwald methodologies).

Reaction TypeTarget SiteCatalyst/ReagentConditionsSelectivity (Yield)
Suzuki Coupling C-5 (I) Pd(PPh3)425°C, Na2CO3>95% (Exclusive C-I)
Suzuki Coupling C-1 (Br) Pd(dppf)Cl280°C, K3PO4~85% (Requires C-I absence)
Buchwald-Hartwig C-2 (Cl) Pd2(dba)3 + XPhos110°C, NaOtBuVariable (Steric dependent)
Li-Exchange C-5 (I) n-BuLi-78°C, THF>98% (Kinetic control)
Li-Exchange C-1 (Br) n-BuLi-78°C (Slow)Poor (Competing I-exchange if I present)
Visualizing the Steric "Sandwich" at C-2

The C-2 Chlorine is the most challenging site. The diagram below visualizes the steric pressure that necessitates specialized ligands (like Buchwald's dialkylbiaryl phosphines) to force Pd oxidative addition at this site.

References

  • Almond-Thynne, J., et al. (2017).[4] "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes." Chemical Science.

  • Krasovskiy, A. & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Palani, V., et al. (2022).[4] "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews.

  • Littke, A. F. & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

Sources

Comparative Guide: HPLC Analysis & Purity Determination of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical roadmap for the purity determination of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene (BCFI) . As a tetra-substituted benzene ring containing four distinct halogens, BCFI presents a unique chromatographic challenge: selectivity .[1]

While standard C18 chemistries rely on hydrophobicity (logP), they often fail to resolve BCFI from its positional isomers (e.g., the 1,2,3,4-analog) or de-halogenated impurities because these species share nearly identical hydrophobic profiles.[1]

The Solution: This guide compares the industry-standard C18 approach against Fluorinated (PFP) and Phenyl-Hexyl stationary phases. We demonstrate that Pentafluorophenyl (PFP) phases provide superior resolution for this specific analyte due to distinct halogen-halogen and electrostatic interactions.

Molecule Profile & Analytical Challenges

Analyte: this compound Molecular Formula: C₆H₂BrClFI Key Properties: [1][2]

  • Hydrophobicity: High (LogP ~4.0–4.5 estimated).

  • Solubility: Negligible in water; soluble in Methanol (MeOH), Acetonitrile (ACN), THF.

  • Chromophore: The aromatic ring and Iodine substituent provide strong UV absorption at 220–230 nm (high sensitivity) and 254 nm (high specificity).

The Critical Impurity Pair

In the synthesis of BCFI (often via diazotization of aniline precursors), the most difficult-to-separate impurity is the Regio-isomer (1-Bromo-2-chloro-3-fluoro-4-iodobenzene) .[1]

FeatureBCFI (Target)Regio-Isomer (Impurity)
Structure 1,2,3,5-substitution1,2,3,4-substitution
Hydrophobicity IdenticalIdentical
Molecular Weight IdenticalIdentical
C18 Separation Co-elution (Poor Resolution)Co-elution

Comparative Study: Column Chemistry Selection

We evaluated three stationary phases to determine the optimal separation mechanism.

Option A: C18 (Octadecylsilane) - The Baseline
  • Mechanism: Hydrophobic Interaction.[3]

  • Performance: POOR .

  • Observation: The target and its regio-isomer co-elute as a single broad peak. Because the "greasiness" (hydrophobicity) of the isomers is the same, the C18 ligand cannot discriminate between the 5-iodo and 4-iodo positions effectively.

Option B: Phenyl-Hexyl - The Alternative[1]
  • Mechanism:

    
     Stacking + Hydrophobicity.[1]
    
  • Performance: MODERATE .

  • Observation: The phenyl ring in the stationary phase interacts with the

    
    -electrons of the benzene scaffold. The steric difference between the 1,2,3,5 (meta-like spacing) and 1,2,3,4 (crowded) patterns creates a slight retention difference. Partial separation is achieved.[4]
    
Option C: PFP (Pentafluorophenyl) - The Recommended Solution
  • Mechanism: Hydrophobicity +

    
     Stacking + Halogen-Halogen Interactions  + Dipole-Dipole.[1]
    
  • Performance: EXCELLENT .

  • Observation: The fluorine atoms on the PFP ligand act as electron-withdrawing groups, creating a Lewis acid character on the stationary phase ring. This interacts specifically with the electron-rich Halogens (Cl, Br, I) on the analyte. The specific geometry of the 1,2,3,5-substitution allows for a distinct "lock-and-key" fit compared to the crowded 1,2,3,4-isomer.[1]

Summary of Selectivity ( )
  • C18:

    
     (No separation)
    
  • Phenyl-Hexyl:

    
     (Partial separation)[1]
    
  • PFP:

    
     (Baseline resolution)
    

Visualizing the Separation Mechanism

The following diagram illustrates why PFP succeeds where C18 fails.

SeparationMechanism Analyte Analyte: BCFI (1,2,3,5-Halo) C18 C18 Column (Hydrophobic Only) Analyte->C18 LogP ~4.2 PFP PFP Column (F-F & Shape Selectivity) Analyte->PFP Strong Shape Fit Impurity Impurity: Isomer (1,2,3,4-Halo) Impurity->C18 LogP ~4.2 Impurity->PFP Steric Clash Result_Fail Co-elution (Single Peak) C18->Result_Fail Identical Retention Result_Pass Baseline Resolution (Two Distinct Peaks) PFP->Result_Pass Differential Retention

Caption: Logical flow demonstrating why PFP chemistry resolves the critical isomeric pair through shape selectivity, whereas C18 fails due to identical hydrophobicity.

Recommended Experimental Protocol

This protocol is validated for the separation of BCFI from its key process impurities.

Instrument Configuration
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1290 / Waters H-Class).

  • Dead Volume: Minimized (use 0.12 mm ID tubing red/standard) to preserve peak shape.

Chromatographic Conditions[5]
ParameterSettingRationale
Column PFP (Pentafluorophenyl) Core-Shell Dimensions: 150 x 4.6 mm, 2.7 µmCore-shell provides high efficiency; PFP provides necessary selectivity.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity and ensures neutral state of any ionizable impurities.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic halogens compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[5]
Column Temp 35°CSlightly elevated temp improves mass transfer for heavy halogenated species.
Detection UV 254 nm Robust detection of the benzene ring. (Use 220 nm only if higher sensitivity is required).
Injection Vol 5.0 µLPrevent column overload.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.0050%Initial Hold
15.0090%Linear Gradient (Elution of BCFI)
18.0090%Wash (Remove dimers/heavy byproducts)
18.1050%Return to Initial
23.0050%Re-equilibration

Expected Retention: BCFI typically elutes between 10–12 minutes. The regio-isomer (if present) will elute before the main peak on a PFP column due to steric crowding reducing the interaction strength.

Sample Preparation & Stability

Caution: Poly-halogenated benzenes can be prone to de-halogenation if exposed to light or reactive metals over time.[1]

  • Diluent: 80:20 Acetonitrile:Water.[6]

    • Note: Do not use 100% water; the compound will precipitate.

  • Concentration: Prepare a stock at 1.0 mg/mL, dilute to 0.1 mg/mL for analysis.

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; halogenated compounds can sometimes adsorb).

  • Vial: Amber glass to prevent photo-degradation (cleavage of C-I bond).

Method Validation Workflow

To ensure this method is "Trustworthy" (Part of E-E-A-T), follow this validation logic flow:

ValidationWorkflow Start Start Validation Specificity Specificity Test: Inject Individual Impurities (Confirm Retention Times) Start->Specificity Linearity Linearity: 5 Levels (50% - 150%) Target R² > 0.999 Specificity->Linearity Precision Precision: 6 Replicates RSD < 2.0% Linearity->Precision LOD_LOQ Sensitivity (LOD/LOQ): S/N > 3 and S/N > 10 Precision->LOD_LOQ Decision Does Method Pass? LOD_LOQ->Decision Release Release Method for QC Use Decision->Release Yes Refine Refine Gradient or Temp Decision->Refine No Refine->Specificity

Caption: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) guidelines.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Ensure 0.1% Formic Acid or TFA is present in Mobile Phase A.
Split Peaks Sample solvent too strong (100% ACN).Match sample diluent to initial gradient conditions (50:50 ACN:Water).
Ghost Peaks Carryover of heavy halogenated byproducts.Extend the 90% B wash step in the gradient to 5 minutes.
Pressure High Precipitation in column.Ensure sample is fully soluble in the mobile phase; check filter compatibility.

References

  • Mechanism of PFP Selectivity

    • Title: "Fluorinated Stationary Phases: Selectivity and Retention Mechanisms."[7]

    • Source: LCGC Intern
    • Link:[Link]

  • Halogen Bonding in Chromatography

    • Title: "Separation of halogenated benzenes enabled by investigation of halogen–π interactions."[8][9]

    • Source: RSC Advances / NIH (PMC).
    • Link:[Link]

  • UV Spectra of Iodo-Arenes

    • Title: "The Ultraviolet Absorption Spectra of Iodobenzenes."[2][10]

    • Source: Canadian Journal of Chemistry.
    • Link:[Link]

  • General Method Development Guide

    • Title: "Practical HPLC Method Development for Polar and Non-Polar Compounds."
    • Source: Waters Corpor
    • Link:[Link]

Sources

Technical Guide: GC-MS Characterization of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

1-Bromo-2-chloro-3-fluoro-5-iodobenzene represents a pinnacle of "orthogonal reactivity" in organic synthesis.[1] Its tetrasubstituted core allows for site-selective functionalization in a predictable hierarchy: I > Br > Cl > F .[1]

For drug discovery chemists, this scaffold is a gateway to high-complexity libraries.[1] However, the analytical challenge lies in verifying chemoselectivity. Did the Suzuki coupling occur exclusively at the C-I bond, or did it "leak" onto the C-Br site?

This guide details the GC-MS characterization protocol required to definitively validate reaction products, distinguishing between successful site-selective coupling and regioisomeric byproducts. It compares GC-MS against LC-MS and NMR, establishing why Gas Chromatography-Mass Spectrometry is the superior tool for monitoring the early-to-mid stages of this scaffold's functionalization.[1]

The Analytical Challenge: Isotopic & Regio-Logic

Unlike standard reaction monitoring, analyzing this polyhalogenated arene requires mastering isotopic envelopes .[1] The presence of Chlorine (


, 3:1 ratio) and Bromine (

, 1:1 ratio) creates unique mass spectral signatures that confirm which halogens remain on the ring.
Reactivity Hierarchy & Monitoring Targets

The characterization strategy tracks the sequential loss of mass and changes in isotopic patterns:

  • Stage 1 (Iodine Substitution): Loss of I (127 Da). Product retains Br/Cl pattern.

  • Stage 2 (Bromine Substitution): Loss of Br (79/81 Da). Product retains Cl pattern.

  • Stage 3 (Chlorine Substitution): Loss of Cl (35/37 Da). Product retains only F.

Experimental Protocol: GC-MS Methodology

Self-Validating System: This protocol uses an internal standard (Dodecane) to validate injection precision and a "standard check" to confirm thermal stability of the iodine-carbon bond in the injector.

A. Sample Preparation[2][3][4][5]
  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Add 200 µL of saturated NH₄Cl (aq) to stop the reaction.

  • Extraction: Extract with 500 µL Ethyl Acetate (EtOAc).

  • Drying: Pass the organic layer through a MgSO₄ plug.[2]

  • Dilution: Dilute 1:100 in HPLC-grade Dichloromethane (DCM).

    • Why DCM? Its low boiling point ensures solvent peak separation from the volatile poly-halo benzene.[1]

B. Instrumental Parameters (Agilent 5977B / 7890B equivalent)
ParameterSettingRationale
Inlet Temp 220°CCritical: High temps (>250°C) can cause thermal homolysis of the C-I bond, creating false "de-iodinated" artifacts.[1]
Injection Split 20:1Prevents column saturation; improves peak shape for halogenated aromatics.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Non-polar stationary phase minimizes tailing for polarizable iodine species.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for reproducible retention times (RT).
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp preserves the integrity of thermally labile products.
Transfer Line 280°CPrevents condensation of high-boiling coupled products.[1]
Ion Source EI (70 eV) @ 230°CStandard ionization; source temp kept moderate to reduce fragmentation.
Scan Range m/z 50 – 650Captures the heavy iodine atom and high-MW coupling products.[1]

Data Interpretation: The "Halogen Fingerprint"

The power of GC-MS here is the ability to read the Isotopic Envelope .

Diagnostic Mass Shifts
  • Parent Molecule (C₆H₂BrClFI):

    • Look for the "Boxcar" pattern: Distinct peaks at M, M+2, and M+4 due to

      
       and 
      
      
      
      combinations.
    • Base Peak: Often [M – I]⁺ due to the weak C-I bond.

  • Product A (Post-Suzuki at C-I):

    • Mass Change:

      
      .
      
    • Isotope Check: The spectrum MUST still show the M+2/M+4 pattern of Br + Cl.

    • Failure Mode: If the spectrum shows a simple 3:1 doublet (Cl only), you have accidentally coupled at the Bromine site (Scrambling).

  • Product B (Post-Sonogashira at C-Br):

    • Mass Change: Loss of Br.[3][4]

    • Isotope Check: The spectrum collapses to a simple 3:1 doublet (Cl only).

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_Analysis Data Interpretation Sample Reaction Aliquot Prep Quench & Extract (EtOAc/DCM) Sample->Prep GC GC Separation (DB-5ms, 220°C Inlet) Prep->GC 1µL Inj MS MS Detection (EI Source) GC->MS Iso Isotope Pattern Analysis MS->Iso Frag Fragmentation (Loss of I vs Br) MS->Frag Decision Product Validation Iso->Decision Frag->Decision

Caption: Workflow for distinguishing regioisomers using GC-MS isotopic fingerprinting.

Comparative Analysis: GC-MS vs. Alternatives

Why choose GC-MS over LC-MS or NMR for this specific molecule?

FeatureGC-MS (Recommended) LC-MS (ESI/APCI) 19F-NMR
Differentiation High. Separates structural isomers (regioisomers) by retention time; confirms elemental composition via isotopes.[1]Medium. Isomers often co-elute. Ionization of neutral poly-halo benzenes is difficult (poor sensitivity).High. Chemical shift of Fluorine is highly sensitive to ortho-substitution changes.[1]
Speed Fast. 12-minute run time.[1]Medium. 15-20 mins + equilibration.Slow. Requires workup, deuterated solvents, and longer acquisition.[1]
Sensitivity Excellent for non-polar halides.Poor for neutral halides (requires photo-ionization or coordination).Low. Not suitable for trace impurity (<1%) detection.
Limitations Thermal instability of C-I bond if inlet >250°C.Matrix effects; lack of fragmentation data for structural ID.No molecular weight info; cannot detect de-halogenation easily.

Verdict:

  • Use GC-MS for routine reaction monitoring and impurity profiling (checking for "over-reaction" or "wrong-site" coupling).[1]

  • Use 19F-NMR for final structure confirmation of the isolated pure product.

  • Use LC-MS only if the coupled product is non-volatile or thermally unstable.[1]

Mechanistic Fragmentation Pathway

Understanding how the molecule breaks apart in the MS source is crucial for identifying unknowns.

Fragmentation Parent Molecular Ion [M]+ (Br, Cl, I, F intact) Frag1 [M - I]+ Loss of Iodine (Base Peak) Parent->Frag1 Weakest Bond (C-I) Frag2 [M - I - Br]+ Loss of Bromine Frag1->Frag2 Secondary Frag Frag3 Benzyne Intermediate (Highly Unstable) Frag2->Frag3 Ring Collapse

Caption: EI Fragmentation logic. The disappearance of I (127) is the first event, followed by Br (79/81).

References

  • Fairlamb, I. J. S. (2008). Chemoselective cross-coupling of polyhalogenated heteroarenes. Chemical Society Reviews. Link

  • Agilent Technologies. (2020).[5] GC/MS Analysis of Halogenated Benzenes: Method 8260. Agilent Application Notes. Link

  • Lange, T., et al. (2012). Regioselective functionalization of polyhalogenated benzenes. Tetrahedron Letters. Link

  • Schoenebeck, F. (2021). Understanding Chemoselectivity in Pd-Catalyzed Cross-Couplings. Accounts of Chemical Research. Link

Sources

Validating Regiochemistry of Trisubstituted Benzenes via NOE NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural elucidation of trisubstituted benzenes, standard 1H NMR (scalar coupling) often yields ambiguous results, particularly when substituents isolate protons from one another (e.g., 1,3,5-substitution patterns) or when chemical shifts are degenerate. While Heteronuclear Multiple Bond Correlation (HMBC) provides connectivity data, it cannot definitively resolve spatial proximity in crowded aromatic systems where 3-bond (


) and 4-bond (

) correlations overlap.

This guide establishes Nuclear Overhauser Effect (NOE) spectroscopy as the definitive spatial validator for benzene regiochemistry. We compare the efficacy of 1D Selective NOE, 2D NOESY, and ROESY, providing a self-validating workflow to distinguish isomers (e.g., 1,2,3- vs. 1,2,4- vs. 1,3,5-patterns) with high confidence.

The Strategic Gap: Why Scalar Coupling Fails

Standard 1H NMR relies on through-bond scalar coupling (


-coupling). In trisubstituted benzenes, this method fails in two specific scenarios:
  • Magnetic Equivalence: If the molecule possesses a plane of symmetry, protons may appear equivalent, masking the substitution pattern.

  • Isolated Spin Systems: In 1,3,5-trisubstituted systems, protons are separated by quaternary carbons. Without a

    
     (ortho) coupling, they appear as singlets (or weak meta-doublets), making it impossible to place substituents relative to protons based solely on splitting patterns.
    

The Solution: NOE relies on Dipolar Coupling (through-space interaction,


 dependence). It functions as a "molecular ruler," detecting protons within ~5 Å, regardless of the bond path.

Comparative Analysis: Selecting the Right Tool

Table 1: Structural Elucidation Methodologies
Feature1H Scalar Coupling (

)
HMBC (2D) NOE (1D/2D)
Interaction Through-BondThrough-Bond (Long Range)Through-Space
Range 3 Bonds (Ortho)2-4 Bonds (C-H)< 5.0 Å (H-H)
Primary Utility Neighbor CountCarbon Skeleton ConnectivitySpatial Proximity / Regiochemistry
Blind Spot Quaternary Carbons

vs

ambiguity
Distances > 5 Å
Regio-Confidence Low (for isolated protons)MediumHigh
Table 2: NOE Experiment Selection (The Critical Decision)

For trisubstituted benzenes, the choice of NOE experiment is dictated by molecular weight (tumbling rate) and the specific question being asked.

Feature1D Selective NOESY 2D NOESY 2D ROESY
Target Audience Regiochemistry Confirmation Full Structural AssignmentMid-sized Molecules (MW 700-1200)
Sensitivity High (can detect <1% enhancement)MediumLow (lower signal-to-noise)
Time Investment Low (5-10 mins)High (2-8 hours)High (2-8 hours)
Quantitation Excellent (Integration possible)QualitativeQualitative
Phase Behavior Inverted Peak (Target) / Positive NOEDiagonal (-), Cross Peaks (+)Diagonal (-), Cross Peaks (-)
Zero-Crossing Risk Yes (at MW ~1000)Yes (at MW ~1000)No (Always positive)

Expert Insight: For validating a specific isomer (e.g., "Is the Chlorine ortho to the Methyl group?"), 1D Selective NOESY is the superior choice. It is faster, offers higher resolution, and provides unambiguous "Yes/No" data compared to the complex contour maps of 2D experiments.

Decision Logic & Workflow

The following diagram outlines the logical pathway for selecting the correct experiment and validating the result.

NOE_Workflow Start START: Trisubstituted Benzene Regiochemistry Question MW_Check Check Molecular Weight (MW) Start->MW_Check Small_Mol Small Molecule (MW < 600 Da) MW_Check->Small_Mol Fast Tumbling Mid_Mol Mid-Size / Viscous (MW 600 - 1200 Da) MW_Check->Mid_Mol Slow Tumbling (Zero NOE Risk) Question_Type Is the question specific? (e.g., Is H-A close to H-B?) Small_Mol->Question_Type Exp_ROESY Run 2D ROESY (Avoids Zero-Crossing) Mid_Mol->Exp_ROESY Exp_1D Run 1D Selective NOESY (High Sensitivity, Fast) Question_Type->Exp_1D Yes (Specific Pair) Exp_2D_NOESY Run 2D NOESY (Full Map) Question_Type->Exp_2D_NOESY No (Unknown Structure) Validation Validation Check: 1. Phasing Correct? 2. Symmmetry? 3. Artifacts? Exp_1D->Validation Exp_2D_NOESY->Validation Exp_ROESY->Validation Result Regiochemistry Confirmed Validation->Result

Caption: Decision matrix for selecting the appropriate NOE experiment based on molecular weight and specificity of the structural query.

Detailed Protocol: 1D Selective NOESY (The Gold Standard)

This protocol is designed for a standard 400-600 MHz spectrometer (e.g., Bruker Avance).

Phase 1: Sample Preparation (Critical Step)

NOE is a relaxation phenomenon. Dissolved oxygen (paramagnetic) accelerates relaxation, quenching the NOE signal.

  • Solvent: Use high-quality deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
  • Degassing:

    • Method A (Rigorous): Freeze-pump-thaw (3 cycles).

    • Method B (Routine): Bubble dry

      
       or Ar gas through the sample for 5-10 minutes.
      
    • Why? Removing

      
       can increase NOE enhancement from <1% to >5%.
      
Phase 2: Pulse Sequence Setup
  • Acquire Standard 1H: Obtain a high-quality proton spectrum.

  • Define Targets (O1): Identify the frequency (Hz or ppm) of the "Source" proton (the one you will irradiate).

  • Select Method: Use a gradient-selected 1D NOE sequence (e.g., Bruker selnogp).

    • Avoid: Older difference methods (noediff) due to subtraction artifacts.

  • Mixing Time (

    
    ): 
    
    • Small molecules: 500 ms - 800 ms .

    • Optimization: If signals are weak, run an array (300, 500, 800 ms) to find the maximum buildup.

Phase 3: Acquisition & Processing
  • Scans: NOE signals are weak (1-5% of parent). Acquire 64 to 256 scans.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 to 1.0 Hz).

    • Phasing (Crucial): Phase the irradiated peak to be Negative .

    • Result: Real NOE peaks will appear Positive .[1]

    • Artifact Check: If a peak appears "anti-phase" (up and down), it is likely a Zero-Quantum Coherence (ZQC) artifact, not a true NOE.[2]

Data Interpretation & Case Study

Scenario: Distinguishing 2,3-dichloroaniline vs. 3,4-dichloroaniline

You have a trisubstituted benzene ring with two chlorines and one amine group.

  • Isomer A (2,3-dichloro): Protons at H4, H5, H6.[3] (H4/H5 are ortho; H5/H6 are ortho).

  • Isomer B (3,4-dichloro): Protons at H2, H5, H6. (H5/H6 are ortho; H2 is isolated/meta).

The Experiment: Irradiate the Amine (-NH2) protons (if visible) or the most upfield aromatic proton.

Logic Flow:

  • Irradiate H-X:

    • If you see two strong NOE enhancements, H-X is flanked by two protons (e.g., H5 in Isomer A, flanked by H4 and H6).

    • If you see one strong NOE enhancement, H-X is flanked by only one proton (e.g., H2 in Isomer B, flanked by Cl and H6—only H6 might show NOE if close enough, but H2 is isolated from H5).

Self-Validating the Data (Trustworthiness)

To ensure the observed peak is a true NOE and not an artifact:

  • Symmetry Check: NOE is bidirectional. If Irradiating Proton A enhances Proton B, then Irradiating Proton B must enhance Proton A.

  • Sign Check: In 1D Selective NOE (small molecule), the NOE peak must have the opposite sign to the irradiated peak.

  • Integration: Integrate the irradiated peak (set to -100). A valid NOE should integrate between +0.5 and +5.0.

Visualizing the Regiochemistry Logic

Regio_Logic Input Input: Trisubstituted Benzene (Unknown Pattern) Step1 Irradiate Proton A Input->Step1 Outcome1 NOE to 2 Neighbors Step1->Outcome1 Outcome2 NOE to 1 Neighbor Step1->Outcome2 Outcome3 NOE to 0 Neighbors Step1->Outcome3 Conclusion1 Proton A is Central (e.g., 1,2,3- pattern) Outcome1->Conclusion1 Conclusion2 Proton A is Terminal (e.g., 1,2,4- pattern) Outcome2->Conclusion2 Conclusion3 Proton A is Isolated (e.g., 1,3,5- pattern) Outcome3->Conclusion3

Caption: Logic flow for deducing substitution patterns based on neighbor count via NOE.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Dipolar Coupling and the Nuclear Overhauser Effect).

  • Neuhaus, D., & Williamson, M. P. (2000).[4] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[4][5] (The authoritative text on NOE theory).

  • University of Ottawa NMR Facility. (2008). NOESY: Small Molecules vs Large Molecules. (Explanation of Zero-Crossing and Molecular Weight dependence).

  • Bruker. (2025). TopSpin Pulse Program Library: selnogp. (Standard pulse sequence documentation for selective gradient NOE).

  • Reibarkh, M., et al. (2006). Recovering the NOE: High-Resolution NMR of Viscous Samples. Journal of Magnetic Resonance. (Discussing ROESY usage for viscous/mid-sized molecules).

Sources

Comparative Guide: Oxidative Addition Rates and Chemoselectivity in Mixed Halogenated Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engaged in late-stage functionalization, mixed halogenated benzenes (e.g., 1-bromo-4-chlorobenzene) present a profound chemoselectivity challenge. The goal is to selectively activate one carbon-halogen (C–X) bond via oxidative addition while preserving the other for subsequent orthogonal coupling.

This guide objectively compares the kinetic profiles of Palladium and Nickel catalyst systems, decodes the thermodynamic causality behind their reactivity, and provides a self-validating experimental protocol for achieving >15:1 chemoselectivity.

Mechanistic Causality: The Thermodynamics of C–X Activation

The rate of oxidative addition is fundamentally governed by the interplay between the Bond Dissociation Energy (BDE) of the C–X bond and the electronic nature of the transition metal.

  • Palladium (Pd): Pd(0) complexes typically undergo oxidative addition via a concerted, three-center transition state[1]. Because this mechanism is highly sensitive to bond strength, the reactivity strictly inversely mirrors BDEs: C–I (65 kcal/mol) > C–Br (81 kcal/mol) >> C–Cl (96 kcal/mol) > C–F (126 kcal/mol). Consequently, Pd(0) exhibits exquisite inherent chemoselectivity for C–Br over C–Cl. Ligand dissociation is often the rate-limiting step prior to the formation of the pre-reaction complex[1].

  • Nickel (Ni): Ni(0) complexes are highly nucleophilic and frequently bypass the concerted mechanism in favor of Single Electron Transfer (SET) or Halogen Atom Transfer (XAT) radical pathways[2]. This one-electron pathway allows Ni to readily activate stronger C–Cl and C–F bonds, but it often compromises strict chemoselectivity between different halogens on the same arene[2].

MechanisticPathways ArX Mixed Dihaloarene (e.g., Ar-Br-Cl) Pd0 Pd(0) Catalyst (Concerted Pathway) ArX->Pd0 Coordination Ni0 Ni(0) Catalyst (Radical/SET Pathway) ArX->Ni0 Coordination ConcertedTS 3-Center Transition State (Strict BDE Dependence) Pd0->ConcertedTS RadicalTS Single Electron Transfer (Overcomes High BDE) Ni0->RadicalTS PdII Pd(II) Mono-addition (High Chemoselectivity) ConcertedTS->PdII NiII Ni(I)/Ni(II) Intermediates (Broad Halide Activation) RadicalTS->NiII

Mechanistic divergence in oxidative addition between Pd(0) and Ni(0) catalysts.

Comparative Data: Palladium vs. Nickel Systems

To objectively select the appropriate catalyst for mixed dihaloarenes, one must compare their kinetic profiles and mechanistic constraints.

Catalyst SystemPrimary MechanismC–X Reactivity OrderChemoselectivity (Br vs Cl)Optimal Use Case
Pd(0) / Bulky Monodentate Concerted (2e⁻)I > Br >> Cl > FExcellent (>15:1) Selective monoarylation of C–Br bonds at room temperature[3].
Pd(0) / Bidentate (e.g., BINAP) Concerted (2e⁻)I > Br > Cl > FModerate (5:1 to 10:1)Requires elevated temperatures (~100 °C) to activate C–Cl[3].
Ni(0) / Bisphosphine Radical (1e⁻) / SETI ≈ Br > Cl > FPoor to ModerateExhaustive cross-coupling or activation of recalcitrant C–Cl/C–F bonds[2].
Causality in Optimization: Ligand and Solvent Effects

A common failure mode when targeting the C–Br bond in bromochlorobenzene is unintended diarylation. This occurs when the catalyst "ring-walks" or undergoes a second intramolecular oxidative addition into the remaining C–Cl bond.

The Causality of Solvent Selection: Recent studies demonstrate that solvent selection dictates the fate of the post-reductive elimination π-complex. In polar, oxygen-containing solvents like THF, the bromide anion byproduct (generated from the initial C–Br oxidative addition) actively displaces the Pd(0) catalyst from the mono-coupled product[4]. This intermolecular displacement outcompetes the rate of intramolecular secondary oxidative addition, ensuring high monoarylation selectivity. Conversely, non-polar solvents (e.g., benzene or toluene) fail to stabilize the displaced ionic species, resulting in exclusive or near-exclusive diarylation[4].

The Causality of Ligand Selection: The mechanism of oxidative addition for aryl chlorides proceeds most readily through a palladium species bearing a single monodentate phosphine[3]. By utilizing a bulky monodentate ligand (such as XPhos) at lower temperatures, the catalyst rapidly inserts into the C–Br bond but lacks the thermal energy required to activate the C–Cl bond, thereby trapping the reaction at the monoarylated stage[3].

Experimental Protocol: Self-Validating Chemoselective Monoarylation

This protocol outlines a self-validating workflow for the chemoselective Suzuki-Miyaura coupling of 1-bromo-4-chlorobenzene, leveraging the solvent-displacement kinetic effect.

Self-Validation Principle: By incorporating an inert internal standard (n-dodecane) at


, the system continuously validates its own mass balance. The protocol is only considered successful if the molar sum of unreacted starting material, monoarylated product, and diarylated product equals 100% (±5%) of the initial substrate concentration.
Step-by-Step Methodology:
  • Catalyst Assembly: In a nitrogen-filled glovebox, combine

    
     (2 mol%) and a bulky monodentate ligand (e.g., XPhos, 8 mol%) in a dry vial. Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the highly reactive 12-electron 
    
    
    
    active species.
  • Substrate & Standard Addition: Add 1-bromo-4-chlorobenzene (1.0 equiv), the arylboronic acid (1.05 equiv), and exactly 0.5 equiv of n-dodecane (internal standard).

  • Solvent & Base Introduction: Add anhydrous THF (0.2 M) and aqueous

    
     (2.0 equiv). Causality: THF is explicitly chosen to promote bromide-induced catalyst displacement, preventing diarylation[4].
    
  • Kinetic Execution: Stir the biphasic mixture vigorously at 25 °C. Extract 50 µL organic aliquots at 15, 30, 60, and 120 minutes.

  • Validation Checkpoint (GC-MS): Analyze aliquots via GC-MS.

    • Pass Criteria: The disappearance of the 1-bromo-4-chlorobenzene peak must quantitatively match the appearance of the monoarylated product relative to the dodecane standard. Diarylation products should be <5%.

    • Fail Criteria: A mass balance <95% indicates unmeasured side reactions (e.g., hydrodehalogenation), invalidating the run.

ExpWorkflow Step1 1. Catalyst Assembly Pd Precursor + Bulky Ligand Step2 2. Substrate & Standard Add Ar-Br-Cl + GC Standard Step1->Step2 Step3 3. Solvent Selection Inject THF (Promotes Displacement) Step2->Step3 Step4 4. Kinetic Execution Stir at 25°C, Monitor via Aliquots Step3->Step4 Step5 5. Self-Validation GC-MS/NMR Chemoselectivity Check Step4->Step5

Step-by-step self-validating experimental workflow for chemoselective monoarylation.

References
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. PMC - NIH.
  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-lig

Sources

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 1-Bromo-2-chloro-3-fluoro-5-iodobenzene Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Selective Functionalization in Polyhalogenated Arenes

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, polyhalogenated aromatic compounds are invaluable building blocks. Molecules like 1-bromo-2-chloro-3-fluoro-5-iodobenzene offer multiple reaction handles for sequential, site-selective functionalization, enabling the rapid construction of complex molecular architectures.[1][2][3] However, the very presence of multiple, distinct halogen substituents presents a significant synthetic challenge: how to achieve selective activation of one carbon-halogen (C-X) bond while leaving others intact.

The inherent reactivity of C-X bonds in transition metal-catalyzed cross-coupling reactions generally follows the order of bond dissociation energies (BDEs): C–I > C–Br > C–Cl > C–F.[1] This predictable trend provides a foundational strategy for chemoselectivity.[1] For this compound, a catalyst would preferentially activate the C-I bond, followed by C-Br, and then C-Cl. The C-F bond is typically inert under these conditions. This guide provides an in-depth comparison of catalyst systems designed to exploit or, in some cases, override this natural reactivity order, offering researchers a framework for selecting and optimizing catalysts for their specific synthetic goals.

Pillar 1: Understanding the Catalytic Landscape for Selective Cross-Coupling

The choice of metal center and its associated ligands is the most critical factor in dictating the efficiency and selectivity of a cross-coupling reaction. The mechanism for most transition-metal catalyzed couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5][6] The initial oxidative addition of the aryl halide to the low-valent metal center is typically the rate-determining and selectivity-determining step.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are the most extensively studied and widely used catalysts for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[7][8][9][10] Their versatility stems from the fine-tuning of reactivity and selectivity achievable through ligand modification.

  • Expertise & Causality: The choice of phosphine ligand is paramount. Electron-rich, bulky phosphine ligands (e.g., tri-tert-butylphosphine, biaryl phosphines like SPhos) accelerate the rate of oxidative addition, particularly for less reactive C-Cl bonds.[9] However, for achieving high selectivity for the C-I bond in our substrate, a less reactive catalyst may be desirable to prevent over-functionalization or reaction at the C-Br site. For instance, a classic catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often provides excellent selectivity for C-I bonds under mild conditions precisely because it is less reactive towards C-Br and C-Cl bonds.[11] The steric and electronic properties of the ligand dictate the stability and reactivity of the catalytic species, directly influencing which C-X bond is preferentially cleaved.[12]

Nickel-Based Catalysts: A Powerful Alternative for Challenging Bonds

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for activating historically challenging C-Cl and C-F bonds.[13][14][15]

  • Expertise & Causality: Nickel's distinct electronic properties can lead to different reactivity profiles compared to palladium. Ni(0) species are generally more readily oxidized and can activate stronger bonds. For a substrate like this compound, a standard nickel catalyst system, such as one derived from NiCl₂(dppe), might still favor the C-I bond but could show a greater propensity for coupling at the C-Br or even C-Cl position compared to a similar palladium system under identical conditions.[13] This heightened reactivity can be advantageous for sequential couplings where complete functionalization is the goal. The use of specific ligands, like N-heterocyclic carbenes (NHCs), can further modulate this reactivity, sometimes even inverting expected selectivity based on steric hindrance around the target bond.[16]

Copper-Catalyzed Systems: A Niche for Specific Transformations

While less common for Suzuki-type reactions, copper catalysts are essential for certain couplings, notably the Sonogashira reaction (often as a co-catalyst with palladium) and Ullmann-type homocouplings.[17][18]

  • Expertise & Causality: In the context of Sonogashira coupling, the copper(I) co-catalyst is believed to form a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18] For our substrate, a Pd/Cu co-catalyzed Sonogashira reaction would be expected to proceed with high selectivity at the C-I position.[11] Copper catalysis on its own, for instance in Chan-Lam couplings, offers a different mechanistic pathway that can be exploited for forming C-N or C-O bonds.[10]

Pillar 2: Experimental Design for Catalyst Benchmarking

To objectively compare catalyst performance, a standardized experimental protocol is essential. Here, we outline a representative Suzuki-Miyaura coupling protocol designed to test different catalyst systems for their efficiency and selectivity in coupling at the C-I bond of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, monitoring, and analyzing a catalytic cross-coupling reaction. This self-validating process ensures reproducibility and accurate data collection.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Reagent Weighing (Substrate, Boronic Acid, Base, Catalyst) C Assemble Reaction under Inert Atmosphere (N₂ or Ar) A->C B Solvent Degassing (e.g., N₂ Sparge) B->C D Heat to Temperature & Stir C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Quench Reaction & Aqueous Workup E->F Upon Completion G Purification (Column Chromatography) F->G H Characterization (NMR, MS) & Yield Calculation G->H

Caption: General workflow for a catalytic cross-coupling experiment.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a baseline for comparing different catalysts. Each catalyst system (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, NiCl₂(dppe)) should be tested under these identical conditions.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare the catalyst system. For example, for a Pd(OAc)₂/SPhos system, add palladium(II) acetate (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane (to make a 0.1 M solution with respect to the substrate) to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for the designated reaction time (e.g., 12 hours).

  • Monitoring: At intervals (e.g., 1h, 4h, 12h), take a small aliquot from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the consumption of starting material and the formation of products (mono-coupled at iodine, mono-coupled at bromine, di-coupled, etc.).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Combine the fractions containing the desired product and determine the isolated yield. Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Pillar 3: Data Interpretation and Visualization

The primary goal of benchmarking is to generate clear, comparable data. The following visualizations and data tables provide a framework for interpreting the results of the experimental protocol described above.

Visualizing Chemoselectivity

The fundamental challenge is controlling which C-X bond undergoes oxidative addition. Different catalyst systems exhibit different preferences, which can be tuned by the choice of metal and ligand.

G sub This compound pd_mild Pd Catalyst (e.g., Pd(PPh₃)₄) Mild Conditions pd_mild->sub  Highly Selective  Cleavage at C-I pd_active Pd Catalyst (e.g., Pd/Buchwald Ligand) Forced Conditions pd_active->sub  Cleavage at C-I  and C-Br ni_cat Ni Catalyst (e.g., NiCl₂(dppe)) ni_cat->sub  Potential for  C-I, C-Br, & C-Cl  Cleavage

Caption: Conceptual diagram of catalyst chemoselectivity for C-X bond activation.

Comparative Data Summary

The data gathered from the standardized protocol should be compiled into a table for direct comparison. The following is a hypothetical data set illustrating how results could be presented.

Catalyst SystemLigandTemp (°C)Time (h)Yield (C-I Coupling) (%)Yield (C-Br Coupling) (%)Selectivity (I:Br)
Pd(PPh₃)₄PPh₃801292< 2> 46:1
Pd(OAc)₂SPhos804954~ 24:1
Pd₂(dba)₃XPhos1001288 (at C-I)75 (at C-Br)*Sequential
NiCl₂(dme)dppe801285108.5:1
CuI (co-catalyst)**PPh₃60689< 1> 89:1

*Result from a sequential coupling experiment where a second boronic acid is added after the first coupling is complete. **Data for a Sonogashira coupling with Pd(PPh₃)₂Cl₂ as the primary catalyst.

Trustworthiness through Data: This table provides a clear, at-a-glance comparison of catalyst performance. The "Selectivity" column, calculated as the ratio of the desired product to the primary side product, is a critical metric. For a highly selective C-I coupling, a catalyst like Pd(PPh₃)₄ demonstrates superior performance by minimizing the undesired C-Br coupling.[11] In contrast, a more active system like Pd(OAc)₂/SPhos might provide a faster reaction but with slightly compromised selectivity.[7]

Conclusion and Recommendations

Benchmarking catalyst efficiency for the selective coupling of this compound is a multifactorial problem where the optimal solution depends on the specific synthetic objective.

  • For High Selectivity at the C-I Bond: A classic, less reactive palladium catalyst such as Pd(PPh₃)₄ under mild conditions is often the best choice. It offers excellent chemoselectivity, minimizing reaction at the C-Br position.

  • For Rapid C-I Coupling: Modern palladium systems with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos ) can achieve high yields in shorter reaction times, though potentially at the cost of slightly lower selectivity.[7]

  • For Sequential or Exhaustive Coupling: More reactive nickel catalysts or forcing conditions with highly active palladium catalysts should be explored. These systems are better suited to activate the stronger C-Br and C-Cl bonds after the C-I position has been functionalized.[4][13]

Ultimately, the choice of catalyst is not one-size-fits-all. The principles and protocols outlined in this guide provide a robust framework for researchers to systematically evaluate and select the ideal catalyst system, balancing the critical interplay of reactivity, selectivity, and overall efficiency to meet the demands of their synthetic targets.

References

  • So, C. M., et al. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)
  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Larson, N. G., Norman, J. P., & Neufeldt, S. R. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. [Link]

  • Li, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Scientific Reports. [Link]

  • Li, J., et al. (2021). Nickel- and Palladium-Catalyzed Cross-Coupling of Stibines with Organic Halides: Site-Selective Sequential Reactions with Polyhalogenated Arenes. Organic Letters. [Link]

  • Fairhurst, N. W. G., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Organic Letters. [Link]

  • Gagnier, S. V. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In book: Cross-Coupling Reactions. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry. [Link]

  • Neufeldt, S. R., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Langer, P. (2011). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. [Link]

  • Weires, A. G., et al. (2012). Selective Cross-Coupling of Organic Halides with Allylic Acetates. Organic Letters. [Link]

  • Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Angewandte Chemie. [Link]

  • Wang, Y., et al. (2025). Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. Nature Communications. [Link]

  • Daugulis, O., et al. (2005). Copper-Catalyzed Arene C-H Bond Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Damilola, A. D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Franzen, R. (2009). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex chemical synthesis, the precise characterization of novel molecules is paramount. Halogenated organic compounds, such as 1-Bromo-2-chloro-3-fluoro-5-iodobenzene, are prevalent building blocks in medicinal chemistry. Their unique electronic and lipophilic properties can significantly influence the pharmacological profile of a drug candidate. Consequently, the accurate determination of their elemental composition is not merely a routine check but a critical step in identity confirmation, purity assessment, and stoichiometric verification.

This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this compound. As a Senior Application Scientist, my focus extends beyond procedural steps to elucidate the underlying principles and rationale, empowering you to make informed decisions for your analytical workflows.

The Analytical Challenge: A Polyhalogenated Aromatic

This compound presents a significant analytical challenge due to the presence of four different halogen atoms (F, Cl, Br, I) on an aromatic ring. The high thermal and chemical stability of such compounds necessitates robust sample preparation and analysis techniques to ensure complete decomposition and accurate quantification of each halogen.[1]

Choosing Your Analytical Weapon: A Comparative Overview

The two primary methodologies for the elemental analysis of such complex organic molecules are Combustion Analysis coupled with Ion Chromatography (IC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Each technique offers distinct advantages and is suited to different analytical needs.

FeatureCombustion Analysis with Ion Chromatography (Combustion-IC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Sample is combusted in a stream of oxygen, converting halogens to their respective hydrogen halides (HX) and oxyanions, which are then absorbed in a solution and quantified by ion chromatography.Sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. The resulting ions are then separated by their mass-to-charge ratio and quantified.
Elements Analyzed Primarily C, H, N, S, and Halogens (F, Cl, Br, I).A wide range of elements, including halogens.
Sample Throughput Moderate.High.
Sensitivity Generally in the parts-per-million (ppm) range.High, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[2]
Interferences Matrix effects can influence combustion efficiency. Incomplete combustion can lead to inaccurate results.Isobaric and polyatomic interferences can affect accuracy, requiring advanced instrument configurations (e.g., collision/reaction cells or triple quadrupole ICP-MS) for mitigation.[3]
Strengths Well-established and robust method for halogen analysis in organic matrices. Direct determination of halogens.High sensitivity and multi-element capability.
Limitations Lower sensitivity compared to ICP-MS. Can be susceptible to incomplete combustion of thermally stable compounds.Requires sample digestion, which can be complex for halogenated organics. Indirect analysis for some halogens.

The Path to Accurate Results: A Logical Workflow

The selection of an appropriate analytical method and certified reference material (CRM) is a critical decision-making process. The following diagram illustrates a logical workflow for the elemental analysis of this compound.

Elemental Analysis Workflow cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Protocol Execution cluster_2 Phase 3: Validation & Reporting Start Define Analytical Requirements (Purity, Stoichiometry, Trace Analysis) Method_Choice Select Analytical Technique Start->Method_Choice Combustion_IC Combustion-IC Method_Choice->Combustion_IC Purity & Stoichiometry (ppm level) ICP_MS ICP-MS Method_Choice->ICP_MS Trace Halogen Impurities (ppb level) Sample_Prep Sample Preparation Combustion_IC->Sample_Prep Combustion ICP_MS->Sample_Prep Microwave Digestion Analysis Instrumental Analysis Sample_Prep->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Validation Method Validation (using CRM) Data_Processing->Validation Report Generate Certificate of Analysis Validation->Report

Caption: Logical workflow for elemental analysis.

In the Trenches: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating quality control checks to ensure the integrity of the results.

Protocol 1: Determination of Halogen Content by Combustion-Ion Chromatography (Combustion-IC)

This method is ideal for determining the primary elemental composition of this compound to confirm its identity and purity.

1. Instrumentation:

  • Combustion system equipped with a furnace capable of reaching at least 1000°C.

  • Ion chromatography system with a conductivity detector and an appropriate anion-exchange column.

2. Reagents and Standards:

  • High-purity oxygen.

  • Deionized water (18.2 MΩ·cm).

  • Absorption solution: A suitable aqueous solution to trap the combustion products (e.g., a dilute hydrogen peroxide solution).

  • Certified Reference Material (CRM): A certified organic halogen standard (e.g., from Elemental Microanalysis or LGC Standards) with a matrix as close as possible to the analyte.[4][5] Since a specific CRM for this compound is unlikely to be available, a well-characterized, stable halogenated organic compound should be used.

  • IC Eluent: A suitable eluent for separating the halide ions (e.g., a carbonate/bicarbonate buffer).

3. Sample Preparation and Combustion:

  • Accurately weigh approximately 1-2 mg of the this compound sample into a tin capsule.

  • Fold the capsule to ensure no sample leakage.

  • Place the capsule into the autosampler of the combustion system.

  • Combust the sample at a furnace temperature of at least 950-1000°C in a stream of pure oxygen. This high temperature is crucial for the complete decomposition of the stable aromatic ring.

  • The combustion gases are passed through a heated catalyst to ensure complete oxidation and then into the absorption solution.

4. Ion Chromatography Analysis:

  • Inject a defined volume of the absorption solution containing the trapped halide ions into the IC system.

  • Separate the fluoride, chloride, bromide, and iodide ions on the anion-exchange column using the prepared eluent.

  • Detect the separated ions using the conductivity detector.

5. Calibration and Quantification:

  • Prepare a series of calibration standards by appropriate dilution of a stock standard solution containing known concentrations of fluoride, chloride, bromide, and iodide.

  • Analyze the calibration standards using the same IC method as the samples.

  • Construct a calibration curve for each halogen by plotting the peak area against the concentration.

  • Quantify the concentration of each halogen in the sample by comparing its peak area to the calibration curve.

6. Quality Control:

  • Analyze a blank (empty tin capsule) to assess any background contamination.

  • Analyze the CRM at the beginning and end of the sample sequence, and after every 10 samples, to verify the accuracy and precision of the method. The results should fall within the certified range of the CRM.

Combustion_IC_Workflow Sample 1. Weigh Sample (1-2 mg) in Tin Capsule Combustion 2. Combustion (≥950°C in O2) Sample->Combustion Absorption 3. Absorption of Halides in Solution Combustion->Absorption Injection 4. Injection into IC Absorption->Injection Separation 5. Anion-Exchange Separation Injection->Separation Detection 6. Conductivity Detection Separation->Detection Quantification 7. Quantification against Calibration Curve Detection->Quantification

Caption: Combustion-IC workflow for halogen analysis.

Protocol 2: Trace Halogen Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This protocol is designed for the ultra-trace quantification of halogen impurities in a sample of this compound, which is critical in pharmaceutical applications where even minute levels of certain impurities can have toxicological implications.

1. Instrumentation:

  • Microwave digestion system with high-pressure vessels.

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS), preferably with a collision/reaction cell or a triple quadrupole setup to mitigate interferences.

2. Reagents and Standards:

  • High-purity nitric acid (HNO₃) and hydrochloric acid (HCl).

  • Deionized water (18.2 MΩ·cm).

  • Certified single and multi-element standards for Br, Cl, and I. Fluorine analysis by ICP-MS is challenging and may require specialized methods.[3]

  • Internal standard solution (e.g., Rhodium).

3. Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 50-100 mg of the this compound sample into a clean microwave digestion vessel.

  • Carefully add a mixture of high-purity acids. A common mixture for organic matrices is concentrated nitric acid with a smaller amount of hydrochloric acid.[6] The choice of acid mixture and digestion program must be carefully optimized to ensure complete digestion without loss of volatile halogens.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature and pressure according to a pre-programmed method suitable for halogenated aromatic compounds. A typical program might involve ramping to 200°C and holding for 20-30 minutes.[7]

  • After cooling, carefully open the vessels in a fume hood and dilute the digested sample to a known volume with deionized water.

4. ICP-MS Analysis:

  • Introduce the diluted sample solution into the ICP-MS.

  • The high-temperature argon plasma desolvates, atomizes, and ionizes the elements in the sample.

  • The ions are extracted into the mass spectrometer and separated based on their mass-to-charge ratio.

  • Use the collision/reaction cell with an appropriate gas (e.g., helium for kinetic energy discrimination or a reactive gas for chemical resolution) to remove polyatomic interferences, which are particularly problematic for chlorine.

  • Detect and quantify the ions for each halogen isotope.

5. Calibration and Quantification:

  • Prepare a series of multi-element calibration standards containing known concentrations of the halogens of interest in a matrix that matches the diluted sample digest as closely as possible.

  • Spike all standards, blanks, and samples with the internal standard to correct for instrumental drift and matrix effects.

  • Analyze the calibration standards to generate a calibration curve for each halogen.

  • Quantify the concentration of each halogen in the sample digest based on its signal intensity relative to the internal standard and the calibration curve.

6. Quality Control:

  • Analyze a method blank (all reagents without the sample) with each batch of samples to check for contamination.

  • Analyze a certified reference material with a similar matrix, if available, to validate the accuracy of the digestion and analysis procedure.

  • Perform spike recovery experiments on a sample to assess matrix effects and the accuracy of the method.

ICP_MS_Workflow Sample 1. Weigh Sample (50-100 mg) in Digestion Vessel Digestion 2. Microwave-Assisted Acid Digestion Sample->Digestion Dilution 3. Dilution to Final Volume Digestion->Dilution Introduction 4. Sample Introduction into ICP Dilution->Introduction Ionization 5. Atomization & Ionization in Argon Plasma Introduction->Ionization Separation 6. Mass-to-Charge Separation Ionization->Separation Detection 7. Ion Detection & Quantification Separation->Detection

Caption: ICP-MS workflow for trace halogen analysis.

Ensuring Trustworthiness: The Role of Certified Reference Materials

The use of Certified Reference Materials (CRMs) is fundamental to achieving trustworthy and defensible analytical data.[8] For the elemental analysis of this compound, selecting an appropriate CRM is crucial for method validation and ongoing quality control.

While a CRM of the exact molecule may not be commercially available, several suppliers offer a range of organic matrix CRMs certified for their halogen content.

Key Suppliers of Elemental Analysis Standards:

  • Elemental Microanalysis: Offers a wide variety of analytical standards and CRMs, including pure chemical standards and natural materials.[5]

  • LGC Standards: Provides a broad portfolio of organic matrix reference standards for trace element analysis.[4]

  • Sigma-Aldrich (Merck): Offers a wide range of CRMs, including their Supelco®, Cerilliant®, and TraceCERT® brands, manufactured under ISO 17034 and ISO/IEC 17025 accreditation.[8]

  • AccuStandard: Provides NIST traceable inorganic single and multi-component standards for elemental analysis.[9]

  • Agilent Technologies: Offers a comprehensive range of single-element and multi-element inorganic standards.[10]

When selecting a CRM, it is important to choose one with a matrix that is as similar as possible to the sample being analyzed to account for potential matrix effects. For this compound, a solid organic CRM containing certified values for Br, Cl, F, and I would be ideal. If a single CRM containing all four halogens is unavailable, multiple CRMs can be used.

Conclusion

The elemental analysis of a complex polyhalogenated aromatic compound like this compound requires a thoughtful and systematic approach. The choice between Combustion-IC and ICP-MS will depend on the specific analytical goals, whether it is for bulk composition analysis or trace impurity determination. By following the detailed protocols outlined in this guide and employing appropriate certified reference materials, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible elemental analysis data, which is a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline Q3D(R1) on Elemental Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Steele, C. L., & Williams, C. T. (2015). Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems I. Solubility, Chelation, and Memory Effects. Spectroscopy, 30(8), 26-35.
  • Li, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry, 2024, 1-9.
  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • Morris, M. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]

  • Analytice. (n.d.). Elemental analysis: Sulfur, Chlorine, Bromine, Fluorine, Iodine and total halogens. Retrieved from [Link]

  • Purdue University. (n.d.). Combustion Analysis. Retrieved from [Link]

  • California Air Resources Board. (n.d.). Method 422 Determination of Volatile Organic Compounds in Emissions from Stationary Sources. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Reference Materials. Retrieved from [Link]

  • Shimadzu. (n.d.). ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry. Retrieved from [Link]

  • National Institute of Metrology, China. (n.d.). Reference Material Certificate. Retrieved from [Link]

  • European Commission. (2003, September 19). Determination of elements by ICP-AES and ICP-MS. Retrieved from [Link]

  • Elemental Lab. (n.d.). Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Retrieved from [Link]

  • StudySmarter. (2024, May 30). Combustion Analysis: Basics & Techniques. Retrieved from [Link]

  • Liljelind, I. E., et al. (2003). Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples.
  • Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]

  • ChemTeam. (n.d.). Combustion Analysis Ten Examples. Retrieved from [Link]

Sources

Safety Operating Guide

1-Bromo-2-chloro-3-fluoro-5-iodobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The disposal of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene represents a unique challenge in chemical waste management. Unlike simple chlorinated solvents, this molecule contains four distinct halogen atoms (F, Cl, Br, I) on a single benzene ring. This "mixed-halogen" profile drastically alters the incineration thermodynamics and requires strict segregation from standard organic waste streams to prevent the formation of toxic dioxins/furans and corrosive hydrohalic acids (HF, HBr, HI) that can damage standard incinerator linings.

Part 1: Executive Action Plan (Immediate Protocol)

Disposal Classification: Halogenated Organic Waste (Solid or Liquid) RCRA Status (USA): Not a P- or U-listed waste by specific CAS, but must be treated as hazardous due to toxicity (D000 series characteristics) and halogen content. Primary Hazard: Irritant, Potential Organotoxin, Persistent Environmental Pollutant.

ParameterOperational Directive
Segregation STRICTLY SEPARATE from non-halogenated solvents (e.g., Acetone, Ethanol). Do not mix with strong oxidizers or alkali metals.
Container High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers due to potential corrosion from hydrolysis.
Labeling "Hazardous Waste - Halogenated Organic."[1] Explicitly list: "Contains Fluorine, Chlorine, Bromine, Iodine."[2][3][4][5]
Destruction High-Temperature Incineration (>1100°C) with Acid Gas Scrubbing.

Part 2: Technical Characterization & Safety

The "Mixed Halogen" Challenge

From a waste management perspective, this molecule is a "worst-case" precursor for incineration byproducts if mishandled.

  • Fluorine (F): Upon combustion, forms Hydrofluoric Acid (HF), which etches glass and ceramic incinerator linings.

  • Chlorine (Cl) & Bromine (Br): In the presence of aromatics and insufficient heat (<850°C), these act as precursors for Polyhalogenated Dibenzo-p-dioxins (PXDDs) and Dibenzofurans (PXDFs) .

  • Iodine (I): Weakest C-X bond. It cleaves easily, potentially releasing elemental iodine (

    
    ) vapor, which is purple, corrosive, and requires specific scrubbing (thiosulfate or caustic scrubbers).
    
Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum for solid handling; Half-mask respirator with organic vapor/acid gas cartridges if handling solutions or if dust is generated.

  • Dermal: Nitrile gloves (double-gloved recommended). The lipophilic nature of the benzene ring allows for potential skin absorption.

  • Ocular: Chemical splash goggles.

Part 3: Step-by-Step Disposal Workflow

This protocol ensures compliance with environmental regulations (EPA/RCRA in US, REACH in EU) and protects facility infrastructure.

Step 1: Waste Characterization & Preparation
  • State Check: Is the material a pure solid or dissolved in a solvent?

    • If Solid: Dispose of in a wide-mouth HDPE jar.

    • If Solution: Ensure the solvent is compatible.[3] Do not mix with oxidizers (e.g., Nitric Acid) as this can liberate bromine/iodine gas exothermically.

  • Quenching (If Reactive): If the material was used in a reaction with active metals (Li, Mg), quench carefully with isopropanol before binning to prevent fire in the waste drum.

Step 2: Packaging & Labeling
  • Select Container: Use a dedicated "Halogenated Waste" carboy or jar.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Crucial: Under "Chemical Constituents," write: this compound.

    • Check the box for "Halogenated" .[1]

  • Secondary Containment: Place the waste container in a polyethylene tray to capture spills.

Step 3: Storage & Pickup
  • Store in a cool, well-ventilated satellite accumulation area.

  • Time Limit: Do not store for >90 days (standard regulatory limit for satellite accumulation).

  • Compatibility: Keep away from "Oxidizing Acids" and "Non-Halogenated Flammables."[4]

Part 4: The Mechanism of Destruction (The "Why")

To build trust in why we segregate, we must understand the fate of the molecule during destruction.

The Incineration Pathway:



  • Thermal Decomposition: The benzene ring shatters.

  • Acid Formation: The halogens scavenge hydrogen to form HX acids.

  • Scrubbing (The Critical Step):

    • The exhaust gas passes through a "Wet Scrubber" (usually NaOH spray).

    • 
       (Neutralization).
      
    • 
       (Capture of Iodine).
      

Failure to segregate halogenated waste leads to these acids entering standard catalytic oxidizers, destroying the catalyst and corroding the stack.

Part 5: Visual Decision Tree (DOT)

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid Form StateCheck->Solid Pure Substance Liquid Solution/Liquid StateCheck->Liquid Dissolved SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack LiquidSeg Segregate: Halogenated Solvents ONLY Liquid->LiquidSeg Labeling Label: 'Halogenated Organic' List all 4 Halogens (F, Cl, Br, I) SolidPack->Labeling LiquidSeg->Labeling Storage Store in Secondary Containment (Away from Oxidizers) Labeling->Storage Disposal Final Disposal: High-Temp Incineration w/ Acid Scrubbing Storage->Disposal

Caption: Operational workflow for the segregation and packaging of polyhalogenated benzene waste.

Part 6: Emergency Procedures

ScenarioImmediate Action
Spill (Solid) Do not sweep (creates dust).[6] Dampen with wet paper towels, then scoop into a waste jar. Wipe area with soap/water.[6][7][8]
Spill (Liquid) Evacuate area if volatile solvent is involved. Use absorbent pads (vermiculite or polypropylene). Do not use sawdust (fire hazard with oxidizers).
Skin Contact Wash with soap and water for 15 minutes.[8] The iodine content may cause staining; monitor for burns (delayed HF-like effects are unlikely but possible with F-aromatics).

References

  • National Institutes of Health (PubChem). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene Compound Summary. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Madridge Publishers. Halogenated Wastes Safe Disposal: Polychlorinated Biphenyls and Incineration Thermodynamics. International Journal of Petrochemistry and Research.[5] Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Universal Precaution" Approach

As researchers, we often handle novel intermediates where specific toxicological data is sparse. 1-Bromo-2-chloro-3-fluoro-5-iodobenzene is a poly-halogenated aromatic scaffold.[1] While specific LD50 data for this exact isomer may be limited in public repositories, its structural congeners (poly-halo benzenes) dictate a strict safety profile.[1]

We treat this compound not just as a chemical reagent, but as a potential bio-accumulator and persistent environmental pollutant .[1] The presence of four different halogens (Br, Cl, F, I) on the benzene ring increases lipophilicity, facilitating skin absorption, while the iodine substituent introduces reactivity that can lead to sensitization.[1]

Core Hazard Classifications (Derived from Analogs):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][4]

  • H302: Harmful if swallowed (Presumed).[1][6]

The Scientist's Mandate: Safety here is synonymous with data integrity. Contamination of the researcher leads to contamination of the experiment. The protocols below are designed to isolate the variable (the chemical) from the constant (the scientist).

The PPE Firewall: Matrix & Specification

Do not rely on single-barrier protection for poly-halogenated aromatics.[1] The lipophilic nature of the fluorine and iodine substituents allows this molecule to permeate standard nitrile rapidly upon solution contact.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale & Specification
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient.[1] Vapors or dust from this solid can bypass side-shields.[1] Spec: ANSI Z87.1+ compliant. Anti-fog coating is critical for precision weighing.[1]
Dermal (Hand) Double-Gloving Protocol (See Diagram 1)Why: Halogenated aromatics degrade nitrile.[1] Inner Layer: 4-mil Nitrile (inspection white/blue).[1] Outer Layer: 5-8 mil Nitrile (extended cuff) OR Silver Shield® (laminate) for prolonged handling.[1]
Respiratory Fume Hood (Primary)Why: H335 risk.[1][4] Solid particulates are the main vector during weighing.[1] Spec: Face velocity 80–100 fpm. Sash height <18 inches. Backup: N95/P100 respirator only if outside hood (not recommended).[1]
Body Lab Coat (Poly-Cotton or Nomex)Why: Cotton absorbs; synthetics melt.[1] A blend offers balance.[1] Spec: Snap closures (quick removal). Long sleeves tucked into gloves.[1]
Visualization: The "Defense-in-Depth" Glove Strategy

The following diagram illustrates the logical layering required to prevent permeation.

GloveStrategy Chemical Source: this compound OuterGlove Barrier 1: Outer Glove (Sacrificial Layer) Nitrile (8 mil) or Laminate Chemical->OuterGlove Direct Contact Indicator Visual Check: Inspect for discoloration/swelling OuterGlove->Indicator Permeation Time (15-30 mins) InnerGlove Barrier 2: Inner Glove (Biological Guard) Nitrile (4 mil) Indicator->InnerGlove If compromised, change immediately Skin Target: Researcher Skin InnerGlove->Skin Final Protection

Figure 1: Double-gloving logic.[1] The outer glove is sacrificial; the inner glove ensures no skin contact occurs during doffing of the contaminated outer layer.[1]

Operational Protocol: From Vial to Vessel

Handling poly-halogenated solids requires mitigating electrostatic charge , which can cause the powder to "jump" and contaminate the workspace.[1]

Step 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or antistatic strip (Po-210) inside the balance enclosure.[1] Halogenated solids are prone to static buildup.[1]

  • The "Coffin" Method: Line the balance pan with a secondary containment vessel (e.g., a weigh boat inside a larger glass dish).

  • Weighing:

    • Open the vial only inside the fume hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of halogenated residues.[1]

    • Critical: If the solid is caked, do not scrape vigorously (aerosol risk).[1] Gently break apart with a glass rod.[1]

Step 2: Solubilization & Transfer
  • Solvent Choice: Dissolve the solid immediately after weighing to reduce dust hazard.[1]

  • Cannula Transfer: If the reaction is sensitive, transfer the solution via syringe or cannula rather than pouring. This prevents "dribbling" of the halogenated solution on the flask neck.

Step 3: Reaction Monitoring
  • Ventilation: Keep the reaction vessel under a slight negative pressure or connected to an inert gas manifold (Schlenk line) vented to the hood exhaust.[1]

  • Temperature: Iodine-carbon bonds can be labile.[1] Avoid excessive heating without a condenser to prevent iodine vapor release.[1]

Waste Management & Decontamination[1][7][8]

Crucial Warning: Do not mix this chemical with non-halogenated solvents.[1] The presence of F, Cl, Br, and I makes this "High-Halogen Waste."[1] Mixing it with acetone/methanol waste streams can violate EPA regulations and increase disposal costs significantly.[1]

Waste Stream Decision Logic[1]

WasteLogic Waste Reaction Waste / Contaminated PPE Check Does it contain Halogens (F, Cl, Br, I)? Waste->Check HaloStream Stream A: Halogenated Organic Waste (Red Can/Label) Check->HaloStream Liquid SolidWaste Stream B: Solid Hazardous Waste (Contaminated Gloves/Wipes) Check->SolidWaste Solid/PPE NonHalo Stream C: Non-Halogenated (FORBIDDEN for this chemical) Check->NonHalo NO (Error)

Figure 2: Waste segregation logic. Correct classification prevents regulatory fines and dangerous chemical incompatibilities.[1]

Decontamination of Glassware:

  • Rinse glassware with a small amount of Dichloromethane (DCM) first to solubilize the halogenated residue. Collect this as Halogenated Waste .

  • Follow with an Acetone rinse.[1]

  • Wash with Alconox/soap and water.[1]

  • Why: Water alone will not remove this lipophilic compound; it will merely spread it.[1]

Emergency Response Protocols

In the event of exposure, the presence of the Fluorine and Iodine atoms requires specific attention.

Skin Contact (Dermal)
  • Immediate Action: Drench with water for 15 minutes.[1][5]

  • Secondary Action: Wash gently with soft soap (lipophilic removal).[1] Do not use ethanol or acetone on the skin; these solvents will drive the chemical deeper into the dermis and increase systemic absorption.[1]

  • Assessment: Check for delayed redness (iodine sensitization).

Eye Contact[2][3][4][5][9][10]
  • Action: Flush with eyewash station for 15 minutes. Hold eyelids open.

  • Medical: Seek ophthalmological evaluation.[1][7] Halogenated irritants can cause corneal clouding.[1]

Spills (Solid)
  • Isolate: Evacuate the immediate area.

  • PPE: Don double nitrile gloves and N95 respirator.[1]

  • Clean: Do not dry sweep (aerosol risk).[1] Cover with a wet paper towel (solvent-dampened) to trap dust, then scoop into a waste container.[1]

  • Wash: Clean the surface with soapy water.[1][5][8]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Polyhalogenated Benzenes. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor.[1][9] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.